molecular formula C36H50ClN3O10S2 B10776139 DM1-SMe

DM1-SMe

Cat. No.: B10776139
M. Wt: 784.4 g/mol
InChI Key: ZLUUPZXOPGORNG-CXGJBNANSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DM1-SMe is a useful research compound. Its molecular formula is C36H50ClN3O10S2 and its molecular weight is 784.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H50ClN3O10S2

Molecular Weight

784.4 g/mol

IUPAC Name

[(1S,2R,5S,6R,16E,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate

InChI

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11+/t21-,22+,26+,27-,28-,32?,35+,36+/m1/s1

InChI Key

ZLUUPZXOPGORNG-CXGJBNANSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(\CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)/C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the DM1-SMe Tubulin Binding Site and Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of DM1-SMe, a potent microtubule-destabilizing agent, to its target protein, tubulin. The information presented herein is intended to support research and development efforts in the fields of oncology and antibody-drug conjugates (ADCs).

Introduction

This compound is a thiol-modified derivative of the natural product maytansine, engineered for conjugation to antibodies to create targeted cancer therapies.[1][] Its cytotoxic activity stems from its ability to disrupt microtubule dynamics, a process critical for cell division.[1][3] Understanding the precise binding site and affinity of this compound for tubulin is paramount for the rational design of next-generation ADCs and for elucidating mechanisms of drug resistance. This document summarizes the key quantitative data, experimental methodologies, and mechanistic insights into the this compound-tubulin interaction.

This compound Tubulin Binding Site

High-resolution X-ray crystallography studies of tubulin in complex with maytansine have revealed that it binds to a distinct site on the β-tubulin subunit.[4][5][6] This binding pocket is separate from the well-characterized vinca alkaloid binding domain.[4][6] Structural and biochemical evidence strongly suggests that this compound, as a close derivative, occupies the same binding site.[4][6] The binding of maytansinoids at this site sterically hinders the longitudinal association of tubulin dimers, thereby inhibiting microtubule polymerization.[4][6]

The maytansine binding site is located at the "plus end" of the β-tubulin monomer, which is the end that engages with the "minus end" of the adjacent α-tubulin in the growing microtubule filament. By occupying this crucial interface, this compound effectively poisons the microtubule, preventing its further elongation.

Quantitative Analysis of this compound Tubulin Binding Affinity

The interaction of this compound with tubulin has been quantitatively characterized, revealing distinct binding affinities for soluble tubulin dimers versus polymerized microtubules. These findings are critical for understanding its potent cellular activity at sub-nanomolar concentrations.

LigandTargetMethodDissociation Constant (Kd)Reference
S-methyl DM1Soluble TubulinIntrinsic Tryptophan Fluorescence Quenching0.93 ± 0.22 µmol/L[7][8][9]
MaytansineSoluble TubulinIntrinsic Tryptophan Fluorescence Quenching0.86 ± 0.23 µmol/L[7][8][9]
S-methyl DM1Microtubules (High-Affinity Sites)Radioligand Binding Assay ([3H]S-methyl DM1)0.1 ± 0.05 µmol/L[3][7][10]
S-methyl DM1Microtubules (Low-Affinity Sites)Radioligand Binding Assay ([3H]S-methyl DM1)2.2 ± 0.2 µmol/L[3][7]

Table 1: Summary of this compound and Maytansine Binding Affinities to Tubulin and Microtubules.

The data clearly indicate that S-methyl DM1 binds to high-affinity sites on microtubules, presumed to be the microtubule ends, with approximately 9-fold greater affinity than to soluble tubulin dimers.[7] This high-affinity binding to a limited number of sites (approximately 37 per microtubule) is thought to be the primary mechanism for the potent suppression of microtubule dynamics.[1][7][10]

Experimental Protocols

The following sections detail the methodologies employed to determine the binding parameters of this compound to tubulin.

Binding to Soluble Tubulin: Intrinsic Tryptophan Fluorescence Quenching

This assay leverages the change in the intrinsic fluorescence of tubulin upon ligand binding.

Principle: Tryptophan residues within the tubulin protein fluoresce when excited with UV light. The binding of a ligand, such as this compound, in proximity to these residues can quench this fluorescence. The extent of quenching is proportional to the amount of ligand-bound tubulin, allowing for the determination of the dissociation constant (Kd).

Protocol:

  • Protein Preparation: Purified tubulin is prepared from sources such as bovine brain.

  • Reaction Setup: A constant concentration of tubulin (e.g., 3 µmol/L) is incubated with varying concentrations of this compound (e.g., 1–8 µmol/L) in a suitable buffer (e.g., PEM buffer) at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 45 minutes).[7][8][9]

  • Fluorescence Measurement: The intrinsic tryptophan fluorescence is measured using a spectrofluorometer. The excitation wavelength is typically set to 295 nm, and the emission is monitored at around 335 nm.[7][9]

  • Data Analysis: The change in fluorescence intensity (ΔF) is measured relative to the maximum fluorescence change (ΔFmax) when the tubulin is saturated with the ligand. The fractional occupancy (α = ΔF/ΔFmax) is then calculated. The dissociation constant (Kd) is determined by plotting the inverse of the fractional occupancy (1/α) against the inverse of the free ligand concentration and fitting the data to the equation: 1/α = (Kd/[free ligand]) + 1.[7]

G cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis tubulin Purified Tubulin reaction Tubulin + this compound (Varying Concentrations) tubulin->reaction dm1_sme This compound Stock dm1_sme->reaction spectrofluorometer Spectrofluorometer (Excitation: 295 nm, Emission: 335 nm) reaction->spectrofluorometer data_analysis Calculate Fractional Occupancy Plot 1/α vs. 1/[Free Ligand] Determine Kd spectrofluorometer->data_analysis G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_quantification Quantification & Analysis mt Polymerized Microtubules incubation Incubate Microtubules with [3H]S-methyl DM1 mt->incubation radioligand [3H]S-methyl DM1 radioligand->incubation centrifugation Centrifugation through Glycerol Cushion incubation->centrifugation pellet Microtubule Pellet (Bound Ligand) centrifugation->pellet supernatant Supernatant (Free Ligand) centrifugation->supernatant scintillation Liquid Scintillation Counting of Pellet pellet->scintillation scatchard Scatchard Analysis Determine Kd and Bmax scintillation->scatchard G cluster_drug_action This compound Action cluster_cellular_effect Cellular Consequences dm1_sme This compound tubulin_binding Binds to β-tubulin (Maytansine Site) dm1_sme->tubulin_binding mt_end_binding High-affinity binding to microtubule ends tubulin_binding->mt_end_binding suppression Suppression of Microtubule Dynamics mt_end_binding->suppression Inhibits polymerization/ depolymerization mitotic_arrest Mitotic Arrest (G2/M) suppression->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

The Cytotoxicity of DM1-SMe as an Antibody-Drug Conjugate Payload: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DM1-SMe is a highly potent, synthetic derivative of the natural product maytansine, a powerful antimitotic agent.[1][2] As a cytotoxic payload in antibody-drug conjugates (ADCs), this compound is designed for targeted delivery to cancer cells, thereby enhancing its therapeutic index while minimizing systemic toxicity associated with its parent compound.[1][3] This technical guide provides an in-depth overview of the cytotoxicity of this compound, including its mechanism of action, quantitative potency data, the signaling pathways it modulates, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.

Core Mechanism of Action: Microtubule Disruption

The primary cytotoxic function of this compound is the potent inhibition of microtubule dynamics.[1][] As a maytansinoid derivative, it binds to tubulin at the maytansine site, which is distinct from the binding sites of other microtubule-targeting agents like vinca alkaloids and taxanes.[3] This interaction disrupts the assembly of tubulin monomers into microtubules, which are critical for several cellular processes, most notably the formation of the mitotic spindle during cell division.[3]

The process begins when an ADC carrying the this compound payload binds to a specific antigen on the surface of a cancer cell.[3] This is followed by internalization of the ADC-antigen complex via endocytosis.[1][3] The complex is then trafficked to the lysosome, where the acidic environment and proteolytic enzymes degrade the antibody and cleave the linker, releasing the active this compound payload into the cytoplasm.[3]

Once released, this compound exerts its effects by binding to the ends of microtubules, effectively "poisoning" them and suppressing their dynamic instability.[1] This leads to a halt in both the growth and shortening phases of the microtubules.[1] The disruption of microtubule function has profound consequences for the cell, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[5]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm & Lysosome) ADC ADC (this compound Payload) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1_SMe Free this compound Lysosome->DM1_SMe 4. Linker Cleavage & Payload Release Tubulin Tubulin DM1_SMe->Tubulin 5. Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces DM1_SMe This compound Microtubule_Disruption Microtubule Disruption DM1_SMe->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptotic_Signal Apoptotic Signaling Initiation Mitotic_Arrest->Apoptotic_Signal Caspase_Activation Caspase-3/7 Activation Apoptotic_Signal->Caspase_Activation PARP_Cleavage PARP Cleavage & Other Substrate Degradation Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis cluster_workflow In Vitro Cytotoxicity Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Attach 2. Incubate Overnight (Cell Attachment) Seed_Cells->Incubate_Attach Prepare_Dilutions 3. Prepare Serial Dilutions of ADC/Payload Incubate_Attach->Prepare_Dilutions Add_Compounds 4. Add Compounds to Wells Prepare_Dilutions->Add_Compounds Incubate_Treatment 5. Incubate for 48-144 hours Add_Compounds->Incubate_Treatment Add_Viability_Reagent 6. Add Cell Viability Reagent (e.g., MTT) Incubate_Treatment->Add_Viability_Reagent Incubate_Reagent 7. Incubate (Reagent Reaction) Add_Viability_Reagent->Incubate_Reagent Read_Plate 8. Read Plate on Microplate Reader Incubate_Reagent->Read_Plate Analyze_Data 9. Analyze Data & Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

In-Depth Technical Guide: Long-Term Stability and Solubility of DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the long-term stability and solubility of DM1-SMe, a potent maytansinoid microtubule inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs). This document summarizes key physicochemical properties, presents detailed experimental protocols for stability and solubility assessment, and discusses the known degradation pathways. The information herein is intended to support researchers, scientists, and drug development professionals in the formulation, handling, and analytical characterization of this compound and related compounds.

Introduction

This compound, a derivative of maytansine, is a highly potent cytotoxic agent that functions by inhibiting microtubule assembly, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] Its application as a payload in ADCs allows for targeted delivery to tumor cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[] A thorough understanding of the long-term stability and solubility of this compound is critical for the development of safe, stable, and effective ADC therapeutics. This guide provides an in-depth analysis of these key parameters.

Physicochemical Properties

This compound is a hydrophobic molecule with limited aqueous solubility. Its stability is influenced by factors such as temperature, pH, and light exposure.

Solubility

The solubility of this compound has been determined in various solvents, which is crucial for its handling, formulation, and in vitro assay development.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)12 mg/mL[3]
Dimethylformamide (DMF)16 mg/mL[3]
DMF:PBS (pH 7.2) (1:5)0.16 mg/mL[3]
Long-Term Stability

This compound is reported to be stable for extended periods when stored under appropriate conditions.

Table 2: Long-Term Stability of this compound

Storage ConditionStabilityReference
-20°C≥ 4 years[3]
0°C (Short Term)Days to Weeks[]
-20°C (Long Term)Months to Years[]

Mechanism of Action: Microtubule Inhibition

This compound exerts its cytotoxic effects by disrupting microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

DM1_SMe_Mechanism Mechanism of Action of this compound cluster_cell Tumor Cell DM1_SMe This compound Tubulin Tubulin Dimers (α/β) DM1_SMe->Tubulin Binding Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited) Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of Action of this compound

Experimental Protocols

This section outlines detailed methodologies for assessing the solubility and stability of this compound.

Solubility Assessment

Both kinetic and thermodynamic solubility assays are valuable for characterizing poorly soluble compounds like this compound.

This high-throughput method is suitable for early-stage drug discovery.[4][5]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Analysis:

    • Nephelometry: Measure the turbidity of each well using a nephelometer to detect precipitation. The highest concentration that does not show precipitation is considered the kinetic solubility.[4]

    • Filtration and UV/LC-MS Analysis: Alternatively, filter the contents of each well through a filter plate to remove any precipitate. Analyze the concentration of this compound in the filtrate using a validated HPLC-UV or LC-MS method.[6]

This method determines the equilibrium solubility and is considered the gold standard.[7]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated stability-indicating HPLC-UV or LC-MS method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways, which is a regulatory requirement.[8][9][10]

Forced_Degradation_Workflow Forced Degradation Workflow cluster_workflow Workflow Start This compound Sample Stress_Conditions Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress_Conditions Degraded_Sample Degraded Sample Stress_Conditions->Degraded_Sample Analysis Stability-Indicating HPLC/LC-MS Analysis Degraded_Sample->Analysis Identification Identification of Degradation Products Analysis->Identification Method_Validation Validation of Stability-Indicating Method Analysis->Method_Validation Pathway Elucidation of Degradation Pathway Identification->Pathway

Forced Degradation Workflow
  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ and incubate at room temperature for a specified time.

    • Thermal Degradation: Incubate the this compound solution and solid sample at an elevated temperature (e.g., 80°C) for a specified time.

    • Photostability: Expose the this compound solution and solid sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11]

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent this compound.

    • Identify and quantify the formation of degradation products.

    • Perform mass balance calculations to account for all components.

    • Use the MS data to propose structures for the major degradation products.

While specific degradation products for this compound are not extensively reported in the public domain, based on its chemical structure, potential degradation pathways include:

  • Hydrolysis: The ester and amide functionalities in the this compound molecule are susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The sulfur atoms and other electron-rich moieties could be prone to oxidation.

  • Epimerization: Chiral centers within the molecule could be susceptible to epimerization under certain conditions.

Conclusion

This technical guide provides essential information on the long-term stability and solubility of this compound. The presented data and experimental protocols are intended to be a valuable resource for scientists and researchers involved in the development of ADCs and other therapies utilizing maytansinoid payloads. A thorough characterization of these properties is fundamental to ensuring the quality, safety, and efficacy of the final drug product. Further studies are warranted to fully elucidate the specific degradation products and kinetics of this compound under various stress conditions.

References

Unraveling the Bystander Effect of DM1-SMe Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the killing of antigen-negative tumor cells in the vicinity of antigen-positive cells, thereby overcoming tumor heterogeneity and enhancing therapeutic efficacy. This technical guide delves into the core principles of the bystander effect mediated by ADCs utilizing the maytansinoid payload DM1-SMe, particularly when paired with a cleavable linker system.

Core Concepts: The Mechanism of Bystander Killing

The bystander effect of a this compound ADC with a cleavable linker is a multi-step process initiated by the specific targeting of an antigen-positive (Ag+) cancer cell. Upon binding to its target antigen on the cell surface, the ADC is internalized, typically through receptor-mediated endocytosis. Inside the cell, the cleavable linker is processed by intracellular enzymes, leading to the release of the cytotoxic payload, a thiol-bearing maytansinoid derivative.[1] This released payload can then diffuse across the cell membrane of the target cell and into the tumor microenvironment.

Neighboring antigen-negative (Ag-) cells can subsequently take up this freely diffused, membrane-permeable payload. Once inside the bystander cell, the DM1 payload exerts its potent cytotoxic activity by inhibiting tubulin polymerization, a critical process for microtubule formation.[2] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis, or programmed cell death.[2][3]

The efficiency of this bystander killing is influenced by several factors, including the rate of ADC internalization and payload release, the membrane permeability of the released payload, and the intrinsic sensitivity of the bystander cells to the cytotoxic agent.[1]

Quantitative Analysis of the Bystander Effect

The potency and bystander effect of this compound ADCs can be quantified through various in vitro and in vivo assays. Below are representative data summarizing the expected outcomes from such experiments.

Table 1: In Vitro Cytotoxicity of a Cleavable Linker this compound ADC

Cell LineAntigen StatusADC Concentration (nM)Cell Viability (%)IC50 (nM)
SK-BR-3HER2-positive0.0185~0.1
0.150
115
105
MCF7HER2-negative0.198>100
195
1080
10050

Table 2: Quantification of In Vitro Bystander Killing in a Co-culture Model

Ratio of Ag+ to Ag- CellsADC Concentration (nM)Viability of Ag- Cells (%)
1:31075
1:11050
3:11025

Table 3: In Vivo Tumor Growth Inhibition in a Heterogeneous Xenograft Model

Treatment GroupDosingMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500-
Non-binding ADC Control5 mg/kg, weekly14503.3
This compound ADC (Cleavable Linker)5 mg/kg, weekly30080

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the bystander effect. The following are protocols for key experiments.

In Vitro Co-culture Bystander Assay

This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when cultured with antigen-positive cells.

1. Cell Line Preparation:

  • Antigen-positive (Ag+) cells (e.g., SK-BR-3 for HER2-targeting ADCs).
  • Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., MCF7-GFP) for easy identification and quantification.

2. Co-culture Seeding:

  • Seed Ag+ and Ag- cells in various ratios (e.g., 1:3, 1:1, 3:1) in a 96-well plate, maintaining a constant total cell number per well.
  • Include monoculture wells of both Ag+ and Ag- cells as controls.

3. ADC Treatment:

  • After allowing cells to adhere overnight, treat the wells with a serial dilution of the this compound ADC. The concentration range should be chosen to effectively kill Ag+ cells while having minimal direct effect on Ag- cells in monoculture.[4]
  • Include untreated wells as a negative control.

4. Incubation and Analysis:

  • Incubate the plates for a period of 72 to 120 hours.
  • At the end of the incubation, measure the viability of the Ag- cell population using flow cytometry or high-content imaging, gating on the fluorescent signal.
  • Cell viability can also be assessed using assays like CellTiter-Glo.[5]

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic effect on bystander cells is mediated by a secreted factor (the released payload) in the culture medium.

1. Preparation of Conditioned Medium:

  • Seed Ag+ cells in a culture dish and allow them to adhere.
  • Treat the cells with the this compound ADC at a concentration sufficient to induce payload release.
  • After a predetermined incubation period (e.g., 48-72 hours), collect the culture supernatant.
  • Centrifuge the supernatant to remove any detached cells and debris. The resulting cell-free medium is the "conditioned medium."[6]

2. Treatment of Bystander Cells:

  • Seed Ag- cells in a separate 96-well plate and allow them to adhere.
  • Remove the existing medium and replace it with the prepared conditioned medium.
  • Include controls where Ag- cells are treated with fresh medium, medium from untreated Ag+ cells, and fresh medium containing the ADC directly.

3. Analysis:

  • Incubate the Ag- cells for 72 hours.
  • Assess cell viability using a standard method such as an MTT assay or CellTiter-Glo.[5]

Visualizing the Core Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental workflows involved in understanding the bystander effect of this compound ADCs.

Bystander_Effect_Signaling_Pathway cluster_TargetCell Antigen-Positive (Ag+) Cell cluster_BystanderCell Antigen-Negative (Ag-) Cell ADC This compound ADC Receptor Tumor Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage DM1_Released Released DM1 (Thiol-bearing) Cleavage->DM1_Released DM1_SMe S-methylated DM1 DM1_Released->DM1_SMe S-methylation Microtubule_Target Microtubule Disruption DM1_SMe->Microtubule_Target DM1_Uptake Payload Uptake DM1_SMe->DM1_Uptake Diffusion Apoptosis_Target Apoptosis Microtubule_Target->Apoptosis_Target Microtubule_Bystander Microtubule Disruption DM1_Uptake->Microtubule_Bystander Caspase_Activation Caspase-3/7 Activation Microtubule_Bystander->Caspase_Activation Apoptosis_Bystander Apoptosis Caspase_Activation->Apoptosis_Bystander

Signaling pathway of the this compound ADC bystander effect.

CoCulture_Assay_Workflow start Start prep_cells Prepare Ag+ and Ag- (fluorescent) cells start->prep_cells seed_plate Seed cells in 96-well plate (monocultures and co-cultures at various ratios) prep_cells->seed_plate add_adc Add serial dilutions of this compound ADC seed_plate->add_adc incubate Incubate for 72-120 hours add_adc->incubate analyze Analyze viability of fluorescent Ag- cells (Flow Cytometry / Imaging) incubate->analyze end End analyze->end

Experimental workflow for the in vitro co-culture bystander assay.

Conditioned_Medium_Workflow start Start treat_ag_plus Treat Ag+ cells with this compound ADC start->treat_ag_plus seed_ag_minus Seed Ag- cells in a new plate start->seed_ag_minus collect_medium Collect and clarify supernatant (Conditioned Medium) treat_ag_plus->collect_medium add_conditioned_medium Add conditioned medium to Ag- cells collect_medium->add_conditioned_medium seed_ag_minus->add_conditioned_medium incubate Incubate for 72 hours add_conditioned_medium->incubate analyze Assess viability of Ag- cells (e.g., MTT, CellTiter-Glo) incubate->analyze end End analyze->end

Workflow for the conditioned medium transfer assay.

Conclusion

Understanding and quantifying the bystander effect is paramount in the development of next-generation ADCs. For maytansinoid-based ADCs like those utilizing a this compound payload, the incorporation of a cleavable linker is a key design feature that enables this crucial mechanism of action. The methodologies and data presented in this guide provide a framework for the systematic evaluation of the bystander effect, ultimately aiding in the design of more effective and potent cancer therapeutics capable of addressing the challenge of tumor heterogeneity.

References

The Disruption of Mitotic Progression: A Technical Guide to DM1-SMe's Effect on the Cell Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM1-SMe, a derivative of the potent microtubule-targeting agent maytansine, is a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][] Its primary mechanism of action involves the profound disruption of microtubule dynamics, a process essential for the faithful segregation of chromosomes during mitosis.[1][3] This interference ultimately leads to cell cycle arrest, specifically at the G2/M transition, and subsequent induction of apoptosis in rapidly dividing cancer cells.[1][4] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's effect on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules.[5] Unlike other microtubule-targeting agents, maytansinoids bind to a distinct site on tubulin.[5] This binding event has a critical consequence: the suppression of microtubule dynamic instability.[1][3]

Microtubules are highly dynamic polymers that undergo phases of growth (polymerization) and shortening (depolymerization). This dynamic nature is crucial for the formation and function of the mitotic spindle, the cellular machinery responsible for separating chromosomes during cell division.[1] this compound effectively "poisons" the microtubule ends, inhibiting both their growth and shortening.[1] This suppression of dynamics disrupts the delicate balance required for proper spindle formation and function, ultimately triggering the mitotic checkpoint and halting the cell cycle.[1][6]

Signaling Pathway for this compound-Induced Mitotic Arrest

G DM1_SMe This compound Tubulin αβ-Tubulin Dimers DM1_SMe->Tubulin Binds to tubulin Microtubule Microtubule Dynamics (Polymerization/Depolymerization) DM1_SMe->Microtubule Suppresses dynamic instability Spindle Mitotic Spindle Formation and Function Microtubule->Spindle Disrupts Checkpoint Mitotic Checkpoint Activation Spindle->Checkpoint Activates Arrest G2/M Phase Arrest Checkpoint->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Leads to G Start Seed Cells Treat Treat with this compound Start->Treat Harvest Harvest Cells Treat->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

References

Foundational Research on Maytansinoid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on maytansinoid derivatives, a class of potent microtubule-targeting agents with significant applications in oncology. This document covers their core mechanism of action, biosynthesis, chemical synthesis of key derivatives, and structure-activity relationships. Detailed experimental protocols for pivotal assays and quantitative data are presented to support researchers in the field of cancer drug development.

Core Concepts of Maytansinoid Derivatives

Maytansinoids are highly potent antimitotic agents, originally isolated from the Ethiopian shrub Maytenus serrata. Their potent cytotoxicity, often in the picomolar range, made them attractive candidates for cancer therapy. However, their narrow therapeutic window due to systemic toxicity limited their initial clinical development. The advent of antibody-drug conjugates (ADCs) has revitalized interest in maytansinoids, allowing for targeted delivery to cancer cells and minimizing off-target effects.

Mechanism of Action: Microtubule Inhibition

Maytansinoids exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. They bind to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site. This binding inhibits the assembly of microtubules from tubulin dimers. The disruption of microtubule polymerization leads to a G2/M phase cell cycle arrest, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.

Biosynthesis of Maytansinoids

The biosynthesis of maytansinoids has been studied in microorganisms such as Actinosynnema pretiosum, which produces the maytansinoid antibiotic ansamitocin P-3. The biosynthetic pathway involves a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), is chain-extended with acetate and propionate units, followed by a series of post-PKS modifications including halogenation, carbamoylation, and esterification to yield the final complex structure.

Quantitative Data on Maytansinoid Activity

The potency of maytansinoid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their ability to inhibit tubulin polymerization.

In Vitro Cytotoxicity of Ansamitocin P-3

Ansamitocin P-3 is a naturally occurring maytansinoid that serves as a precursor for the semi-synthesis of other derivatives. Its potent cytotoxicity has been demonstrated across a range of human cancer cell lines.

Cell LineCancer TypeIC50 (pM)
MCF-7Breast Adenocarcinoma20 ± 3[1][2]
HeLaCervical Carcinoma50 ± 0.6[1][2]
EMT-6/AR1Murine Mammary Carcinoma140 ± 17[1][2]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[1][2]
A549Lung Carcinoma330 ± 130[3]
NCI-H69Small Cell Lung Cancer690 ± 40[3]
HT-29Colon Adenocarcinoma400 (as 4 x 10⁻⁷ µg/ml)[4]
Inhibition of Tubulin Polymerization

The direct interaction of maytansinoids with their molecular target can be quantified by measuring the inhibition of tubulin polymerization in vitro.

CompoundIC50 for Tubulin Polymerization Inhibition (µM)
Ansamitocin P-3Not explicitly found in a comparable format
Maytansine~1.0
S-methyl DM1~4.0
S-methyl DM4~1.7

Note: Data for tubulin polymerization inhibition can vary based on assay conditions.

Structure-Activity Relationship (SAR)

The biological activity of maytansinoid derivatives is highly dependent on their chemical structure, particularly the ester side chain at the C3 position.[5] Modification of this side chain is a key strategy in the development of maytansinoids for ADC applications.

CompoundC3-Position SubstituentGeneral Observation on Cytotoxicity
Maytansinol-OH (Hydroxyl)Significantly less potent than ester derivatives.
Ansamitocin P-3Isobutyryl esterHighly potent, with picomolar IC50 values against various cancer cell lines.[1][2][3][6]
DM1 (Mertansine)Thiol-containing esterPotent cytotoxicity, suitable for conjugation to antibodies.[7]
DM4 (Ravtansine)Thiol-containing ester with steric hindrancePotent cytotoxicity, often used in ADCs.

The chirality of the amino acid in the C3 ester side chain also plays a crucial role, with the L-epimers being significantly more cytotoxic than their D-counterparts.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in maytansinoid research.

Synthesis of DM1 (Mertansine)

DM1 is a key maytansinoid derivative used in several ADCs. Its synthesis typically involves the acylation of maytansinol at the C3 position.

Step 1: Preparation of Maytansinol from Ansamitocin P-3 (AP-3)

  • Reaction Setup: Dissolve Ansamitocin P-3 in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

  • Reduction: Cool the solution to a low temperature (e.g., -40°C to -78°C). Add a reducing agent such as lithium aluminium hydride (LiAlH₄) or lithium tri-tert-butoxyaluminum hydride dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench the excess reducing agent by carefully adding a quenching agent like water or a saturated aqueous solution of sodium sulfate.

  • Extraction and Purification: Extract the maytansinol from the reaction mixture using an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of the N-methyl-N-(3-methyldithiopropanoyl)-L-alanine side chain

This side chain is synthesized separately and then coupled to maytansinol. The synthesis involves standard peptide coupling and disulfide bond formation reactions.

Step 3: Coupling of Maytansinol with the Side Chain to form DM1-SMe

  • Reaction Setup: Dissolve maytansinol and the N-methyl-N-(3-methyldithiopropanoyl)-L-alanine side chain in a suitable solvent (e.g., dichloromethane).

  • Coupling: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Purification: Purify the resulting this compound (the methyldithio-protected form of DM1) by column chromatography.

Step 4: Reduction of this compound to DM1

  • Reaction Setup: Dissolve the purified this compound in a suitable solvent mixture (e.g., ethyl acetate/methanol).

  • Reduction: Treat the solution with a reducing agent like dithiothreitol (DTT) in a buffered solution (e.g., potassium phosphate buffer at pH 7.5) to cleave the disulfide bond and generate the free thiol group of DM1.[8]

  • Purification: Purify the final product, DM1, by HPLC.[8]

Tubulin Polymerization Assay (Absorbance-Based)

This assay measures the effect of a compound on the in vitro assembly of microtubules.

  • Reagents and Materials:

    • Purified tubulin protein (>99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • GTP (Guanosine-5'-triphosphate) solution

    • Test compound (maytansinoid derivative) dissolved in DMSO

    • 96-well microplate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing tubulin in General Tubulin Buffer on ice.

    • Add GTP to the reaction mixture to a final concentration of 1 mM.

    • Pipette the reaction mixture into the wells of a pre-chilled 96-well plate.

    • Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel for polymerization promotion or vinblastine for inhibition).

    • Place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

    • Plot the absorbance as a function of time to generate polymerization curves. Calculate the IC50 for inhibition of polymerization from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate

    • Multi-well spectrophotometer

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the maytansinoid derivative for a specified period (e.g., 72 hours). Include a vehicle control.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Visualizations: Pathways and Workflows

Signaling Pathway of Maytansinoid-Induced Apoptosis

Maytansinoid-induced mitotic arrest triggers a cascade of signaling events leading to apoptosis, primarily through the intrinsic pathway.

Maytansinoid_Apoptosis_Pathway Maytansinoid Maytansinoid Derivative Tubulin Tubulin Maytansinoid->Tubulin Binds to Microtubule Microtubule Polymerization Inhibition Maytansinoid->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bcl2 Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) MitoticArrest->Bcl2 Inhibits BaxBak Pro-apoptotic Bax/Bak MitoticArrest->BaxBak Activates Mitochondrion Mitochondrion BaxBak->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Maytansinoid-induced apoptosis signaling pathway.

Experimental Workflow for Maytansinoid ADC Development

The development of a maytansinoid-based antibody-drug conjugate involves a multi-step process from initial design to preclinical evaluation.

ADC_Development_Workflow Start Start Payload_Synthesis Maytansinoid Payload Synthesis (e.g., DM1) Start->Payload_Synthesis Linker_Selection Linker Selection Start->Linker_Selection Antibody_Selection Antibody Selection Start->Antibody_Selection Conjugation Conjugation (Antibody-Linker-Payload) Payload_Synthesis->Conjugation Linker_Selection->Conjugation Antibody_Selection->Conjugation Purification ADC Purification Conjugation->Purification Characterization ADC Characterization (DAR, Purity) Purification->Characterization In_Vitro In Vitro Evaluation (Cytotoxicity, Binding) Characterization->In_Vitro In_Vivo In Vivo Evaluation (Xenograft Models) In_Vitro->In_Vivo End End In_Vivo->End

Caption: Experimental workflow for maytansinoid ADC development.

References

A Deep Dive into the Pharmacokinetics of DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the pharmacokinetics of antibody-drug conjugates (ADCs) utilizing the potent maytansinoid payload, DM1, attached via a thioether linker (often abbreviated as DM1-SMe conjugates). Understanding the absorption, distribution, metabolism, and excretion (ADME) of these complex biotherapeutics is critical for their successful development and optimization. This document summarizes key pharmacokinetic data, details relevant experimental protocols, and visualizes core concepts to facilitate a deeper understanding of this compound ADC behavior in vivo.

Introduction to this compound Antibody-Drug Conjugates

Antibody-drug conjugates are a transformative class of cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.[1] The efficacy of these conjugates is intrinsically linked to the properties of their three core components: a monoclonal antibody (mAb) that provides target specificity, a cytotoxic payload, and a chemical linker that connects the two.

DM1, a derivative of maytansine, is a highly potent microtubule-inhibiting agent that induces cell cycle arrest and apoptosis.[2][3] It is frequently conjugated to antibodies through a stable, non-cleavable thioether linker, such as SMCC (N-succinimidyl-4-(N-maleimidomethyl)-cyclohexane-1-carboxylate), to form what can be generally referred to as a this compound conjugate.[4][5] The stability of this linker is paramount, as it is designed to prevent the premature release of the cytotoxic payload in systemic circulation, ensuring its delivery primarily within the target cancer cells.[]

The quintessential example of a this compound ADC is Ado-trastuzumab emtansine (T-DM1, Kadcyla®), which targets the HER2 receptor and is approved for the treatment of HER2-positive breast cancer.[5][7][8] Much of the available pharmacokinetic data for this compound conjugates is derived from extensive preclinical and clinical studies of T-DM1.

Mechanism of Action and Metabolic Fate

The journey of a this compound ADC from administration to cytotoxic effect is a multi-step process that dictates its pharmacokinetic and pharmacodynamic profile.

Upon intravenous administration, the ADC circulates throughout the body. The mAb component directs the conjugate to tumor cells overexpressing the target antigen. The ADC then binds to the antigen and is internalized, typically through receptor-mediated endocytosis.[7] Once inside the cell, the ADC is trafficked to the lysosome, where the antibody component is degraded by proteases. This proteolytic degradation releases the DM1 payload, still attached to the linker and the lysine residue from the antibody, in the form of active catabolites such as Lysine-SMCC-DM1.[5][9][10] These catabolites are the primary effectors, binding to tubulin and disrupting microtubule dynamics, ultimately leading to mitotic arrest and apoptotic cell death.[][9]

cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC This compound ADC Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Tubulin Tubulin Lysosome->Tubulin Release of Lys-SMCC-DM1 Apoptosis Apoptosis Tubulin->Apoptosis Microtubule Disruption

Figure 1: Mechanism of action of a this compound ADC.

Quantitative Pharmacokinetic Data

The pharmacokinetics of this compound ADCs are complex, reflecting the properties of both a large-molecule antibody and a small-molecule drug. Analysis typically involves measuring the concentrations of total antibody, the intact ADC, and the released payload or its catabolites.[11][12]

Table 1: Preclinical Pharmacokinetics of T-DM1 in Rats and Monkeys
SpeciesDoseAnalytet1/2CLReference
Rat0.3 - 30 mg/kgT-DM1-2x faster than Total Trastuzumab[4]
Rat13 mg/kgT-[3H]DM1--[13]
Rat20 mg/kgTotal Trastuzumab--[12][14]
Rat20 mg/kgDM1-conjugated Trastuzumab--[12][14]
Cynomolgus Monkey0.3 - 30 mg/kgT-DM1--[4]
Cynomolgus Monkey30 mg/kgT-DM1--[13]

Note: Specific numerical values for t1/2 and CL were not consistently available across all preclinical studies in the provided search results. The data indicates comparative clearance rates.

Table 2: Clinical Pharmacokinetics of T-DM1 in Humans
DoseAnalytet1/2CLNotesReference
3.6 mg/kgT-DM1~3.5 daysNonlinearClearance is faster at lower doses (<1.2 mg/kg)[7][8]
0.3 - 4.8 mg/kgT-DM1-NonlinearConsistent with antigen-mediated clearance[7]

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the pharmacokinetics and pharmacodynamics of this compound conjugates.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against cancer cell lines.

Methodology:

  • Seed target cancer cells (e.g., HER2-positive breast cancer cell lines) in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 payload.

  • Treat the cells with the prepared compounds for a specified duration (e.g., 72 hours).

  • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Calculate the IC50 value (the concentration that inhibits cell growth by 50%) by fitting the dose-response data to a four-parameter logistic curve.[15]

In Vivo Efficacy in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Implant human tumor cells subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[15]

  • Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC at various doses).

  • Administer the treatments intravenously at specified intervals.

  • Measure tumor volume and body weight regularly to assess efficacy and toxicity.

  • At the end of the study, tumors may be excised for further analysis.[16]

Pharmacokinetic Analysis

Objective: To quantify the levels of ADC, total antibody, and payload in biological matrices.

Methodology: A systematic bioanalysis approach is required, often involving multiple assay formats.[12]

  • Total Antibody Quantification (ELISA):

    • Coat a 96-well plate with the target antigen (e.g., HER2).

    • Add diluted plasma or serum samples containing the ADC.

    • The antibody component of the ADC (both conjugated and unconjugated) will bind to the antigen.

    • Detect the bound antibody using a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a substrate to generate a colorimetric signal.

    • Quantify the concentration based on a standard curve of the unconjugated antibody.[12][14]

  • Conjugated Antibody (ADC) Quantification (ELISA):

    • Coat a 96-well plate with an anti-DM1 antibody.

    • Add diluted plasma or serum samples.

    • Only the intact ADC will bind to the capture antibody.

    • Detect the bound ADC using an anti-human antibody-HRP conjugate.

    • Quantify the concentration based on a standard curve of the ADC.[4][12]

  • Free Payload/Catabolite Quantification (LC-MS/MS):

    • Precipitate proteins from plasma or serum samples.

    • Perform solid-phase extraction (SPE) to isolate the small molecule payload and its catabolites.[17]

    • Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the analytes based on a standard curve prepared with known concentrations of the payload and its catabolites.[17][18]

cluster_sampling Sample Collection cluster_analysis Bioanalytical Assays cluster_results Pharmacokinetic Parameters Sample Plasma/Serum Sample ELISA_Total ELISA (Total Antibody) Sample->ELISA_Total ELISA_ADC ELISA (Conjugated ADC) Sample->ELISA_ADC LCMS LC-MS/MS (Free Payload) Sample->LCMS PK t1/2, CL, AUC, Vd ELISA_Total->PK ELISA_ADC->PK LCMS->PK

Figure 2: Experimental workflow for pharmacokinetic analysis.

Key Pharmacokinetic Characteristics and Influencing Factors

  • Nonlinear Clearance: this compound ADCs like T-DM1 often exhibit nonlinear pharmacokinetics, with clearance being faster at lower doses.[7][8] This is attributed to target-mediated drug disposition (TMDD), where binding to the high-affinity target receptor significantly influences the ADC's clearance. At higher doses, the target receptors become saturated, leading to slower, non-specific clearance pathways dominating.

  • Deconjugation: Although thioether linkers are designed for stability, some level of payload deconjugation can occur in the plasma.[10] This results in the clearance of the ADC being faster than the total antibody.[4][10] The rate of deconjugation can be influenced by the specific linker chemistry and the conjugation site on the antibody.

  • Drug-to-Antibody Ratio (DAR): ADCs are typically heterogeneous mixtures with varying numbers of drug molecules per antibody. The DAR can impact the ADC's physicochemical properties and pharmacokinetics. Preclinical models suggest that higher DAR species may be cleared more rapidly.[4]

  • Linker Chemistry and Drug Resistance: The properties of the linker can influence the ADC's efficacy, particularly in tumors that express multidrug resistance (MDR) transporters like MDR1 (P-glycoprotein). Studies have shown that using more hydrophilic linkers (e.g., PEG4Mal) can lead to better retention of the cytotoxic catabolites in MDR1-expressing cells, thereby overcoming a key resistance mechanism and improving therapeutic efficacy compared to more hydrophobic linkers like SMCC.[16][19]

PK_Profile Overall PK Profile TMDD Target-Mediated Drug Disposition PK_Profile->TMDD Deconjugation Payload Deconjugation PK_Profile->Deconjugation DAR Drug-to-Antibody Ratio (DAR) PK_Profile->DAR Linker Linker Chemistry (e.g., Hydrophilicity) PK_Profile->Linker

Figure 3: Factors influencing the pharmacokinetics of this compound ADCs.

Toxicity Profile

The toxicity of this compound ADCs is primarily driven by the DM1 payload and is consistent with its mechanism of action as a microtubule-disrupting agent.[20] Common adverse effects observed in preclinical and clinical studies include thrombocytopenia (low platelet count) and hepatotoxicity (liver toxicity).[1][20] These on-target, off-tumor toxicities can occur due to the expression of the target antigen on healthy tissues or through target-independent uptake mechanisms. The improved therapeutic index of ADCs compared to unconjugated DM1 demonstrates that targeted delivery can significantly enhance tolerability.[20]

Conclusion

The pharmacokinetics of this compound conjugates are intricate, governed by the interplay between the antibody's targeting capabilities, the linker's stability and chemical nature, and the potent cytotoxicity of the DM1 payload. A thorough understanding of these dynamics, supported by a robust suite of bioanalytical methods, is essential for the rational design and clinical development of next-generation ADCs. Key considerations for researchers include optimizing linker technology to potentially bypass drug resistance mechanisms and carefully characterizing the disposition of all ADC-related species to build accurate pharmacokinetic/pharmacodynamic models that can predict clinical outcomes. This guide serves as a foundational resource for professionals engaged in the ongoing effort to harness the full therapeutic potential of this compound antibody-drug conjugates.

References

Initial In Vitro Evaluation of DM1-SMe Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro evaluation of DM1-SMe, a potent maytansinoid derivative utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The document outlines its core mechanism of action, summarizes key quantitative data from cytotoxicity and tubulin polymerization assays, and details the experimental protocols for these fundamental studies.

Mechanism of Action

This compound is a microtubule-targeting agent that functions by inhibiting tubulin polymerization.[][2] It is a synthetic derivative of maytansine, an ansa macrolide that interacts with tubulin.[3] The primary mechanism involves the binding of this compound to the tips of microtubules, which suppresses their dynamic instability.[3] This suppression includes the inhibition of both the growth and shortening rates of microtubules, leading to mitotic arrest and subsequent cell death.[3] this compound is designed for conjugation to monoclonal antibodies, allowing for targeted delivery to cancer cells and minimizing systemic toxicity.[] Once the ADC is internalized by the target cell, the linker is cleaved, releasing the active this compound payload.[][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineIC50 (nM)Reference
Various0.003 - 0.01[4]
PPTP Panel0.002 - >3[5]
MCF70.33[6][7]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Tubulin Binding and Polymerization Inhibition by this compound

ParameterValueReference
Tubulin Binding (Kd)0.93 µM[6]
Microtubule High-Affinity Binding (Kd)0.1 µM[3][6]
High-Affinity Binding Sites per Microtubule~37[3][6]
Half-maximal concentration for inhibition of microtubule assembly4 µM[6][8]

Kd (Dissociation Constant) is a measure of the affinity of a drug for its target; a lower Kd indicates a higher affinity.

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.

Methodology:

  • Cell Culture: Human tumor cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: this compound is serially diluted to a range of concentrations (e.g., 0.3 pM to 3 nM) and added to the cells.[]

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The results are plotted as cell viability versus drug concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Tubulin Polymerization Assay

Objective: To measure the effect of this compound on the in vitro assembly of microtubules.

Methodology:

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent self-assembly.

  • Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., PEM buffer), and GTP is prepared.

  • Drug Addition: Different concentrations of this compound are added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The assembly of microtubules is monitored by measuring the change in turbidity (absorbance at 340 nm) over time using a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of different this compound concentrations are compared to a control without the drug. The half-maximal concentration for inhibition of microtubule assembly is then determined.[8]

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

  • Cell Treatment: Cancer cells are treated with this compound at a concentration around its IC50 value for a specific duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to remove RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to determine if the drug induces arrest at a specific phase. For instance, treatment with NN2101-DM1 has been shown to increase the proportion of cells in the G2/M and S phases at 24 hours.[9]

Visualizations

DM1_SMe_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) (e.g., Antibody-DM1) Endosome Endosome ADC->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1_SMe Released this compound Lysosome->DM1_SMe Linker Cleavage Microtubule Microtubule Dynamics DM1_SMe->Microtubule Inhibition MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Disruption leads to Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis Induces

Caption: Mechanism of action of this compound following ADC internalization.

Cytotoxicity_Assay_Workflow Start Start: Seed Cells in 96-well Plate AddDrug Add Serial Dilutions of this compound Start->AddDrug Incubate Incubate for 72 hours AddDrug->Incubate AddReagent Add Viability Reagent (e.g., MTT) Incubate->AddReagent Measure Measure Absorbance/Luminescence AddReagent->Measure Analyze Calculate IC50 Value Measure->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro cytotoxicity assay.

Tubulin_Polymerization_Assay_Workflow Start Start: Prepare Tubulin and Reagents Mix Mix Tubulin, Buffer, GTP, and this compound Start->Mix Initiate Initiate Polymerization (37°C) Mix->Initiate Monitor Monitor Turbidity (Absorbance at 340 nm) Initiate->Monitor Analyze Analyze Polymerization Curves Monitor->Analyze End End Analyze->End

Caption: Workflow for an in vitro tubulin polymerization assay.

References

DM1-SMe: A Potent Tool for Interrogating Microtubule Function

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

DM1-SMe, a thiol-modified derivative of the potent microtubule inhibitor maytansine, has emerged as a critical chemical tool for the investigation of microtubule dynamics and a valuable payload in the development of antibody-drug conjugates (ADCs).[][2] This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its application in microtubule research.

Mechanism of Action: A Microtubule End Poison

This compound exerts its potent cytotoxic effects by targeting tubulin, the fundamental protein subunit of microtubules.[][2] Unlike some microtubule-targeting agents that cause wholesale depolymerization, this compound acts as a "microtubule end poison".[3] It binds with high affinity to the tips of microtubules, suppressing their dynamic instability.[3][4] This suppression involves the inhibition of both microtubule growth and shortening rates, as well as a reduction in the frequencies of catastrophe (the switch from growth to shortening) and rescue (the switch from shortening to growth).[3] By dampening microtubule dynamics, this compound disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5]

The following diagram illustrates the proposed mechanism of action of this compound at the cellular level, particularly in the context of an antibody-drug conjugate.

DM1_SMe_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC Antibody-DM1 Conjugate (ADC) ADC_in ADC Internalization ADC->ADC_in Binding to cell surface antigen Linker_Cleavage Linker Cleavage ADC_in->Linker_Cleavage Trafficking to lysosome DM1_SMe_release This compound Release Linker_Cleavage->DM1_SMe_release DM1_SMe Free this compound DM1_SMe_release->DM1_SMe Microtubule Microtubule Dynamics DM1_SMe->Microtubule Suppresses dynamics Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption of mitotic spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Cellular mechanism of action of a this compound antibody-drug conjugate.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound and its parent compound, maytansine, with tubulin and microtubules, as well as their effects on cellular processes.

Table 1: Binding Affinities and Inhibition of Microtubule Assembly

CompoundTargetParameterValueReference
This compound Soluble TubulinKd0.93 ± 0.2 µmol/L[4][5][6]
Microtubules (High Affinity Sites)Kd0.1 ± 0.05 µmol/L[4][6]
Microtubules (High Affinity Sites)Number of Sites~37 per microtubule[3][4][6]
Microtubule AssemblyIC504 ± 0.1 µmol/L[4][5][7]
Maytansine Soluble TubulinKd0.86 ± 0.2 µmol/L[4][6]
Microtubule AssemblyIC501 ± 0.02 µmol/L[4][7]

Table 2: Effects on Microtubule Dynamic Instability (at 100 nmol/L)

CompoundParameterEffectReference
This compound Overall Dynamicity84% suppression[4][5][6]
Shortening Rate70% suppression[4]
Shortening Length60% suppression[4]
Catastrophe Frequency90% suppression[4]
Maytansine Overall Dynamicity45% suppression[4][5][6]

Table 3: Cellular Effects on MCF7 Breast Cancer Cells

CompoundParameterValueReference
This compound Mitotic ArrestIC50 = 330 pM[3][5]
G2/M ArrestIC50 = 340 pM[3]
Cell ProliferationIC50 = 330 pM[5]
Maytansine Mitotic ArrestIC50 = 710 pM[3][5]
G2/M ArrestIC50 = 310 pM[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of microtubules.

Tubulin_Polymerization_Workflow A Prepare Tubulin Solution (e.g., 3 mg/mL in G-PEM buffer with GTP) C Add Tubulin Solution to Wells A->C B Add this compound or Vehicle Control (e.g., DMSO) to 96-well plate B->C D Incubate at 37°C in a spectrophotometer C->D E Measure Absorbance at 340 nm over time (e.g., every 60s for 1h) D->E F Analyze Polymerization Curves (Vmax, lag time, polymer mass) E->F

Caption: Workflow for a tubulin polymerization assay.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a stock solution of tubulin (e.g., 3 mg/mL) in ice-cold G-PEM buffer.

  • Add varying concentrations of this compound or vehicle control to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the increase in absorbance at 340 nm over time (e.g., every 60 seconds for 1 hour).[8]

  • Analyze the data to determine the effect of this compound on the rate and extent of tubulin polymerization.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of this compound on cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72 hours).[8]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a multi-well spectrophotometer.[9]

  • Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit cell viability by 50%.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of this compound's effects on the microtubule network within cells.

Immunofluorescence_Workflow A Seed Cells on Coverslips B Treat with this compound or Vehicle A->B C Fixation (e.g., with methanol or formaldehyde) B->C D Permeabilization (e.g., with Triton X-100) C->D E Blocking (e.g., with BSA) D->E F Primary Antibody Incubation (e.g., anti-α-tubulin) E->F G Secondary Antibody Incubation (fluorescently labeled) F->G H Mounting and Imaging (fluorescence microscope) G->H

Caption: Workflow for immunofluorescence staining of microtubules.

Materials:

  • Cells grown on glass coverslips

  • This compound stock solution (in DMSO)

  • Fixation buffer (e.g., ice-cold methanol or 4% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a petri dish and allow them to grow to the desired confluency.

  • Treat the cells with this compound or vehicle control at the desired concentration and for the appropriate time. For example, treating MCF7 cells with 340 pM this compound for 24 hours can be used to observe effects on the microtubule network.[10]

  • Fix the cells, for instance, with ice-cold methanol for 4 minutes at -20°C.[11]

  • Permeabilize the cells with a detergent-containing buffer to allow antibody access to intracellular structures.

  • Block non-specific antibody binding with a blocking solution.

  • Incubate the cells with a primary antibody that specifically binds to tubulin.

  • Wash the cells to remove unbound primary antibody.

  • Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Conclusion

This compound is a powerful and versatile tool for the study of microtubule function. Its well-characterized mechanism of action and potent effects on microtubule dynamics make it an invaluable reagent for researchers investigating the cytoskeleton, cell division, and cancer biology. Furthermore, its application as a cytotoxic payload in ADCs highlights its translational potential in the development of targeted cancer therapies. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound in both basic and applied research settings.

References

The Discovery and Development of DM1-SMe: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe, a potent maytansinoid microtubule inhibitor, stands as a pivotal component in the evolution of antibody-drug conjugates (ADCs). It is the S-methylated, stable derivative of DM1 (mertansine), the cytotoxic payload in several clinically evaluated ADCs, including the FDA-approved ado-trastuzumab emtansine (T-DM1). The development of maytansinoid-based ADCs was born from the necessity to harness the extraordinary potency of the parent compound, maytansine, while mitigating its severe systemic toxicity that had previously thwarted its clinical application. By chemically modifying maytansine to create a linker-compatible derivative (DM1) and subsequently developing a stable analog for research (this compound), scientists enabled the targeted delivery of this powerful cytotoxin directly to cancer cells, thereby widening its therapeutic window. This guide provides an in-depth technical overview of the discovery, mechanism of action, and preclinical and clinical development history of this compound and its related compounds.

Discovery and Synthesis Rationale

The journey to this compound began with the natural product maytansine, an ansa macrolide isolated in the 1970s.[1] Maytansine demonstrated profound anti-mitotic activity by inhibiting tubulin polymerization, showing 100 to 1000 times the cytotoxic potency of vinca alkaloids in cellular assays.[1] However, human clinical trials in the late 1970s and early 1980s were disappointing due to a narrow therapeutic window and unacceptable systemic toxicities, including neurotoxicity and gastrointestinal issues.[2]

The advent of monoclonal antibodies offered a solution: targeted delivery. The strategy was to conjugate the highly potent maytansinoid to a tumor-specific antibody, concentrating the cytotoxic effect on cancer cells while sparing healthy tissue. To achieve this, maytansine was modified at its C3 position with a thiol-containing ester side chain, creating the derivative DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine).[3][4] This modification provided a reactive thiol group necessary for stable conjugation to antibody linkers.

For consistent and reproducible in vitro studies, a stable version of DM1 was required. The free thiol group on DM1 is susceptible to oxidation in aqueous solutions and can form mixed disulfides with components in cell culture media.[1][5] To address this, This compound (N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine) was synthesized.[6][7] This derivative features a mixed disulfide with thiomethane, which "caps" the reactive sulfhydryl group, rendering the molecule more stable for experimental use while still representing the potent microtubule-inhibiting activity of the metabolites released from ADCs within the cell.[1][8]

Mechanism of Action: Microtubule End Poisoning

This compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[2] Unlike some microtubule agents that cause bulk depolymerization, this compound acts as a "microtubule end poison" at sub-nanomolar concentrations.[2]

The key steps are:

  • Binding to Tubulin: this compound binds to tubulin, the protein subunit of microtubules, likely at the vinca alkaloid binding site on β-tubulin.[1][9]

  • Suppression of Dynamic Instability: It potently suppresses the dynamic instability of microtubules. This involves inhibiting both the growth and shortening phases of microtubules, effectively freezing them in a static state.[1][2]

  • High-Affinity Binding at Microtubule Ends: The mechanism involves high-affinity binding to a small number of sites (~37) located at the tips of microtubules.[2][10][11] This binding is approximately 20 times stronger than that of vinblastine.[10][11]

  • Mitotic Arrest: The suppression of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[1][12]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptosis pathway, leading to programmed cell death.[1][13]

The logical progression from a toxic natural product to a targeted therapeutic payload is illustrated below.

G Maytansine Maytansine (Natural Product) Toxicity High Systemic Toxicity Narrow Therapeutic Window Maytansine->Toxicity Leads to DM1 DM1 (Mertansine) (Thiol-Containing Derivative) Maytansine->DM1 Chemically Modified to Create DM1_SMe This compound (Stable Thioether Derivative) DM1->DM1_SMe Stabilized for Research as ADC Antibody-Drug Conjugate (ADC) (e.g., T-DM1) DM1->ADC Conjugated to Antibody to Form Targeted Tumor-Specific Delivery Improved Therapeutic Window ADC->Targeted Results in

Caption: Development logic from Maytansine to ADC.

Quantitative Preclinical Data

The potency of this compound has been extensively characterized through various preclinical assays. The data below is summarized for clarity and comparison.

Table 1: Binding Affinity and Microtubule Assembly Inhibition
ParameterMoleculeValueReference(s)
Tubulin Binding (Kd) Maytansine0.86 ± 0.2 µmol/L[11][14]
This compound0.93 ± 0.2 µmol/L[10][11][14]
Microtubule High-Affinity Binding (Kd) This compound0.1 ± 0.05 µmol/L[2][10][11]
Microtubule Assembly Inhibition (IC50) Maytansine1.0 ± 0.02 µmol/L[10]
This compound4.0 ± 0.1 µmol/L[10]
Table 2: In Vitro Cytotoxicity of DM1 and its Conjugates
Cell LineCancer TypeCompoundIC50Reference(s)
General RangeVarious Human TumorsThis compound0.003 - 0.01 nM[12]
MCF7Breast CancerThis compound0.33 nM (330 pM)[12]
Karpas 299T-cell Lymphomaanti-CD30-MCC-DM10.06 nmol/L[9]
Karpas 299T-cell LymphomaDM1 (free drug)7.06 - 39.53 nmol/L[9]
HCC1954Breast CancerSMCC-DM117.2 nM[15]
MDA-MB-468Breast CancerSMCC-DM149.9 nM[15]
MDA-MB-361 (Parental)Breast CancerT-DM1~0.05 nmol/L[16]
MDA-MB-361 (T-DM1 Resistant)Breast CancerT-DM1~0.25 - 0.4 nmol/L[16]
Table 3: Preclinical Toxicology and Pharmacokinetics
ParameterSpeciesCompoundValueReference(s)
Maximum Tolerated Dose (MTD) RatDM10.2 mg/kg (1600 µg/m²)[13]
Maximum Tolerated Dose (MTD) RatT-DM140 mg/kg (~4400 µg DM1/m²)[13]
Pharmacokinetics (from ADC) Human (Child)DM1Half-life: 35 hours[11]
Cmax: 0.87 µg/mL[11]
AUC0-inf: 27.9 µg/mL·h[11]

Key Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxic effects.

  • Cell Plating: Seed cancer cells (e.g., 1,000-100,000 cells/well, density optimized for cell line) in a 96-well plate in 100 µL of complete culture medium and incubate overnight (or for 6-24 hours) to allow for cell adherence.

  • Drug Preparation and Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: After a 2-hour incubation at room temperature in the dark, measure the absorbance of each well at 570 nm using a microplate reader.[17]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 plate_cells Plate Cells in 96-well Plate incubate1 Incubate Overnight (37°C) plate_cells->incubate1 add_drug Add Serial Dilutions of this compound incubate1->add_drug incubate2 Incubate for 72 hours add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate Calculate IC50 Calculate IC50 read_plate->Calculate IC50

Caption: Workflow for an in vitro MTT cytotoxicity assay.
In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the efficacy of a DM1-containing ADC in a mouse xenograft model.

  • Cell Preparation and Implantation: Harvest a human cancer cell line known to be resistant to the unconjugated antibody (e.g., JIMT-1 for T-DM1 studies). Resuspend the cells (e.g., 5 x 106 cells) in a solution such as 50% Matrigel or Cultrex BME and inject subcutaneously into the flank of immunodeficient mice (e.g., SCID or NSG mice).[18][19]

  • Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 50-200 mm3).[18][19] Monitor tumor volume using caliper measurements (Volume = (width2 x length)/2) and randomize mice into treatment and control groups.

  • Drug Administration: Administer the ADC (e.g., T-DM1 at 15 mg/kg), a negative control antibody (e.g., rituximab), or vehicle (e.g., PBS) intravenously (IV) via the tail vein. Treatment can be administered on a weekly schedule.[18]

  • Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Also, monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm3) or if significant toxicity is observed. Euthanize the animals, excise the tumors for weighing and subsequent histological or immunohistochemical analysis (e.g., staining for apoptosis and mitotic markers).[18][20]

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time to assess tumor growth inhibition.

Downstream Signaling and Apoptosis Induction

The mitotic arrest induced by this compound is a potent cellular stressor that ultimately triggers programmed cell death. While the cell is arrested in mitosis, a series of events partially activates the intrinsic apoptosis pathway, priming the cell for death.

G DM1_SMe This compound Microtubule Microtubule Dynamics DM1_SMe->Microtubule Suppresses Mitotic_Arrest Prolonged Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Leads to Apoptosis Partial Activation of Intrinsic Apoptosis Mitotic_Arrest->Apoptosis Slippage Mitotic Slippage (Tetraploid G1) Mitotic_Arrest->Slippage or Mito Mitochondrial Stress (ΔΨm Decrease) Apoptosis->Mito Cell_Death Cell Death Apoptosis->Cell_Death CytC Cytochrome C Release Mito->CytC Caspases Caspase-9, -7 Activation CytC->Caspases CAD CAD Activation Caspases->CAD DNA_Damage DNA Damage CAD->DNA_Damage p53 p53 Induction DNA_Damage->p53 Induces post-slippage DNA_Damage->Cell_Death Slippage->p53

Caption: Signaling cascade following this compound action.

Clinical Development Context

This compound itself is a preclinical tool, but the payload it represents, DM1, has been central to the clinical development of several ADCs.

  • Ado-trastuzumab emtansine (T-DM1, Kadcyla®): This ADC combines the HER2-targeting antibody trastuzumab with DM1 via a stable thioether linker.[21] The potent, targeted delivery of DM1 allows T-DM1 to be effective in HER2-positive breast cancer patients who have become resistant to trastuzumab alone.[13][20] Clinical trials demonstrated significantly prolonged progression-free and overall survival compared to standard-of-care regimens, leading to its FDA approval.[1][5] The toxicity profile, including thrombocytopenia and elevated liver transaminases, is consistent with the known effects of microtubule inhibitors and is generally more manageable than standard chemotherapy.[21]

  • Lorvotuzumab mertansine (IMGN901): This ADC links DM1 to an anti-CD56 antibody for targeting tumors like multiple myeloma and certain solid tumors (e.g., small cell lung cancer, neuroblastoma).[10][22] Phase I and II clinical trials showed evidence of clinical activity, but also dose-limiting toxicities including peripheral neuropathy, a known side effect of microtubule-disrupting agents.[11][14][22] The clinical development highlighted the challenge of balancing the potent efficacy of the DM1 payload against on-target, off-tumor toxicities, as CD56 is also expressed on some normal tissues like peripheral nerves.[22]

Conclusion

This compound is a crucial molecule in the story of targeted cancer therapy. Its development as a stable analog of the conjugatable maytansinoid DM1 was instrumental for the robust preclinical evaluation that underpinned the advancement of a new class of ADCs. By enabling the specific delivery of a highly potent microtubule inhibitor, the DM1 payload has successfully translated the raw power of maytansine into clinically approved, life-extending cancer therapeutics. The continued study of its mechanisms and the clinical experience gained from DM1-containing ADCs provide invaluable insights for the design of next-generation targeted therapies.

References

In-Depth Technical Guide to the Physiochemical Properties of DM1-SMe for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiochemical properties, mechanism of action, and relevant experimental protocols for the maytansinoid derivative DM1-SMe. This potent microtubule inhibitor is a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Core Physiochemical Properties

This compound, also known as N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine, is a synthetic derivative of maytansine with a disulfide-containing side chain at the C3 position. This modification allows for its conjugation to antibodies or other targeting moieties. The table below summarizes its key physiochemical properties.

PropertyValueReference
Chemical Formula C36H50ClN3O10S2[1][2]
Molecular Weight 784.38 g/mol [1]
CAS Number 138148-68-2[1]
Appearance Off-white to light yellow solid[1]
Solubility Soluble in DMSO, DMF; poorly soluble in water.[1][3]
Storage Store at -20°C for long-term stability. Solutions should be prepared fresh.[1]
Purity Typically >98% by HPLC[4]
UV λmax 234, 254, 280 nm[3]

Mechanism of Action: Microtubule Dynamics Inhibition

This compound exerts its potent cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

The primary mechanism involves the binding of this compound to tubulin, the protein subunit of microtubules. This binding inhibits tubulin polymerization, leading to a suppression of microtubule growth and shortening.[5][6] This disruption of microtubule dynamics ultimately results in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[7]

G Mechanism of Action of this compound DM1_SMe This compound Tubulin Tubulin Dimers DM1_SMe->Tubulin Binds to Polymerization Inhibition of Polymerization Tubulin->Polymerization Depolymerization Inhibition of Depolymerization Tubulin->Depolymerization Microtubule Microtubule Dynamics Suppression of Microtubule Dynamics Microtubule->Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis and Purification of DM1

Synthesis of DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)maytansine):

This procedure involves the reduction of a disulfide-containing maytansinoid precursor.

  • Materials:

    • N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)maytansine (this compound precursor)

    • Dithiothreitol (DTT)

    • Ethyl acetate

    • Methanol

    • Potassium phosphate buffer (0.05 M, pH 7.5, containing 2 mM EDTA)

    • Potassium phosphate buffer (0.2 M, pH 6.0, containing 2 mM EDTA)

    • Brine

    • Sodium sulfate

    • HPLC-grade hexanes, 2-propanol, and ethyl acetate for purification

  • Procedure:

    • Dissolve the this compound precursor (e.g., 1.95 g, 2.5 mmol) in a mixture of ethyl acetate (140 mL) and methanol (210 mL).[8]

    • Stir the solution at room temperature under an argon atmosphere.[8]

    • Add a solution of dithiothreitol (e.g., 0.95 g, 6.2 mmol) in 0.05 M potassium phosphate buffer (140 mL, pH 7.5) containing 2 mM EDTA.[8]

    • Monitor the reaction progress by HPLC until completion (typically around 3 hours).[8]

    • Upon completion, add 0.2 M potassium phosphate buffer (250 mL, pH 6.0) containing 2 mM EDTA.[8]

    • Extract the mixture with ethyl acetate (3 x 600 mL).[8]

    • Combine the organic layers, wash with brine (100 mL), and dry over sodium sulfate.[8]

    • Evaporate the solvent to obtain the crude thiol-containing maytansinoid (DM1).[8]

  • Purification:

    • Purify the crude product by preparative HPLC. A Diazem cyano HPLC column (250 mm x 50 mm, 10 micron) is suggested.[8]

    • Equilibrate the column with a mobile phase of hexanes/2-propanol/ethyl acetate (e.g., 78.0:5.5:16.5, v/v/v).[8]

    • Run the purification at a flow rate of 150 mL/min.[8]

    • Collect the fractions containing the desired product and evaporate the solvent to yield pure DM1 as a white solid.[8]

Characterization of DM1: The purified DM1 should be characterized by:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • HPLC: To assess purity.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

G MTT Assay Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Read Read absorbance at 570 nm Add_Solvent->Read

Caption: Workflow for determining cytotoxicity using the MTT assay.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • This compound stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[4][9]

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.

  • Materials:

    • Purified tubulin protein

    • GTP solution

    • PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

    • This compound in DMSO

    • Microplate reader capable of reading absorbance at 340 nm at 37°C

  • Procedure:

    • Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in PEM buffer with GTP (e.g., 1 mM).

    • Add different concentrations of this compound or a vehicle control (DMSO) to the tubulin solution.

    • Initiate microtubule polymerization by incubating the plate at 37°C.

    • Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates microtubule polymerization.

    • Plot the absorbance values against time to generate polymerization curves and compare the effects of different this compound concentrations.[6]

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the effects of this compound on the microtubule network within cells.

G Immunofluorescence Staining Workflow Start Grow cells on coverslips Treat Treat with this compound Start->Treat Fix Fix cells (e.g., with paraformaldehyde) Treat->Fix Permeabilize Permeabilize cells (e.g., with Triton X-100) Fix->Permeabilize Block Block with serum Permeabilize->Block Primary_Ab Incubate with anti-tubulin primary antibody Block->Primary_Ab Wash1 Wash with PBS Primary_Ab->Wash1 Secondary_Ab Incubate with fluorescently labeled secondary antibody Wash1->Secondary_Ab Wash2 Wash with PBS Secondary_Ab->Wash2 Mount Mount coverslips with antifade reagent Wash2->Mount Image Image with fluorescence microscope Mount->Image

Caption: Workflow for visualizing microtubules using immunofluorescence.

  • Materials:

    • Cells grown on glass coverslips

    • This compound

    • Paraformaldehyde (PFA) or methanol for fixation

    • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

    • Blocking buffer (e.g., PBS with 5% goat serum)

    • Primary antibody against α-tubulin

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Antifade mounting medium

    • Fluorescence microscope

  • Procedure:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Treat the cells with the desired concentration of this compound for a specified time.

    • Wash the cells with PBS and fix them with 4% PFA in PBS for 10-15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.

    • Wash the fixed cells with PBS.

    • If using PFA fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

    • Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells extensively with PBS.

    • Incubate with the fluorescently labeled secondary antibody (and DAPI if desired) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells again with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope to observe the microtubule morphology.

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action targeting microtubule dynamics. Its favorable physiochemical properties make it a valuable payload for the development of targeted cancer therapies. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and applications of this compound in their own laboratories. Careful handling and adherence to established protocols are essential for obtaining reliable and reproducible results in the study of this powerful compound.

References

Methodological & Application

Application Notes and Protocols for DM1-SMe In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe is a potent synthetic maytansinoid, a class of microtubule-targeting agents. It is the S-methyl ether derivative of DM1, a thiol-containing maytansinoid used as a cytotoxic payload in antibody-drug conjugates (ADCs). This compound itself is a highly effective cytotoxic agent that induces cell death at sub-nanomolar concentrations.[1] Its primary mechanism of action is the inhibition of microtubule assembly, which disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][] These characteristics make this compound a valuable tool in cancer research and a critical component in the development of targeted cancer therapies.

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT assay, a widely accepted method for quantifying cell viability.

Principle of the Method

The in vitro cytotoxicity of this compound is determined by measuring its effect on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, the cytotoxic effect of this compound can be quantified, and the half-maximal inhibitory concentration (IC50) can be determined.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by potently suppressing microtubule dynamics.[2][3] Unlike some microtubule agents that cause complete depolymerization, this compound, at low nanomolar concentrations, binds to the ends of microtubules, a mechanism described as "microtubule end poisoning."[5] This binding inhibits both the growth and shortening phases of microtubules, effectively freezing their dynamic instability.[2][3] The disruption of microtubule dynamics activates the mitotic spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[6][7] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent programmed cell death.[6][7]

DM1_SMe_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Microtubule_Dynamics Microtubule Dynamics This compound->Microtubule_Dynamics Inhibition Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Disruption Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Mitotic_Spindle_Formation->Spindle_Assembly_Checkpoint Activation Mitotic_Arrest G2/M Mitotic Arrest Spindle_Assembly_Checkpoint->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Apoptosis Apoptosis JNK_Activation->Apoptosis Caspase_Activation Caspase Activation Bcl2_Phosphorylation->Caspase_Activation Caspase_Activation->Apoptosis

This compound Signaling Pathway

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol is designed for assessing the cytotoxicity of this compound in adherent cancer cell lines cultured in 96-well plates.

Materials and Reagents
  • This compound

  • Cancer cell line of interest (e.g., MCF7, SK-BR-3, NCI-N87)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

MTT Assay Experimental Workflow
Step-by-Step Procedure

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from picomolar to micromolar).

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells (medium only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Calculate Percentage Viability:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Data Presentation

The cytotoxic activity of this compound is typically presented as IC50 values. The following table summarizes the reported in vitro cytotoxicity of this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
COLO 205Colon Carcinoma0.008[8]
HCT-15Colorectal Adenocarcinoma0.04[8]
UO-31Renal Carcinoma0.03[8]
MCF7Breast Adenocarcinoma0.34[5]
SK-BR-3Breast AdenocarcinomaVaries[9]
NCI-N87Gastric CarcinomaVaries[9]
MDA-MB-361Breast Adenocarcinoma~0.2 (T-DM1)[10]

Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density and incubation time.

Troubleshooting

IssuePossible CauseSolution
High background in blank wells Contamination of medium or reagents.Use fresh, sterile reagents. Filter-sterilize solutions.
Low signal in control wells Low cell number or poor cell health.Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.
Inconsistent results between replicates Uneven cell seeding or pipetting errors.Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency.
Precipitation of this compound in medium Poor solubility at high concentrations.Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration is low (typically <0.5%).

References

Application Notes and Protocols for DM1-SMe Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This approach allows for the selective delivery of the cytotoxin to cancer cells, minimizing systemic toxicity. DM1, a maytansinoid derivative, is a potent microtubule-inhibiting agent used as a cytotoxic payload in several successful ADCs. DM1-SMe is a thiol-containing derivative of DM1 that can be readily conjugated to an antibody via a linker.

These application notes provide a detailed, step-by-step guide to the conjugation of this compound to a monoclonal antibody using the heterobifunctional linker succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The protocols cover the entire workflow, from antibody and drug-linker preparation to the purification and characterization of the final ADC.

Mechanism of Action of DM1

DM1 exerts its cytotoxic effect by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division.[1] Upon internalization of the ADC into the target cancer cell, the linker is cleaved, releasing the active DM1 payload.[2] The free DM1 then binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the generation and characterization of a this compound ADC.

Protocol 1: Preparation of Maleimide-Activated Antibody using SMCC Linker

This protocol describes the modification of a monoclonal antibody with the SMCC linker to introduce maleimide groups for subsequent conjugation with this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2[3]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dissolve or buffer exchange the antibody into the Conjugation Buffer at a concentration of 5-10 mg/mL.[4]

    • Determine the precise concentration of the antibody solution by measuring its absorbance at 280 nm.

  • SMCC Linker Preparation:

    • Immediately before use, dissolve SMCC in anhydrous DMSO to a concentration of 10 mM.[5]

  • Antibody Activation Reaction:

    • Add a 5- to 10-fold molar excess of the dissolved SMCC linker to the antibody solution.[4] The optimal molar ratio may need to be determined empirically for each antibody.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[6]

  • Purification of Maleimide-Activated Antibody:

    • Remove excess, non-reacted SMCC linker and by-products using a desalting column equilibrated with Conjugation Buffer. Follow the manufacturer's instructions for the desalting column.

    • Collect the purified maleimide-activated antibody.

  • Quantification of Maleimide Groups (Optional but Recommended):

    • The degree of maleimide incorporation can be determined using a maleimide quantification assay, following the manufacturer's protocol.

Protocol 2: Conjugation of this compound to Maleimide-Activated Antibody

This protocol details the conjugation of the thiol-containing this compound to the maleimide-activated antibody.

Materials:

  • Maleimide-activated antibody from Protocol 1

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2

  • Reaction tubes

Procedure:

  • This compound Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a slight molar excess of the dissolved this compound to the maleimide-activated antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of this compound relative to the incorporated maleimide groups.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing, protected from light.[5]

  • Quenching the Reaction (Optional):

    • To cap any unreacted maleimide groups, a quenching agent such as N-acetyl-L-cysteine can be added in excess and incubated for an additional 30 minutes.

Protocol 3: Purification of the Antibody-Drug Conjugate (ADC)

This protocol describes the purification of the ADC to remove unconjugated this compound, residual linker, and any aggregates.

Materials:

  • Crude ADC solution from Protocol 2

  • Purification Buffer (e.g., PBS, pH 7.4)

  • Size Exclusion Chromatography (SEC) system and column suitable for antibody purification

  • Alternatively, Tangential Flow Filtration (TFF) system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa)

  • Protein concentration measurement assay (e.g., BCA or UV-Vis at 280 nm)

Procedure:

Method A: Size Exclusion Chromatography (SEC)

  • Equilibrate the SEC column with Purification Buffer.

  • Load the crude ADC solution onto the column.

  • Elute the ADC with Purification Buffer. The ADC will elute as the main peak, separated from smaller molecules like unconjugated this compound and linker by-products.

  • Collect the fractions corresponding to the monomeric ADC peak.

  • Pool the purified ADC fractions and determine the protein concentration.

Method B: Tangential Flow Filtration (TFF)

  • Set up the TFF system with a 30 kDa MWCO membrane.

  • Diafilter the crude ADC solution against several volumes of Purification Buffer to remove small molecular weight impurities.[]

  • Concentrate the purified ADC to the desired concentration.

  • Determine the final protein concentration.

Protocol 4: Characterization of the Antibody-Drug Conjugate (ADC)

This section outlines key analytical methods to characterize the purified ADC.

4.1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an average DAR based on the absorbance of the antibody and the drug at different wavelengths.[2]

Procedure:

  • Determine Extinction Coefficients:

    • Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) at 280 nm and the this compound payload (ε_Drug_) at its maximum absorbance wavelength (λ_max_, typically around 252 nm).[8] Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280_).

  • Measure ADC Absorbance:

    • Dilute the purified ADC sample to an appropriate concentration and measure its absorbance at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculate DAR:

    • The concentrations of the antibody and the drug in the ADC sample can be calculated using the following equations based on the Beer-Lambert law:

      • C_Ab = (A_280_ - (ε_Drug,280_ / ε_Drug,λmax_) * A_λmax_) / ε_Ab,280_

      • C_Drug = A_λmax_ / ε_Drug,λmax_

    • DAR = C_Drug / C_Ab

4.2. Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This allows for the determination of the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[9][10]

Typical HIC-HPLC Parameters:

  • Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[11]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[2]

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).[2]

  • Flow Rate: 0.5-1.0 mL/min.[2]

  • Detection: UV at 280 nm.[2]

4.3. Confirmation of Conjugation by Mass Spectrometry (MS)

MS provides a direct measurement of the molecular weight of the intact ADC and its subunits (light chain and heavy chain), confirming the successful conjugation and allowing for the determination of the number of conjugated drugs.[12][13]

4.4. In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing target cancer cells. The MTT assay is a common method for assessing cell viability.[1][14]

Procedure (MTT Assay):

  • Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]

  • ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs for a specified period (e.g., 72-96 hours).[1]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Quantitative Data Summary

ParameterTypical Value/RangeMethod of DeterminationReference(s)
Molar Excess of SMCC to Antibody 5 - 20 foldEmpirical Optimization[4]
Molar Excess of this compound to Maleimide 1.5 - 2 foldEmpirical OptimizationN/A
Average Drug-to-Antibody Ratio (DAR) 2 - 4UV-Vis Spectroscopy, HIC-HPLC, MS[16]
Purity of Monomeric ADC >95%Size Exclusion Chromatography (SEC)[16]
In Vitro Cytotoxicity (IC50) pM to nM rangeMTT or other cell viability assays[17][18]

Visualizations

G cluster_prep Preparation cluster_conj Conjugation cluster_pur Purification cluster_char Characterization mAb Monoclonal Antibody Activation Antibody Activation mAb->Activation SMCC SMCC Linker SMCC->Activation DM1 This compound Conjugation This compound Conjugation DM1->Conjugation Activation->Conjugation Purification Purification (SEC or TFF) Conjugation->Purification DAR_UV DAR by UV-Vis Purification->DAR_UV DAR_HIC DAR by HIC-HPLC Purification->DAR_HIC MS Mass Spectrometry Purification->MS Cytotoxicity In Vitro Cytotoxicity Purification->Cytotoxicity

Caption: Experimental workflow for this compound antibody conjugation.

G cluster_cell Target Cancer Cell cluster_action Mechanism of Action ADC_bind ADC Binds to Surface Antigen Internalization Internalization via Endocytosis ADC_bind->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release DM1 Release Lysosome->Release Tubulin DM1 Binds to Tubulin Release->Tubulin Microtubule Inhibition of Microtubule Assembly Tubulin->Microtubule G2M G2/M Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway of DM1-induced apoptosis.

References

Application Notes and Protocols for DM1-SMe Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe is a potent thiol-containing maytansinoid, a class of cytotoxic agents that inhibit microtubule assembly.[1][2][3] It is a derivative of maytansine and functions by binding to tubulin at the microtubule ends, thereby suppressing microtubule dynamics.[1][4] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cells, making it a valuable payload for antibody-drug conjugates (ADCs) in cancer therapy.[1][] Accurate assessment of the cytotoxic effects of this compound is crucial for drug development and research. This document provides detailed protocols for conducting a cell viability assay to determine the potency of this compound using a luminescent-based method, specifically the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action

This compound exerts its cytotoxic effects by interfering with the essential cellular process of microtubule formation. Microtubules are critical components of the cytoskeleton, involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[4] this compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[4] This leads to a disruption of the dynamic instability of microtubules, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis through the intrinsic pathway.[6][7]

Signaling Pathway for this compound-Induced Apoptosis

DM1_SMe_Apoptosis_Pathway cluster_cell Cancer Cell cluster_apoptosis Intrinsic Apoptosis Pathway DM1_SMe This compound Microtubules Microtubule Disruption DM1_SMe->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Bax_Bak Bax/Bak Activation Mitotic_Arrest->Bax_Bak p53 dependent activation Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and related compounds in various cancer cell lines.

CompoundCell LineAssay TypeIC50 (nM)Reference
This compoundPanel of human tumor cell linesNot Specified0.003 - 0.01[8]
DM1MDA-MB-361 (Breast Cancer)MTT>1000[6]
S-methyl DM1MDA-MB-361 (Breast Cancer)MTT>1000[6]
anti-CD30-MCC-DM1CD30-positive cell linesNot Specified< 0.13[9]
Free DM1CD30-positive & negative cell linesNot Specified7.06 - 39.53[9]

Note: IC50 values can vary depending on the cell line, assay method, and experimental conditions.

Experimental Protocols

Cell Viability Assay using CellTiter-Glo®

This protocol outlines the steps for determining the cytotoxicity of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, which is an indicator of metabolically active, viable cells.[10][11]

Materials and Reagents

  • Cancer cell line of interest (e.g., MCF7, SK-BR-3, NCI-N87)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)[2]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well opaque-walled microplates (suitable for luminescence readings)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Multichannel pipette

  • Luminometer

Experimental Workflow

DM1_SMe_Assay_Workflow start Start cell_seeding 1. Cell Seeding start->cell_seeding incubation1 2. Incubation (24h) cell_seeding->incubation1 drug_treatment 3. This compound Treatment incubation1->drug_treatment incubation2 4. Incubation (72h) drug_treatment->incubation2 equilibration 5. Equilibrate to Room Temp. incubation2->equilibration add_reagent 6. Add CellTiter-Glo® Reagent equilibration->add_reagent lysis 7. Induce Lysis (Shaking) add_reagent->lysis incubation3 8. Incubate (10 min) lysis->incubation3 read_luminescence 9. Read Luminescence incubation3->read_luminescence data_analysis 10. Data Analysis read_luminescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for the this compound cell viability assay.

Detailed Protocol

  • Cell Seeding:

    • Harvest and count cells.

    • Resuspend cells in complete culture medium to a final concentration that will result in 50-80% confluency at the end of the assay. A typical seeding density is 5,000-10,000 cells per well in a 96-well plate.

    • Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Include wells with medium only for background control and wells with cells treated with vehicle (DMSO) as a negative control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach and resume growth.[4]

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from a stock solution. It is recommended to perform a 10-fold serial dilution to cover a wide range of concentrations (e.g., 100 µM to 0.001 nM).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Add 100 µL of medium with the corresponding concentration of DMSO to the vehicle control wells.

    • Treat cells in triplicate for each concentration.

  • Incubation with this compound:

    • Return the plate to the incubator and incubate for a period of 72 hours. This incubation time can be optimized depending on the cell line and experimental goals.

  • CellTiter-Glo® Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11][12]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][12]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11][12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]

    • Measure the luminescence of each well using a luminometer.

Data Analysis

  • Background Subtraction: Subtract the average luminescence of the medium-only wells from all other readings.

  • Normalization: Normalize the data to the vehicle-treated control wells, which represent 100% cell viability.

    • % Viability = (Luminescence of treated sample / Luminescence of vehicle control) x 100

  • IC50 Determination: Plot the normalized viability data against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.

Alternative Protocol: MTT Assay

For laboratories not equipped with a luminometer, a colorimetric MTT assay can be used as an alternative. This assay measures the metabolic activity of cells via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[13]

Brief Protocol for MTT Assay

  • Follow steps 1-4 of the CellTiter-Glo® protocol.

  • After the 72-hour incubation with this compound, add 10 µL of 5 mg/mL MTT solution to each well.[14]

  • Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.[14]

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[14]

  • Incubate the plate overnight at 37°C in the dark to dissolve the formazan crystals.[14]

  • Read the absorbance at 570 nm using a microplate reader.[14]

  • Perform data analysis as described above, using absorbance values instead of luminescence.

References

Application Notes and Protocols for the Characterization of DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of Antibody-Drug Conjugates (ADCs) utilizing the cytotoxic payload DM1-SMe. The methodologies described are essential for ensuring the quality, consistency, and efficacy of these complex biotherapeutics.

Introduction to this compound ADCs

Antibody-Drug Conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. This compound is a derivative of the maytansinoid DM1, a potent microtubule inhibitor.[][2][3] In a this compound ADC, the this compound payload is conjugated to a mAb, often through lysine residues, via a chemical linker.[4][5] This targeted delivery system aims to increase the therapeutic window of the cytotoxic agent by delivering it specifically to cancer cells that express the target antigen, thereby minimizing systemic toxicity.[6][7]

The characterization of this compound ADCs is critical to ensure their safety and efficacy. Key quality attributes that require thorough analysis include the drug-to-antibody ratio (DAR), the distribution of drug-linked species, conjugation site analysis, stability, and biological activity.[6][7]

Physicochemical Characterization

A battery of analytical techniques is employed to assess the physicochemical properties of this compound ADCs.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody. An optimal DAR is crucial for balancing efficacy and toxicity. Several methods can be used for DAR determination.

2.1.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the DAR by measuring the mass of the intact ADC and its subunits.

  • Electrospray Ionization-Mass Spectrometry (ESI-MS): This technique can be used to analyze the intact ADC, providing a distribution of the different drug-loaded species.[4] Deglycosylation of the ADC prior to analysis can simplify the mass spectrum and improve accuracy.[4][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of different ADC species prior to mass analysis, providing more detailed information.[9] Reversed-phase liquid chromatography (RPLC) coupled to a Q-TOF mass spectrometer is a common setup.[10]

Experimental Protocol: DAR Analysis by RPLC-MS

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase column suitable for proteins (e.g., C4, C8)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized to elute the ADC species
Flow Rate Dependent on column dimensions
MS System Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Data Analysis Deconvolution of the mass spectrum to determine the masses of the different DAR species. The average DAR is calculated from the relative abundance of each species.

2.1.2. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since the conjugation of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody, HIC can be used to separate ADC species with different DARs.[11]

Experimental Protocol: DAR Analysis by HIC

ParameterCondition
LC System HPLC or UHPLC system
Column HIC column (e.g., Butyl, Phenyl)
Mobile Phase A High salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer)
Mobile Phase B Low salt buffer (e.g., sodium phosphate buffer)
Gradient Decreasing salt gradient
Detection UV at 280 nm
Data Analysis The area of each peak corresponding to a different DAR species is used to calculate the average DAR.
Conjugation Site Analysis

Identifying the specific amino acid residues (typically lysines) where the this compound is attached is crucial for understanding the ADC's structure-activity relationship and ensuring manufacturing consistency.[12][13]

Experimental Protocol: Peptide Mapping by LC-MS/MS

  • ADC Digestion: The ADC is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin). Trypsin cleaves at the C-terminal side of lysine and arginine residues. Lysine residues conjugated with this compound will be resistant to tryptic cleavage.[4]

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by RPLC and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS data is searched against the antibody sequence to identify the peptides. The absence of cleavage at a specific lysine residue and the presence of a mass shift corresponding to the linker-drug indicates a conjugation site.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is used to assess the aggregation and fragmentation of the ADC.[8]

Experimental Protocol: SEC Analysis

ParameterCondition
LC System HPLC or UHPLC system
Column SEC column suitable for monoclonal antibodies
Mobile Phase Phosphate-buffered saline (PBS) or similar physiological buffer
Flow Rate Dependent on column dimensions
Detection UV at 280 nm
Data Analysis The chromatogram is analyzed to determine the percentage of monomer, aggregates, and fragments.

Bioanalytical Characterization

Bioanalytical methods are essential for studying the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound ADCs.

Quantification of ADC and Catabolites in Biological Matrices

LC-MS/MS is a highly sensitive and specific method for quantifying the ADC and its catabolites (e.g., DM1, Lys-MCC-DM1) in biological samples like serum or plasma.[14][15][16]

Experimental Protocol: LC-MS/MS for ADC Catabolite Quantification

  • Sample Preparation: Protein precipitation is a common method to extract the analytes from the biological matrix.[14][15]

  • LC Separation: A reversed-phase column (e.g., C8, C18) is used to separate the catabolites.[14][15]

  • MS/MS Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for sensitive and selective quantification.

  • Calibration: A standard curve is generated using known concentrations of the analytes to enable quantification in the unknown samples.

Table of LC-MS/MS Parameters for Catabolite Analysis

ParameterCondition
Sample Preparation Protein precipitation with acetonitrile
LC Column Phenomenex C8 (50 x 2.0 mm, 5 µm) or equivalent[14]
Mobile Phase A 0.1% Formic acid in water[14]
Mobile Phase B 0.1% Formic acid in acetonitrile[14]
Flow Rate 0.5 mL/min[14]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Immunoassays

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the total antibody and conjugated antibody in biological samples.[9][17]

Experimental Protocol: Total Antibody ELISA

  • Coating: A microplate is coated with an anti-human IgG antibody.

  • Sample Incubation: The biological sample containing the ADC is added to the wells.

  • Detection: A secondary anti-human IgG antibody conjugated to an enzyme (e.g., HRP) is added.

  • Substrate Addition: A chromogenic substrate is added, and the color development is measured, which is proportional to the amount of total antibody.

Functional Characterization

Functional assays are performed to ensure that the conjugation process does not negatively impact the biological activity of the antibody and that the ADC effectively kills target cells.

Antigen Binding Assay

This assay confirms that the ADC retains its ability to bind to its target antigen. This can be assessed using techniques like ELISA or surface plasmon resonance (SPR).

In Vitro Cytotoxicity Assay

This assay measures the ability of the this compound ADC to kill cancer cells that express the target antigen.

Experimental Protocol: Cell Viability Assay

  • Cell Seeding: Target cancer cells are seeded in a multi-well plate.

  • ADC Treatment: The cells are treated with serial dilutions of the this compound ADC.

  • Incubation: The cells are incubated for a period of time (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a reagent such as MTT or CellTiter-Glo.

  • Data Analysis: The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.

Visualization of Workflows and Pathways

General Workflow for this compound ADC Characterization

ADC_Characterization_Workflow cluster_production ADC Production cluster_characterization Physicochemical Characterization cluster_bioanalytical Bioanalytical Characterization cluster_functional Functional Characterization mAb Monoclonal Antibody Conjugation Conjugation mAb->Conjugation Linker Linker Linker->Conjugation DM1_SMe This compound Payload DM1_SMe->Conjugation ADC This compound ADC Conjugation->ADC DAR_Analysis DAR Analysis (MS, HIC) ADC->DAR_Analysis Conjugation_Site Conjugation Site Analysis (Peptide Mapping) ADC->Conjugation_Site Purity Purity & Aggregation (SEC) ADC->Purity PK_Analysis Pharmacokinetics (LC-MS/MS) ADC->PK_Analysis Immunoassays Immunoassays (ELISA) ADC->Immunoassays Binding_Assay Antigen Binding Assay ADC->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity ADC->Cytotoxicity_Assay

Caption: Workflow for the production and characterization of this compound ADCs.

Mechanism of Action of a this compound ADC

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Target Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Cancer_Cell Cancer Cell Membrane Lysosome Lysosome Internalization->Lysosome Payload_Release This compound Release Lysosome->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Cell_Death Apoptosis Microtubule_Disruption->Cell_Death

Caption: Cellular mechanism of action of a this compound ADC.

References

Application Note: High-Resolution Analysis of Microtubule Dynamics Using DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the study of cytoskeletal dynamics.

Abstract: DM1-SMe, a synthetic derivative of the potent microtubule-targeting agent maytansine, offers a powerful tool for investigating the mechanisms of mitotic arrest in cancer cells. As the stable S-methyl thioether form of the antibody-conjugatable payload DM1, it acts as a highly potent inhibitor of microtubule dynamics. This application note provides detailed protocols for conducting both in vitro and cell-based assays to quantitatively assess the effects of this compound on microtubule polymerization and dynamic instability.

Introduction: this compound as a Microtubule Poison

Microtubules are highly dynamic polymers of α/β-tubulin heterodimers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their constant switching between phases of growth and shrinkage, a property known as dynamic instability, is critical for the formation and function of the mitotic spindle during cell division.[1] Disruption of this delicate equilibrium is a clinically validated strategy for cancer therapy.[1][3]

This compound is a maytansinoid derivative that, like its parent compound, targets tubulin.[3][4] However, its primary mechanism of action at nanomolar concentrations is not the wholesale depolymerization of microtubules, but rather the potent suppression of their dynamic instability.[3][4][5] It achieves this by binding with high affinity to a small number of sites at the microtubule ends, thereby inhibiting both growth and shortening phases.[3][4][5] This leads to the stabilization of the mitotic spindle, mitotic arrest, and subsequent apoptosis of cancer cells.[3][6] Understanding the precise effects of compounds like this compound on microtubule dynamics is crucial for the development of next-generation antibody-drug conjugates (ADCs) and other targeted cancer therapeutics.

Mechanism of Action of this compound

This compound exerts its anti-mitotic effects through a specific molecular pathway that culminates in the suppression of microtubule dynamicity. The process begins with the binding of this compound to tubulin, both in its soluble form and, with much higher affinity, at the ends of assembled microtubules.[3][4][7] This binding action directly interferes with the addition and removal of tubulin dimers, effectively "poisoning" the microtubule ends and dampening the key parameters of dynamic instability.[3]

DM1_SMe_Mechanism cluster_0 Molecular Interaction cluster_1 Effect on Dynamics cluster_2 Cellular Consequence DM1 This compound Tubulin Soluble Tubulin (Lower Affinity) DM1->Tubulin Binds MT_Ends Microtubule Ends (High Affinity) DM1->MT_Ends Binds (KD ~0.1 µM) Suppression Suppression of Dynamic Instability MT_Ends->Suppression Params ↓ Growth Rate ↓ Shortening Rate ↓ Catastrophe Freq. Suppression->Params Arrest G2/M Mitotic Arrest Suppression->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: Mechanism of action pathway for this compound.

Quantitative Data Summary

Studies have quantitatively characterized the interaction of this compound with tubulin and its effects on microtubule dynamics. The following tables summarize key findings.

Table 1: Binding Affinities of this compound

Ligand Target Dissociation Constant (KD) Reference
S-methyl DM1 Soluble Bovine Brain Tubulin 0.93 ± 0.2 µmol/L [4][5][7]
S-methyl DM1 High-Affinity Sites on Microtubules 0.1 ± 0.05 µmol/L [4][5][7]

| Maytansine | Soluble Bovine Brain Tubulin | 0.86 ± 0.2 µmol/L |[4][5][7] |

Table 2: Effect of 100 nmol/L S-methyl DM1 on In Vitro Microtubule Dynamic Instability Parameters

Parameter Control (Mean ± SEM) S-methyl DM1 (Mean ± SEM) % Suppression Reference
Growth Rate (µm/min) 1.15 ± 0.04 0.69 ± 0.03 40% [4]
Shortening Rate (µm/min) 18.2 ± 1.1 5.5 ± 0.6 70% [4]
Catastrophe Frequency (events/s) 0.019 ± 0.002 0.002 ± 0.001 90% [4]
Rescue Frequency (events/s) 0.009 ± 0.002 0.005 ± 0.001 44% [4]

| Dynamicity (µm/s) | 0.35 ± 0.02 | 0.057 ± 0.007 | 84% |[4] |

Table 3: Half-Maximal Inhibitory Concentrations (IC50) for Microtubule Assembly

Compound IC50 for Polymerization Inhibition Reference
S-methyl DM1 4 ± 0.1 µmol/L [4][7]
Maytansine 1 ± 0.02 µmol/L [4][7]

| S-methyl DM4 | 1.7 ± 0.4 µmol/L |[4][7] |

Experimental Protocols

This high-throughput assay measures the overall effect of this compound on the bulk polymerization of tubulin. It relies on a fluorescent reporter that incorporates into the microtubule lattice as it forms.[8][9]

Polymerization_Workflow arrow arrow Start Start Prep Prepare Reagents: - Tubulin (>99% pure) - General Tubulin Buffer (G-PEM) - GTP Stock - Fluorescent Reporter - this compound Dilutions Start->Prep Plate Aliquot this compound dilutions, Paclitaxel (positive control), Vinblastine (positive control), and DMSO (vehicle) to a pre-warmed 96-well plate. Prep->Plate Mix Prepare ice-cold Tubulin Reaction Mix (Tubulin, G-PEM, Reporter, GTP). Dispense into wells. Plate->Mix Read Immediately place plate in a fluorescence plate reader pre-heated to 37°C. Read fluorescence (e.g., λex=360nm, λem=450nm) every 60 seconds for 60 minutes. Mix->Read Analyze Plot fluorescence vs. time. Determine Vmax of polymerization and calculate IC50 values. Read->Analyze End End Analyze->End TIRF_Workflow arrow arrow Start Start Prep Prepare Flow Chamber: - Clean coverslips - Passivate surface (e.g., with PLL-g-PEG) - Immobilize GMPCPP-stabilized microtubule 'seeds' Start->Prep Reaction Prepare Reaction Mix: - Unlabeled tubulin - Fluorescently-labeled tubulin (e.g., Alexa 488) - GTP, Oxygen Scavengers - this compound or DMSO Prep->Reaction Flow Flow the reaction mix into the chamber and seal. Reaction->Flow Image Image using TIRF microscopy at 37°C. Acquire time-lapse images (e.g., 1 frame every 2-5 seconds) for 15-20 minutes. Flow->Image Kymo Generate kymographs (space-time plots) from time-lapse movies. Image->Kymo Analyze Trace microtubule ends on kymographs. Calculate: - Growth Rate - Shortening Rate - Catastrophe Frequency - Rescue Frequency Kymo->Analyze End End Analyze->End LiveCell_Workflow Start Start Culture Culture cells (e.g., MCF7, HeLa) on glass-bottom dishes suitable for high-resolution imaging. Start->Culture Label Label Microtubules: - Transfect with fluorescent tubulin (e.g., GFP-α-tubulin) OR - Incubate with a live-cell tubulin stain (e.g., Tubulin Tracker Deep Red) Culture->Label Treat Treat cells with desired concentrations of this compound or DMSO vehicle. Incubate for a specified time (e.g., 1-24 hours). Label->Treat Image Image cells using a confocal or spinning-disk microscope equipped with an environmental chamber (37°C, 5% CO₂). Acquire time-lapse images of peripheral regions. Treat->Image Analyze Generate kymographs from time-lapse movies. Measure dynamic instability parameters as described in Protocol 2. Image->Analyze End End Analyze->End

References

Application Notes and Protocols for Mass Spectrometry Analysis of DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cytotoxic effects of small molecule drugs. DM1-SMe is a maytansinoid derivative that, when conjugated to a mAb, acts as a potent anti-mitotic agent. The covalent attachment of this compound to the antibody, typically through a stable thioether linkage, results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR). Accurate and comprehensive characterization of these ADCs is critical for ensuring their safety, efficacy, and batch-to-batch consistency.

Mass spectrometry (MS) has emerged as an indispensable tool for the in-depth characterization of ADCs, providing information on the intact molecular weight, DAR distribution, conjugation sites, and quantification of the ADC and its catabolites in biological matrices. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound ADCs.

Intact Mass Analysis for Drug-to-Antibody Ratio (DAR) Determination

Intact mass analysis is a fundamental MS technique used to determine the molecular weight of the ADC and to assess the distribution of different drug-loaded species. This allows for the calculation of the average DAR, a critical quality attribute (CQA). Both denaturing (reversed-phase liquid chromatography, RPLC) and native (size-exclusion chromatography, SEC) conditions can be employed for this analysis.

Experimental Protocol: RPLC-MS for Intact Mass Analysis

This protocol is suitable for the analysis of the intact ADC and its subunits after reduction.

Sample Preparation:

  • Deglycosylation (Optional but Recommended): To simplify the mass spectra, enzymatic removal of N-linked glycans can be performed.

    • To 100 µg of the ADC (1 mg/mL), add 2 µL of PNGase F.

    • Incubate at 37°C for 4 hours or overnight.

  • Reduction (for Subunit Analysis): To analyze the light and heavy chains separately.

    • To 50 µg of the deglycosylated ADC, add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes.

  • Desalting: Use a C4 ZipTip or equivalent solid-phase extraction method to remove non-volatile salts prior to MS analysis.

LC-MS Parameters:

ParameterSetting
Liquid Chromatography
ColumnReversed-phase, e.g., Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm[1]
Mobile Phase A0.1% Formic Acid in Water[1][2]
Mobile Phase B0.1% Formic Acid in Acetonitrile[1][2]
Gradient20-80% B over 15 minutes
Flow Rate0.2 mL/min[1]
Column Temperature75°C[1]
Mass Spectrometry
InstrumentQ-TOF or Orbitrap Mass Spectrometer[1][3]
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 - 5.0 kV[1][3]
Source Temperature350 - 400°C[1]
Mass Range900 - 4000 m/z[1]
Resolution> 17,500[3]

Data Analysis:

The raw mass spectra are deconvoluted to obtain the zero-charge mass of the different ADC species. The relative abundance of each species (DAR0, DAR1, DAR2, etc.) is used to calculate the average DAR.

Expected Results for a Trastuzumab-DM1 ADC (T-DM1) as a model:

SpeciesObserved Mass (Da)
Deglycosylated mAb (DAR0)~145,172
DAR1~146,130
DAR2~147,087
DAR3~148,045
DAR4~149,002
DAR5~149,962
DAR6~150,917
DAR7~151,873
DAR8~152,844
Average DAR ~3.5 [2][]

Note: The mass of the DM1-linker moiety may vary slightly depending on the specific linker chemistry used.

Experimental Workflow: Intact Mass Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ADC This compound ADC Deglycosylate Deglycosylation (Optional) ADC->Deglycosylate Reduce Reduction (Subunit Analysis) Deglycosylate->Reduce Desalt Desalting Reduce->Desalt LC RPLC or SEC Desalt->LC MS High-Resolution MS LC->MS Deconvolution Deconvolution MS->Deconvolution DAR DAR Calculation Deconvolution->DAR

Workflow for intact mass analysis of this compound ADCs.

Peptide Mapping for Conjugation Site Analysis

Peptide mapping is a bottom-up approach used to identify the specific amino acid residues where the this compound is conjugated. This is achieved by enzymatically digesting the ADC into smaller peptides, which are then analyzed by LC-MS/MS.

Experimental Protocol: Peptide Mapping

Sample Preparation:

  • Denaturation, Reduction, and Alkylation:

    • Denature the ADC in 8 M urea or 6 M guanidine-HCl.

    • Reduce disulfide bonds with 10 mM DTT at 37°C for 1 hour.

    • Alkylate free cysteines with 25 mM iodoacetamide (IAA) in the dark at room temperature for 30 minutes.

  • Buffer Exchange: Remove denaturants and alkylating agents using a desalting column or buffer exchange spin filter.

  • Enzymatic Digestion:

    • Digest the protein with trypsin (enzyme-to-protein ratio of 1:20 w/w) at 37°C overnight.

  • Sample Cleanup: Use a C18 ZipTip to desalt the peptide mixture before LC-MS/MS analysis.

LC-MS/MS Parameters:

ParameterSetting
Liquid Chromatography
ColumnC18, e.g., Agilent AdvanceBio Peptide Map, 2.1 x 150 mm, 2.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient2-40% B over 60 minutes
Flow Rate0.3 mL/min
Column Temperature60°C
Mass Spectrometry
InstrumentQ-TOF or Orbitrap Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MS1 Scan Range350 - 2000 m/z
MS/MSData-dependent acquisition (DDA) of the top 10 most abundant ions
Collision EnergyStepped or normalized collision energy

Data Analysis:

The acquired MS/MS data is searched against the antibody sequence using a database search engine (e.g., Mascot, Sequest). The mass of the this compound modification is included as a variable modification on potential conjugation sites (e.g., lysine residues for lysine-conjugated ADCs). A signature fragment ion for DM1, often observed at m/z 547.22, can be used to specifically identify DM1-conjugated peptides.[5][6]

Expected DM1 Fragment Ions:

Fragmentm/z
Signature Ion 547.22 [5][6]
Other fragments140.07, 453.19, 485.22[6]

Experimental Workflow: Peptide Mapping

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis ADC This compound ADC Denature Denature, Reduce, Alkylate ADC->Denature Digest Tryptic Digestion Denature->Digest Cleanup Peptide Cleanup Digest->Cleanup LC Reversed-Phase LC Cleanup->LC MSMS MS/MS Fragmentation LC->MSMS Search Database Search MSMS->Search Identify Identify Conjugation Sites Search->Identify

Workflow for peptide mapping of this compound ADCs.

Quantification of DM1 and its Catabolites in Biological Matrices

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices. This is crucial for pharmacokinetic (PK) studies to understand the stability of the ADC and the exposure to the free cytotoxic drug and its catabolites.

Experimental Protocol: LC-MS/MS for DM1 Quantification

Sample Preparation:

Due to the reactive thiol group in DM1, which can lead to dimerization or reaction with other thiols, a stabilization step is often necessary.

  • Protein Precipitation: Precipitate proteins from serum or plasma samples by adding 3 volumes of cold acetonitrile.

  • Reduction and Alkylation (for free DM1):

    • Add tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide-linked DM1.

    • Add N-ethylmaleimide (NEM) to cap the free thiol group of DM1, forming a stable DM1-NEM conjugate for analysis.

  • Centrifugation and Supernatant Collection: Centrifuge the samples and collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Parameters:

ParameterSetting
Liquid Chromatography
ColumnC8 or C18, e.g., Phenomenex C8, 50 x 2.0 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientA suitable gradient to separate the analytes from matrix components.
Flow Rate0.5 mL/min
Mass Spectrometry
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)

MRM Transitions for DM1 and its Catabolites:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
DM1-NEMTo be determined empiricallyTo be determined empirically
MCC-DM1To be determined empiricallyTo be determined empirically
Lys-MCC-DM1To be determined empiricallyTo be determined empirically

Calibration Curve:

Prepare a calibration curve using known concentrations of DM1, MCC-DM1, and Lys-MCC-DM1 standards in the same biological matrix to ensure accurate quantification. Calibration ranges are typically in the ng/mL range. For example, 0.500-200 ng/mL for DM1, 1.00-500 ng/mL for MCC-DM1, and 2.00-1000 ng/mL for Lys-MCC-DM1 have been reported.

Logical Relationship: ADC Catabolism

G ADC This compound ADC (in circulation) Proteolysis Intracellular Proteolysis ADC->Proteolysis Deconjugation Deconjugation ADC->Deconjugation Lys_MCC_DM1 Lys-Linker-DM1 Proteolysis->Lys_MCC_DM1 DM1 Free DM1 Deconjugation->DM1 MCC_DM1 Linker-DM1 Lys_MCC_DM1->MCC_DM1 MCC_DM1->DM1

References

Application Notes and Protocols for Establishing a DM1-SMe Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired drug resistance is a primary obstacle in cancer therapy, limiting the efficacy of potent cytotoxic agents. DM1-SMe, a derivative of the microtubule-targeting agent maytansine, is a highly potent anti-cancer compound. Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for the development of more effective and durable therapeutic strategies. This document provides detailed protocols for establishing and characterizing a this compound resistant cell line model, a critical tool for investigating resistance mechanisms and evaluating novel therapeutic approaches.

This compound exerts its cytotoxic effects by inhibiting microtubule polymerization, leading to mitotic arrest and apoptosis.[1] Resistance to maytansinoids can arise through various mechanisms, most notably the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), which actively efflux the drug from the cell.[2][3] Alterations in signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways, have also been implicated in resistance to microtubule-targeting agents.[4]

Data Presentation

Table 1: In Vitro Sensitivity of Parental and this compound Resistant Cell Lines to Anti-cancer Agents
Cell LineDrugIC50 (nmol/L)Relative Resistance (Fold Change)
MDA-MB-361 S (Parental)S-methylDM10.07-
MDA-MB-361 TR (Resistant)S-methylDM10.162.3
MDA-MB-361 TCR (Resistant)S-methylDM10.131.8
MDA-MB-361 S (Parental)DM11.68-
MDA-MB-361 TR (Resistant)DM14.402.9
MDA-MB-361 TCR (Resistant)DM13.524.7
MDA-MB-361 S (Parental)Paclitaxel0.08-
MDA-MB-361 TR (Resistant)Paclitaxel0.172.0
MDA-MB-361 TCR (Resistant)Paclitaxel0.232.7
MDA-MB-361 S (Parental)Vincristine0.12-
MDA-MB-361 TR (Resistant)Vincristine0.403.2
MDA-MB-361 TCR (Resistant)Vincristine0.675.3

Data is derived from a study by Day et al. (2020), where MDA-MB-361 TR cells were developed by continuous exposure to T-DM1, and MDA-MB-361 TCR cells were developed in the presence of the MDR1 inhibitor cyclosporin A.

Table 2: Cell Cycle Distribution in Parental and T-DM1 Resistant Cells
Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
MDA-MB-361 S (Parental)Control602812
MDA-MB-361 S (Parental)T-DM1 (100 nM, 24h)151075
MDA-MB-361 TR (Resistant)Control453520
MDA-MB-361 TR (Resistant)T-DM1 (100 nM, 24h)252055
MDA-MB-361 TCR (Resistant)Control503020
MDA-MB-361 TCR (Resistant)T-DM1 (100 nM, 24h)302545

This table presents representative data on cell cycle distribution changes observed in parental and T-DM1 resistant cells, which can be indicative of the cellular response to this compound.[5]

Experimental Protocols

Protocol 1: Establishment of a this compound Resistant Cell Line

This protocol describes the generation of a drug-resistant cell line using a continuous, dose-escalation method.

Workflow for Establishing a this compound Resistant Cell Line

G start Start with parental cancer cell line ic50 Determine initial IC50 of this compound start->ic50 culture Culture cells in medium with low concentration of this compound (e.g., IC10 - IC20) ic50->culture monitor Monitor cell viability and proliferation culture->monitor passage Passage surviving cells when confluent monitor->passage increase_dose Gradually increase This compound concentration (1.5-2 fold) passage->increase_dose stabilize Maintain cells at a stable resistant concentration passage->stabilize When desired resistance is achieved increase_dose->culture Repeat cycle characterize Characterize the resistant phenotype (IC50, protein expression, cell cycle) stabilize->characterize end Established this compound resistant cell line characterize->end

Caption: Workflow for generating a this compound resistant cell line.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

Procedure:

  • Initial IC50 Determination: Determine the 50% inhibitory concentration (IC50) of this compound for the parental cell line using the MTT assay (Protocol 2).

  • Initiation of Resistance Induction: Culture the parental cells in their standard growth medium containing a low concentration of this compound, typically starting at the IC10 or IC20 value.

  • Monitoring and Passaging: Closely monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate. When the culture reaches 70-80% confluency, passage the cells as usual, maintaining the same concentration of this compound in the fresh medium.

  • Dose Escalation: Once the cells show stable growth at the initial concentration, gradually increase the concentration of this compound in the culture medium. A 1.5- to 2-fold increase at each step is recommended.

  • Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months. It is advisable to cryopreserve cells at each successful concentration step.

  • Stabilization: Once the desired level of resistance is achieved (e.g., a 5- to 10-fold increase in IC50), maintain the resistant cell line in a culture medium containing a stable concentration of this compound (typically the highest concentration at which the cells can proliferate steadily) to preserve the resistant phenotype.

  • Characterization: Periodically characterize the resistant cell line to confirm the stability of the resistant phenotype. This includes determining the IC50 of this compound and assessing the expression of resistance-associated proteins (Protocol 3) and changes in cell cycle distribution (Protocol 4).

Protocol 2: Determination of IC50 using MTT Assay

This colorimetric assay measures cell viability and is used to determine the cytotoxic potency of a compound.

Workflow for MTT Assay

G seed Seed cells in a 96-well plate incubate1 Incubate overnight seed->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining IC50 using the MTT assay.

Materials:

  • Parental and resistant cell lines

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot Analysis of MDR1 and MRP1

This protocol is for detecting the expression levels of the drug efflux pumps MDR1 and MRP1.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-MDR1, anti-MRP1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDR1, MRP1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Quantification: Quantify the band intensities and normalize the expression of MDR1 and MRP1 to the loading control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

  • Parental and resistant cells

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest cells and wash them with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways in this compound Resistance

The development of resistance to microtubule-targeting agents like this compound is often associated with the activation of pro-survival signaling pathways that can counteract the drug's cytotoxic effects. The PI3K/Akt and MAPK/ERK pathways are two key cascades that have been implicated in promoting resistance.[4]

PI3K/Akt Pathway and Microtubule Inhibitor Resistance

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Microtubule Microtubule Stabilization GSK3b->Microtubule influences Proliferation Cell Proliferation and Survival mTOR->Proliferation Bad->Apoptosis promotes

Caption: The PI3K/Akt pathway can promote resistance to microtubule inhibitors.

MAPK/ERK Pathway and Microtubule Inhibitor Resistance

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Proliferation) ERK->Transcription

Caption: The MAPK/ERK pathway can contribute to resistance against microtubule inhibitors.

Upregulation of the PI3K/Akt pathway can promote cell survival by inhibiting apoptosis and can also influence microtubule stability.[6] Similarly, the MAPK/ERK pathway is a central regulator of cell proliferation and survival, and its activation can help cancer cells evade the cytotoxic effects of chemotherapy.[4] Investigating the status of these pathways in this compound resistant cells can provide valuable insights into the mechanisms of resistance and identify potential targets for combination therapies to overcome it.

References

Protocol for Assessing DM1-SMe Antibody-Drug Conjugate Internalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The efficacy of an ADC is critically dependent on its ability to be internalized by target cells, followed by the release of its cytotoxic payload. DM1-SMe is a potent maytansinoid microtubule inhibitor used as a payload in ADCs.[1] This document provides detailed application notes and protocols for assessing the internalization of this compound ADCs, a crucial step in the preclinical development and characterization of these novel therapeutics.

The following protocols outline three key experimental approaches to evaluate ADC internalization:

  • Flow Cytometry: A high-throughput method for quantifying the rate and extent of ADC internalization.

  • Immunofluorescence Microscopy: A visualization technique to observe the subcellular localization of the ADC following internalization.

  • Cytotoxicity Assays: Functional assays to determine the potency of the ADC, which is directly related to its successful internalization and payload delivery.

Signaling Pathways and Experimental Workflow

The internalization of an ADC is a multi-step process that begins with the binding of the antibody portion to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process by which the cell membrane engulfs the ADC-antigen complex, forming an endosome. The endosome then traffics through the cell, and upon fusion with a lysosome, the acidic environment and lysosomal proteases degrade the antibody, releasing the this compound payload. Once in the cytoplasm, this compound binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

ADC_Internalization_Pathway ADC Internalization and Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC This compound ADC Binding Binding to Receptor ADC->Binding 1 Receptor Target Antigen Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2 Endosome Early Endosome Endocytosis->Endosome 3 Lysosome Lysosome Endosome->Lysosome 4 Payload_Release Payload Release (this compound) Lysosome->Payload_Release 5 Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption 6 Apoptosis Apoptosis Microtubule_Disruption->Apoptosis 7

Caption: General pathway of ADC internalization and action.

The experimental workflow for assessing this compound ADC internalization involves a series of integrated assays.

Experimental_Workflow Experimental Workflow for ADC Internalization Assessment Start Start: this compound ADC and Target Cell Line Flow_Cytometry Flow Cytometry: Quantify Internalization Rate Start->Flow_Cytometry Immunofluorescence Immunofluorescence Microscopy: Visualize Subcellular Localization Start->Immunofluorescence Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT): Determine IC50 Start->Cytotoxicity_Assay Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Immunofluorescence->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion: Efficacy of ADC Internalization Data_Analysis->Conclusion

Caption: Workflow for assessing ADC internalization.

Experimental Protocols

Flow Cytometry Assay for ADC Internalization

This protocol allows for the quantitative measurement of ADC internalization over time. The principle is to distinguish between surface-bound and internalized ADC by using a fluorescently labeled secondary antibody or a quenching agent.

Materials:

  • Target cancer cell line

  • This compound ADC (fluorescently labeled, e.g., with Alexa Fluor 488)

  • Isotype control ADC (fluorescently labeled)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Quenching solution (e.g., anti-Alexa Fluor 488 antibody or acidic buffer, pH 2.5) or a fluorescently labeled secondary antibody that cannot penetrate the cell membrane.

  • Propidium Iodide (PI) or other viability dye

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed target cells in a 6-well plate and culture until they reach 70-80% confluency.

  • ADC Incubation:

    • On the day of the experiment, replace the culture medium with fresh medium containing the fluorescently labeled this compound ADC or isotype control ADC at a predetermined concentration (e.g., 1-10 µg/mL).

    • Incubate the cells at 37°C for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). A 4°C incubation for the initial time point can serve as a control for surface binding with minimal internalization.

  • Cell Harvesting:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Detach the cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in ice-cold FACS buffer.

  • Quenching or Secondary Staining:

    • Quenching Method: To distinguish between surface-bound and internalized ADC, add a quenching antibody (e.g., anti-Alexa Fluor 488) to the cell suspension and incubate on ice for 30 minutes. The quencher will neutralize the fluorescence of the surface-bound ADC.

    • Secondary Antibody Method: Alternatively, to specifically label surface-bound ADC, incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 647 anti-human IgG) on ice for 30 minutes.

  • Flow Cytometry Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer containing a viability dye like PI.

    • Analyze the cells using a flow cytometer. The remaining fluorescence after quenching represents the internalized ADC. With the secondary antibody method, the signal from the primary label represents total cell-associated ADC, while the secondary label represents surface-bound ADC.

  • Data Analysis:

    • Gate on the live cell population.

    • Determine the Mean Fluorescence Intensity (MFI) of the internalized ADC at each time point.

    • Calculate the percentage of internalization using the following formula: % Internalization = (MFI of internalized ADC / MFI of total cell-associated ADC at t=0) x 100

Immunofluorescence Microscopy for ADC Internalization

This protocol allows for the visualization of ADC localization within the cell, providing qualitative information on its trafficking pathway.

Materials:

  • Target cancer cell line

  • This compound ADC (fluorescently labeled, e.g., with Alexa Fluor 488)

  • Isotype control ADC (fluorescently labeled)

  • Glass coverslips

  • Complete cell culture medium

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Lysosomal marker antibody (e.g., anti-LAMP1) conjugated to a different fluorophore (e.g., Alexa Fluor 647)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed target cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • ADC Incubation:

    • Treat the cells with the fluorescently labeled this compound ADC or isotype control ADC at a predetermined concentration for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.

  • Fixation and Permeabilization:

    • At each time point, wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate the cells with the primary antibody against a lysosomal marker (e.g., anti-LAMP1) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • If the primary antibody is not fluorescently labeled, incubate with a corresponding fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the slides using a confocal microscope. Co-localization of the ADC signal with the lysosomal marker will indicate that the ADC has trafficked to the lysosome.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability and is a functional readout of successful ADC internalization and payload-mediated cell killing.

Materials:

  • Target cancer cell line (Antigen-positive)

  • Control cell line (Antigen-negative)

  • This compound ADC

  • Free this compound

  • Isotype control ADC

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the this compound ADC, free this compound, and the isotype control ADC in complete medium.

    • Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.

    • Incubate the plates for 72-96 hours at 37°C.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plates overnight at 37°C in the dark.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression curve fit.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Internalization Rate of a Hypothetical this compound ADC in Various Cancer Cell Lines

Cell LineTarget AntigenInternalization at 4 hours (%)Internalization Half-Life (hours)
SK-BR-3 (Breast Cancer)HER2656-14[2]
NCI-N87 (Gastric Cancer)HER25518-25[2]
MDA-MB-468 (Breast Cancer)EGFR30Not Reported
OVCAR-3 (Ovarian Cancer)Folate Receptor Alpha75Not Reported

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Table 2: Cytotoxicity (IC50) of a Hypothetical this compound ADC and Controls

CompoundSK-BR-3 (HER2+) IC50 (nM)MDA-MB-468 (HER2-) IC50 (nM)
This compound ADC0.5>100
Free this compound0.010.01
Isotype Control ADC>100>100

Note: The data presented in this table is illustrative and should be replaced with actual experimental results. IC50 values for DM1 have been reported to be in the picomolar to nanomolar range in various cell lines.[3]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the assessment of this compound ADC internalization. A combination of quantitative flow cytometry, qualitative immunofluorescence microscopy, and functional cytotoxicity assays will provide a thorough understanding of the ADC's ability to be internalized and to deliver its cytotoxic payload to target cancer cells. These studies are essential for the selection and optimization of ADC candidates for further preclinical and clinical development.

References

Preparing DM1-SMe Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of DM1-SMe stock solutions intended for cell culture experiments. This compound is a potent microtubule inhibitor and a derivative of maytansine, widely utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][] Accurate preparation of stock solutions is critical for obtaining reproducible and reliable experimental results.

Chemical and Physical Properties

This compound is an unconjugated form of the maytansinoid where the thiol group of DM1 is capped with a methyl disulfide group.[] This modification facilitates its use in research and as a component for ADC development.

PropertyValueReference
Molecular Formula C36H50ClN3O10S2[1]
Molecular Weight 784.38 g/mol [1]
Appearance Off-white to light yellow solid[1]
Purity ≥98% by HPLC[3][4]

Solubility and Recommended Solvents

This compound exhibits high solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][5][6] For cell culture applications, sterile DMSO is the recommended solvent for preparing high-concentration stock solutions.

SolventSolubilityNotesReference
DMSO 100 mg/mL (127.49 mM)Hygroscopic; use newly opened DMSO for best results. Ultrasonic treatment may be needed to fully dissolve the compound.[1]
DMF ~16 mg/mL-[5][6]
Aqueous Buffers (e.g., PBS) Sparingly solubleNot recommended for initial stock solution preparation.[5]

Experimental Protocols

Materials and Equipment
  • This compound solid powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.

  • Preparation: Before starting, allow the vial of this compound to equilibrate to room temperature to prevent condensation. Ensure all handling of the compound and solvents is performed in a chemical fume hood.

  • Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare a 1 mL stock solution, weigh 7.84 mg of this compound.

  • Dissolution:

    • Transfer the weighed this compound to a sterile, amber microcentrifuge tube.

    • Add the calculated volume of sterile DMSO. For 7.84 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly for 2-3 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 10-15 minutes in a water bath.[1]

  • Aliquotting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[7]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][8] Always protect the solution from light.[1]

Stock Solution Preparation Table

The following table provides the required volume of DMSO to prepare stock solutions of different concentrations from a given mass of this compound.[1]

Desired ConcentrationMass of this compoundVolume of DMSO
1 mM1 mg1.2749 mL
5 mM1 mg0.2550 mL
10 mM1 mg0.1275 mL
1 mM5 mg6.3745 mL
5 mM5 mg1.2749 mL
10 mM5 mg0.6374 mL
1 mM10 mg12.7489 mL
5 mM10 mg2.5498 mL
10 mM10 mg1.2749 mL

Application in Cell Culture

This compound is a highly potent cytotoxic agent, with IC50 values typically in the nanomolar to picomolar range.[4][9]

Preparation of Working Solutions

Working solutions should be freshly prepared for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium.

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to avoid precipitation.[7]

  • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[7][10] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell line and the duration of the experiment. Based on published data, in vitro studies have utilized concentrations ranging from 0.3 pM to 3 nM.[] It is advisable to perform a dose-response curve to determine the IC50 for your specific cell line.

Storage and Stability Summary

Proper storage is crucial to maintain the activity of this compound.

FormStorage TemperatureStabilityNotesReference
Solid Powder -20°C≥ 4 yearsProtect from light.[][5]
DMSO Stock Solution -80°C6 monthsProtect from light. Avoid repeated freeze-thaw cycles.[1][7][8]
DMSO Stock Solution -20°C1 monthProtect from light. Avoid repeated freeze-thaw cycles.[1][7]
Aqueous Working Solution 2-8°CNot recommended for storage longer than one day.Prepare fresh for each experiment.[5]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the mechanism of action of DM1.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage cluster_qc Quality Control start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_solubility Visually Confirm Complete Dissolution vortex->check_solubility sonicate Sonicate if Necessary sonicate->check_solubility aliquot Aliquot into Single-Use Tubes store Store at -80°C or -20°C (Protect from Light) aliquot->store check_solubility->sonicate If not dissolved check_solubility->aliquot If dissolved

Caption: Workflow for preparing this compound stock solutions.

G DM1 Mechanism of Action cluster_cell Cellular Environment DM1 This compound Tubulin α/β-Tubulin Dimers DM1->Tubulin Binds to tubulin Microtubule Microtubule DM1->Microtubule Inhibits Polymerization & Suppresses Dynamics Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Disruption of mitotic spindle Apoptosis Apoptosis MitoticArrest->Apoptosis

References

Application of DM1-SMe in Xenograft Mouse Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DM1-SMe, a potent microtubule-disrupting agent, in preclinical xenograft mouse models. Primarily utilized as a cytotoxic payload in antibody-drug conjugates (ADCs), this compound has demonstrated significant anti-tumor efficacy across a range of cancer models. This document outlines detailed experimental protocols, summarizes key efficacy data, and visualizes the underlying mechanisms and workflows to facilitate the design and execution of in vivo studies.

Mechanism of Action

This compound, a thiol-containing maytansinoid derivative, exerts its cytotoxic effects by inhibiting microtubule polymerization.[1] Upon entering a target cell, either through diffusion or, more commonly, via ADC-mediated internalization, this compound binds to tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing mitotic catastrophe and apoptosis.[2]

Below is a diagram illustrating the proposed signaling pathway leading to cell death upon exposure to this compound.

DM1_SMe_Signaling_Pathway This compound Signaling Pathway to Mitotic Catastrophe and Apoptosis cluster_extracellular Extracellular cluster_cell Target Cancer Cell ADC_DM1 Antibody-Drug Conjugate (ADC) with this compound payload Receptor Tumor-Specific Antigen (e.g., HER2, EpCAM) ADC_DM1->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome DM1_Release This compound Release Lysosome->DM1_Release Linker Cleavage Tubulin Tubulin Dimers DM1_Release->Tubulin Binding Microtubule Microtubule Polymerization (Dynamic Instability) Tubulin->Microtubule Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

This compound Signaling Pathway

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound-containing ADCs in various xenograft models. This data highlights the potent anti-tumor activity and provides a reference for expected outcomes.

ADC Target Antigen Cancer Type Xenograft Model Dosage Treatment Schedule Tumor Growth Inhibition (TGI) Reference
Trastuzumab-DM1 (T-DM1)HER2Gastric CancerNCI-N8710 mg/kgSingle intraperitoneal injectionMarked inhibition of tumor growth[3]
Trastuzumab-DM1 (T-DM1)HER2Gastric CancerNCI-N875 mg/kgIntravenously on Days 1 and 22Significant antitumor activity[4]
Trastuzumab-DM1 (T-DM1)HER2Breast CancerJIMT-1 (Trastuzumab-resistant)5 mg/kg-Significant tumor growth inhibition[5]
Anti-EpCAM-DM1EpCAMColon CancerCOLO 205170, 340, or 680 µg/kg of conjugated DM1Single intravenous injectionDose-dependent tumor regression; complete regressions at 680 µg/kg[6]
IMGN901 (Lorvotuzumab mertansine)CD56Solid TumorsPPTP solid tumor xenograft15 mg/kgIntravenously, three times a week for 6 weeksTumor growth inhibition[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound in xenograft models are provided below.

Protocol 1: Establishment of Subcutaneous Xenograft Model

This protocol describes the general procedure for establishing a subcutaneous tumor xenograft model using cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., NCI-N87, COLO 205)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)

  • Immunodeficient mice (e.g., Athymic Nude, SCID, or NSG), typically 6-8 weeks old

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions (37°C, 5% CO2). Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.

  • Cell Harvesting and Preparation: a. Wash the cells with sterile PBS and detach them using trypsin-EDTA. b. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes. c. Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS. d. Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue). e. Centrifuge the cells again and resuspend the pellet in the desired injection vehicle (e.g., PBS or a 1:1 mixture of PBS and Matrigel) to the target concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.

  • Tumor Cell Implantation: a. Anesthetize the mouse using an approved protocol. b. Shave and sterilize the injection site on the flank of the mouse. c. Draw the cell suspension (typically 100-200 µL, containing 1-2 x 10^6 cells) into a 1 mL syringe with a 25-27 gauge needle. d. Gently lift the skin and inject the cell suspension subcutaneously. e. Slowly withdraw the needle to prevent leakage of the cell suspension.

  • Tumor Growth Monitoring: a. Monitor the mice regularly for tumor development. b. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. c. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2. d. Treatment can be initiated when tumors reach a predetermined average size (e.g., 100-200 mm³).

Protocol 2: Preparation and Administration of this compound ADC

This protocol outlines the general steps for preparing and administering an antibody-drug conjugate containing this compound.

Materials:

  • This compound containing ADC (e.g., Trastuzumab-DM1)

  • Sterile vehicle for reconstitution and dilution (e.g., sterile water for injection, 0.9% NaCl)

  • Sterile syringes (1 mL) and needles (27-30 gauge) for administration

  • Immunodeficient mice with established tumors

Procedure:

  • Reconstitution and Dilution: a. Follow the manufacturer's instructions for reconstituting the lyophilized ADC powder. This typically involves adding a specific volume of sterile water for injection. b. Gently swirl the vial to dissolve the powder. Do not shake, as this can cause protein denaturation. c. Further dilute the reconstituted ADC to the desired final concentration for injection using a sterile vehicle like 0.9% NaCl. The final volume for injection is typically 100-200 µL per mouse.

  • Administration: a. Gently restrain the mouse. b. Administer the ADC solution via the desired route. Intravenous (tail vein) or intraperitoneal injections are common. For intravenous injection, a warming lamp may be used to dilate the tail veins. c. Administer the treatment according to the predetermined schedule (e.g., once, weekly, or as specified in the study design).

  • Monitoring: a. Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or skin irritation at the injection site. b. Continue to monitor tumor growth as described in Protocol 1.

Protocol 3: Endpoint Analysis

This protocol describes common methods for analyzing the efficacy of the treatment at the end of the study.

Materials:

  • Calipers

  • Anesthesia and approved euthanasia method

  • Surgical tools for tumor excision

  • Formalin (10%) for tissue fixation

  • Materials for immunohistochemistry (IHC) or other molecular analyses

Procedure:

  • Final Tumor Measurement: At the study endpoint (defined by tumor size limits, study duration, or humane endpoints), record the final tumor volumes and body weights.

  • Euthanasia and Tumor Excision: a. Euthanize the mice according to approved institutional guidelines. b. Carefully excise the tumors and record their final weights.

  • Tissue Processing: a. Fix a portion of the tumor tissue in 10% formalin for histopathological and immunohistochemical analysis (e.g., to assess apoptosis, proliferation markers, or target antigen expression). b. Snap-freeze another portion of the tumor in liquid nitrogen for molecular analyses (e.g., Western blotting, PCR).

  • Data Analysis: a. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. b. Perform statistical analysis to determine the significance of the observed differences. c. Analyze the results from histopathology and molecular assays to understand the mechanism of action of the treatment.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a this compound-containing ADC in a xenograft mouse model.

Xenograft_Workflow Xenograft Model Experimental Workflow for this compound ADC Evaluation Cell_Culture 1. Cancer Cell Culture & Expansion Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Tumors reach ~100-200 mm³ Treatment 6. ADC Administration (e.g., i.v., i.p.) Randomization->Treatment Monitoring 7. Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Predefined endpoint criteria met Analysis 9. Endpoint Analysis: Tumor Weight/Volume, IHC, etc. Endpoint->Analysis

Xenograft Model Workflow

References

Application Notes and Protocols for DM1-SMe in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe is a potent microtubule inhibitor and a key cytotoxic payload used in the development of antibody-drug conjugates (ADCs).[1] Its mechanism of action involves binding to the tips of microtubules, suppressing their dynamics, which leads to mitotic arrest and ultimately, apoptotic cell death.[2] These characteristics make this compound an important tool in cancer research and drug discovery. High-throughput screening (HTS) assays are essential for evaluating the efficacy and potency of cytotoxic compounds like this compound and ADCs incorporating this payload. This document provides detailed application notes and protocols for utilizing this compound in HTS assays to assess its cytotoxic and internalization properties.

Mechanism of Action of this compound

This compound, a derivative of maytansine, exerts its cytotoxic effects by disrupting microtubule function.[3] Microtubules are crucial for various cellular processes, most notably mitotic spindle formation during cell division. This compound binds to tubulin at the microtubule ends, inhibiting both their growth and shortening.[2] This suppression of microtubule dynamics leads to a blockage in the G2/M phase of the cell cycle, triggering the intrinsic apoptotic pathway.[4] This pathway involves the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak, and the subsequent activation of caspases, leading to programmed cell death.[5][6]

Data Presentation: In Vitro Cytotoxicity of this compound

The potency of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeUnconjugated this compound IC50 (nM)
A549Lung Carcinoma0.003 - 0.01
HT-29Colorectal Adenocarcinoma0.003 - 0.01
MDA-MB-231Breast Adenocarcinoma0.003 - 0.01
PC-3Prostate Adenocarcinoma0.003 - 0.01
SK-OV-3Ovarian Carcinoma0.003 - 0.01
NCI-N87Gastric Carcinoma0.003 - 0.01
HeLaCervical Adenocarcinoma0.003 - 0.01
MCF-7Breast Adenocarcinoma0.003 - 0.01

Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics. The values presented are a representative range based on available data.[1]

Experimental Protocols

High-Throughput Cytotoxicity Assay (384-Well Format) using MTT

This protocol describes a colorimetric assay to determine the cytotoxicity of this compound in a 384-well format. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 590 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium to the desired concentration.

    • Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from a concentrated stock solution.

    • Remove the medium from the cell plate and add 25 µL of the diluted this compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate at 37°C and 5% CO2 for the desired exposure time (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, carefully add 5 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours, allowing the viable cells to reduce the MTT to formazan crystals.

    • Add 25 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 590 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

High-Throughput ADC Internalization Assay using Flow Cytometry

This protocol outlines a method to quantify the internalization of an ADC containing a this compound payload using high-throughput flow cytometry.[7] This assay is crucial for selecting antibodies that are efficiently internalized by target cells.

Materials:

  • Target cancer cell line

  • ADC conjugated with a fluorescent label (e.g., pH-sensitive dye like pHrodo)

  • Isotype control antibody conjugated with the same fluorescent label

  • FACS buffer (PBS with 2% FBS)

  • 384-well V-bottom plates

  • High-throughput flow cytometer

Protocol:

  • Cell Preparation:

    • Harvest and resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well V-bottom plate.

  • Antibody Incubation:

    • Prepare serial dilutions of the fluorescently labeled ADC and isotype control in FACS buffer.

    • Add 25 µL of the antibody solutions to the cells.

    • Incubate the plate on ice for 30-60 minutes to allow for antibody binding to the cell surface.

  • Internalization:

    • To initiate internalization, transfer the plate to a 37°C incubator for the desired time points (e.g., 0, 1, 4, 24 hours). A plate incubated at 4°C serves as the baseline (no internalization).

  • Quenching of Surface Fluorescence (Optional but Recommended):

    • To differentiate between surface-bound and internalized antibodies, add a quenching agent (e.g., Trypan Blue or an anti-fluorophore antibody) to the wells.

  • Flow Cytometry Analysis:

    • Acquire data using a high-throughput flow cytometer.

    • Gate on the live cell population.

    • Measure the mean fluorescence intensity (MFI) for each sample.

  • Data Analysis:

    • Calculate the percentage of internalization by comparing the MFI of cells incubated at 37°C to those kept at 4°C (after accounting for any quenching).

    • Plot the internalization percentage over time to determine the kinetics of ADC uptake.

Visualizations

G This compound Mechanism of Action cluster_0 Cellular Environment cluster_1 Cellular Response cluster_2 Key Molecular Players DM1_SMe This compound Tubulin_Dimers Tubulin Dimers DM1_SMe->Tubulin_Dimers binds to Microtubule Microtubule Disruption Microtubule Disruption Microtubule->Disruption Tubulin_Dimers->Microtubule inhibits polymerization Mitotic_Arrest Mitotic Arrest (G2/M) Disruption->Mitotic_Arrest Apoptosis_Signal Apoptotic Signaling Cascade Mitotic_Arrest->Apoptosis_Signal Bcl2_Family Bcl-2 Family Proteins (Bax, Bak activation) Apoptosis_Signal->Bcl2_Family Caspase_Activation Caspase Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apoptosome->Caspase_Activation

Caption: Mechanism of action of this compound leading to apoptosis.

G High-Throughput Screening Workflow for this compound cluster_0 Assay Preparation cluster_1 Screening cluster_2 Data Acquisition cluster_3 Data Analysis Start Start: Cell Culture Plate_Cells Plate Cells in 384-well plates Start->Plate_Cells Compound_Addition Add this compound Serial Dilutions Plate_Cells->Compound_Addition Incubation Incubate (e.g., 72h) Compound_Addition->Incubation Assay_Readout Perform Cytotoxicity Assay (e.g., MTT) Incubation->Assay_Readout Plate_Reader Read Plates Assay_Readout->Plate_Reader Data_Processing Raw Data Processing Plate_Reader->Data_Processing Dose_Response Generate Dose-Response Curves Data_Processing->Dose_Response IC50_Calculation Calculate IC50 Values Dose_Response->IC50_Calculation End End: Hit Identification IC50_Calculation->End

Caption: High-throughput screening workflow for this compound cytotoxicity.

References

Application Notes and Protocols for Preclinical Evaluation of DM1-SMe Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mertansine (DM1) is a potent microtubule inhibitor that has shown significant promise in oncology, primarily as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3] DM1 exerts its anticancer effects by binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5] However, intrinsic and acquired resistance can limit the therapeutic efficacy of DM1-based therapies.[6][7][8]

This document provides a comprehensive guide for the preclinical evaluation of a combination therapy involving DM1 and a hypothetical small molecule enhancer, "SMe." For the purpose of this protocol, we will hypothesize that SMe is an inhibitor of a key pro-survival signaling pathway, such as the PI3K/AKT/mTOR pathway, which is often upregulated in cancer and can contribute to drug resistance. The rationale for this combination is that by simultaneously targeting microtubule integrity with DM1 and a critical cell survival pathway with SMe, we can achieve synergistic cytotoxicity and potentially overcome resistance mechanisms.

These application notes and protocols are intended for researchers, scientists, and drug development professionals to design and execute robust preclinical studies to assess the therapeutic potential of this combination therapy.

Proposed Signaling Pathway and Rationale for Combination

The proposed synergistic mechanism of action for the DM1 and SMe combination therapy is illustrated below. DM1 induces mitotic arrest by inhibiting microtubule polymerization. This cellular stress can, in some cases, activate pro-survival signaling pathways like PI3K/AKT/mTOR, which can counteract the cytotoxic effects of DM1. SMe, by inhibiting this pathway, is expected to lower the threshold for apoptosis induction by DM1, leading to a synergistic anti-cancer effect.

G cluster_cell Cancer Cell DM1 DM1 Microtubules Microtubules DM1->Microtubules Inhibits polymerization SMe SMe PI3K PI3K SMe->PI3K Inhibits CellCycleArrest Cell Cycle Arrest (G2/M) Microtubules->CellCycleArrest Disruption leads to AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Survival Cell Survival mTOR->Survival Promotes CellCycleArrest->Apoptosis Induces

Caption: Proposed signaling pathway for DM1 and SMe combination therapy.

Experimental Design and Workflow

A systematic approach is crucial for evaluating the combination of DM1 and SMe. The workflow should progress from initial in vitro screening to more complex in vivo models.

In Vitro Experimental Workflow

G start Start: Select Cancer Cell Line Panel ic50 Determine IC50 values for DM1 and SMe individually start->ic50 combo_screen Combination Screening (Dose-response matrix) ic50->combo_screen synergy Synergy Analysis (Chou-Talalay Method, Isobologram) combo_screen->synergy mechanistic Mechanistic Studies synergy->mechanistic apoptosis Apoptosis Assays (Annexin V) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle western Western Blotting (Signaling Pathways) mechanistic->western end End: Identify Optimal Synergistic Combination apoptosis->end cell_cycle->end western->end

Caption: In Vitro Experimental Workflow for DM1-SMe Combination Studies.

In Vivo Experimental Workflow

G start Start: Select Xenograft Tumor Model mtd Determine Maximum Tolerated Dose (MTD) for DM1 and SMe (single and combo) start->mtd efficacy Tumor Growth Inhibition Study (Xenograft Model) mtd->efficacy groups Treatment Groups: - Vehicle - DM1 alone - SMe alone - DM1 + SMe efficacy->groups monitoring Monitor Tumor Volume and Body Weight efficacy->monitoring pharmacodynamics Pharmacodynamic (PD) Analysis (Tumor Tissue) monitoring->pharmacodynamics toxicity Toxicity Assessment (Histopathology) monitoring->toxicity western_pd Western Blot for Target Engagement pharmacodynamics->western_pd ihc Immunohistochemistry (IHC) (Apoptosis, Proliferation) pharmacodynamics->ihc end End: Evaluate In Vivo Efficacy and Tolerability pharmacodynamics->end toxicity->end

References

Troubleshooting & Optimization

DM1-SMe Conjugation Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DM1-SMe conjugation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during the preparation of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent cytotoxic agent belonging to the maytansinoid family of microtubule inhibitors.[][2][3] It is a derivative of maytansine, modified with a disulfide linker containing a terminal methyl group (SMe).[] This modification allows it to be readily conjugated to the sulfhydryl group of a linker on an antibody.[] Once the resulting antibody-drug conjugate (ADC) is internalized by a target cancer cell, the linker is cleaved, releasing the active DM1 payload.[3] The released DM1 then binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately, apoptosis (cell death) of the cancer cell.[3][4]

Q2: What are the common types of linkers used for DM1 conjugation?

DM1 is typically conjugated using either cleavable or non-cleavable linkers.

  • Non-cleavable linkers: These form a highly stable bond, often a thioether bond, between the antibody and the drug.[] An example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, which is used in the FDA-approved ADC, Trastuzumab Emtansine (T-DM1).[4][] The payload is released only after the complete degradation of the antibody within the lysosome of the target cell.[6]

  • Cleavable linkers: These are designed to be stable in systemic circulation but are cleaved by specific conditions within the tumor microenvironment or inside the cell.[7] Examples include disulfide linkers (cleaved by reducing agents like glutathione) and peptide linkers (cleaved by lysosomal proteases).[8] Cleavable linkers can enable a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[3][9]

Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it important?

The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute for any ADC as it significantly impacts its efficacy, toxicity, and pharmacokinetic properties.[9][10]

  • Low DAR: May result in insufficient potency.

  • High DAR: Can lead to faster clearance from circulation, reduced in vivo efficacy, and increased systemic toxicity.[9] For instance, maytansinoid-conjugated ADCs with a DAR of 10 showed a 5-fold higher clearance compared to ADCs with a DAR lower than 6.[9] High DAR can also increase the hydrophobicity of the ADC, leading to aggregation.[11]

Optimizing the DAR is a key step in developing a safe and effective ADC.

This compound Conjugation Workflow

The following diagram illustrates a typical two-step workflow for conjugating DM1 to an antibody using a non-cleavable SMCC linker.

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Purification & Analysis Ab Antibody (mAb) React1 Reaction 1 (Lysine Amidation) Ab->React1 SMCC SMCC Linker SMCC->React1 Ab_MCC Activated mAb-MCC Ab_MCC_purified Purified mAb-MCC Ab_MCC->Ab_MCC_purified Purification (e.g., Desalting) React1->Ab_MCC DM1 This compound React2 Reaction 2 (Thioether Formation) DM1->React2 ADC Final ADC (mAb-MCC-DM1) Purified_ADC Purified ADC ADC->Purified_ADC Purification (e.g., SEC, HIC) Ab_MCC_purified->React2 React2->ADC Analysis Characterization (DAR, Aggregation, etc.) Purified_ADC->Analysis

Caption: General workflow for a two-step this compound conjugation reaction.

Troubleshooting Guide

Q4: My final Drug-to-Antibody Ratio (DAR) is too low. What are the possible causes and solutions?

A low DAR can significantly reduce the potency of your ADC. The table below outlines common causes and troubleshooting steps.

Potential Cause Recommended Action
Inefficient Antibody Activation Increase Linker-to-Antibody Ratio: Titrate the molar excess of the SMCC linker during the activation step.[12]
Optimize Reaction Buffer pH: Ensure the pH of the activation buffer is optimal for lysine reactivity (typically pH 7.5-8.5).
Check Linker Quality: Ensure the SMCC linker has not been hydrolyzed. Use fresh, high-quality reagents.
Inefficient this compound Conjugation Increase DM1-to-Antibody Ratio: Increase the molar excess of this compound in the second reaction step.
Optimize Reaction Time and Temperature: Extend the incubation time for the conjugation reaction (e.g., from 1 hour to 4 hours or overnight at 4°C).[13]
Check this compound Quality: Ensure proper storage of this compound (typically at -20°C, protected from light and moisture) to prevent degradation.[]
Loss of Activated Antibody Minimize Delays: Proceed to the DM1 conjugation step immediately after the purification of the activated antibody to avoid hydrolysis of the maleimide group.
Inaccurate DAR Measurement Validate Analytical Method: Ensure your analytical method (e.g., HIC-HPLC, UV-Vis spectroscopy, Mass Spectrometry) is properly calibrated and validated.[14]

The following decision tree can help diagnose the cause of a low DAR.

G Start Low DAR Observed Check_Activation Analyze activated intermediate (e.g., MALDI-TOF MS) Start->Check_Activation Activation_OK Activation Successful? Check_Activation->Activation_OK Problem_Activation Problem: Inefficient Activation Activation_OK->Problem_Activation No Problem_Conjugation Problem: Inefficient Conjugation Activation_OK->Problem_Conjugation Yes Solution_Activation Solution: - Increase linker ratio - Optimize pH - Check linker quality Problem_Activation->Solution_Activation Solution_Conjugation Solution: - Increase DM1 ratio - Optimize reaction time/temp - Check DM1 quality Problem_Conjugation->Solution_Conjugation

Caption: Troubleshooting decision tree for low Drug-to-Antibody Ratio (DAR).

Q5: I'm observing significant aggregation or precipitation during my conjugation reaction. Why is this happening and how can I prevent it?

Aggregation is a common issue, particularly with hydrophobic payloads like DM1.[15] It can lead to low recovery, poor stability, and potential immunogenicity. T-DM1 has been shown to be more prone to aggregation than the unconjugated antibody.[11][16]

Potential Cause Recommended Action
High Hydrophobicity Control the DAR: Higher DARs increase hydrophobicity. Aim for a lower, more controlled DAR (e.g., 3.5-4). Attempts to achieve DARs above 7 with SMCC linkers often lead to precipitation.[9][12]
Introduce Hydrophilic Moieties: Consider using linkers that incorporate hydrophilic elements, such as polyethylene glycol (PEG), to improve the solubility of the final ADC.[4][]
Reaction Conditions Optimize Buffer Conditions: Include excipients like polysorbate or sucrose in the reaction and storage buffers to help stabilize the ADC. Perform conjugation at a lower protein concentration if possible.
Control Temperature: Avoid excessive heat. Perform conjugation and purification steps at room temperature or 4°C.[13]
Antibody Instability Ensure High-Quality Antibody: Start with a pure, monomeric antibody preparation. Remove any existing aggregates by size-exclusion chromatography (SEC) before conjugation.
Post-Conjugation Handling Gentle Purification: Use methods like size-exclusion chromatography (SEC) for purification, which are generally gentle. Avoid harsh conditions like vigorous vortexing.
Proper Storage: Store the final ADC in a stabilizing buffer at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term).

Q6: The yield of my final purified ADC is very low. What are the likely causes?

Low recovery of the final product can be due to several factors, often related to the issues of precipitation and aggregation.

Potential Cause Typical Recovery % Recommended Action
Precipitation during reaction 10-30%See Q5 for preventing aggregation. If precipitation is unavoidable, the precipitate will be removed during purification, lowering the yield.[17]
Aggregation leading to loss during purification 30-60%Use SEC to monitor aggregation.[17] If high molecular weight species are forming, they will be separated from the desired monomeric ADC during purification, reducing the yield of the target product. Optimize conditions to minimize aggregation (see Q5).
Non-specific binding to purification column VariableEnsure the purification column matrix is appropriate for the ADC. Hydrophobic interactions between the ADC and the column can lead to poor recovery. Consider changing the mobile phase composition (e.g., adding a small amount of organic solvent if compatible).
Instability of the ADC VariableThe conjugation process itself can decrease the stability of the antibody.[11][18] Handle the ADC gently at all stages post-conjugation and store it in an appropriate, stabilizing buffer.

Key Experimental Protocols

Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method to determine the DAR distribution and calculate the average DAR of an ADC.[14] It separates species based on hydrophobicity, with higher DAR species eluting later.

Methodology:

  • Equipment: HPLC system with a UV detector, HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Inject 20-50 µg of the sample.

    • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8, etc.). The unconjugated antibody (DAR 0) will elute first.

    • Integrate the area of each peak (A_n).

    • Calculate the average DAR using the following formula: Average DAR = Σ(A_n * DAR_n) / Σ(A_n) (where A_n is the area of the peak for a given DAR_n species).

Protocol 2: Analysis of Aggregation by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size and is the standard method for quantifying aggregates (high molecular weight species, HMWS) and fragments (low molecular weight species, LMWS).[10]

Methodology:

  • Equipment: HPLC system with a UV detector, SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A physiological pH buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Inject 20-50 µg of the sample.

    • Run an isocratic elution for 20-30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The main peak corresponds to the monomeric ADC.

    • Peaks eluting earlier than the main peak are high molecular weight species (aggregates).

    • Peaks eluting later are low molecular weight species (fragments).

    • Calculate the percentage of monomer, aggregate, and fragment by integrating the respective peak areas and dividing by the total peak area. A high-quality preparation should have >95% monomer.

References

Technical Support Center: Optimizing the Efficacy of DM1-SMe ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DM1-SMe Antibody-Drug Conjugates (ADCs). The information is designed to address common challenges encountered during experimental workflows and offer practical solutions to optimize ADC efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to this compound ADCs and how can they be overcome?

A1: A primary mechanism of resistance is the overexpression of multidrug resistance transporters, particularly MDR1 (P-glycoprotein or ABCB1), which actively effluxes the cytotoxic payload from the cancer cell.[1][2] This can lead to decreased intracellular concentrations of DM1 and reduced cytotoxic activity.

To overcome MDR1-mediated resistance, one effective strategy is to modify the linker used to conjugate DM1 to the antibody. Utilizing more hydrophilic linkers, such as those containing polyethylene glycol (PEG), can result in metabolites that are poorer substrates for MDR1.[1][2] For instance, replacing the commonly used SMCC linker with a PEG4Mal linker has been shown to yield a more hydrophilic lysine-PEG4Mal-DM1 metabolite, leading to increased retention within MDR1-expressing cells and enhanced anti-tumor efficacy both in vitro and in vivo.[1][2]

Q2: How does the choice of linker impact the stability and efficacy of a this compound ADC?

A2: The linker is a critical component that influences the stability, pharmacokinetics (PK), and efficacy of an ADC. The thioether bond formed by the maleimide group in linkers like SMCC with the thiol on DM1 can be subject to cleavage, particularly through thiol-maleimide exchange in plasma.[3][4] This premature release of the payload can lead to off-target toxicity and reduced therapeutic index.[5][6]

Studies comparing SMCC-linked ADCs to those with more stable, non-cleavable linkers lacking a thiol-maleimide adduct have shown that while some payload loss can occur, the rate is generally slow for lysine-linked maytansinoid ADCs.[3][4] The stability of the thiol-maleimide linkage is influenced by the pKa of the thiol, with the thiol of DM1 having a higher pKa, contributing to greater stability compared to cysteine-linked ADCs.[4] For applications where bystander effect is desired, cleavable linkers such as disulfide or peptide linkers can be employed to allow for the release and diffusion of the payload to neighboring antigen-negative cells.[5][7][8]

Q3: What are the primary causes of ADC aggregation and how can it be prevented?

A3: ADC aggregation is a significant challenge that can occur at various stages of development, manufacturing, and storage.[9][10] The primary cause is the increased hydrophobicity of the ADC following conjugation of the hydrophobic payload-linker to the antibody.[9][10][11] This can lead to the formation of soluble and insoluble aggregates, which can be immunogenic and result in product loss.[9][10] Other contributing factors include unfavorable buffer conditions (pH, salt concentration), frequent freeze-thaw cycles, and the use of organic solvents during conjugation.[10]

To prevent aggregation, several strategies can be employed:

  • Optimization of Conjugation Chemistry: Utilizing hydrophilic linkers, such as PEG, can help to mitigate the increased hydrophobicity of the ADC.[12]

  • Process Optimization: Immobilizing the antibody on a solid support during conjugation can physically separate the molecules and prevent aggregation.[10][11]

  • Formulation Development: Using stabilizing excipients in the final formulation can help to suppress aggregation during storage.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low in vitro cytotoxicity in target cells MDR1-mediated drug efflux. Test for MDR1 expression in your cell line. Consider using an ADC with a more hydrophilic linker (e.g., PEG4Mal) to bypass efflux pumps.[1][2]
Low target antigen expression. Quantify the level of target antigen expression on your cells. Ensure the expression level is sufficient for ADC binding and internalization.[13]
Inefficient ADC internalization. Evaluate the internalization rate of your ADC. Antibodies that are not effectively internalized are unsuitable for ADC development.[13]
High off-target toxicity in vivo Premature payload release in circulation. Assess the stability of the linker in plasma. Consider using a more stable, non-cleavable linker if off-target toxicity is a major concern.[3][4][5]
Non-specific uptake of the ADC. Investigate potential mechanisms of non-specific uptake, such as through Fcγ receptors or mannose receptors.[5][14]
ADC aggregation observed during storage or after conjugation Increased hydrophobicity of the ADC. Characterize the hydrophobicity of your ADC using methods like Reverse Phase-HPLC.[15] Consider using a more hydrophilic linker or payload.
Suboptimal buffer conditions. Optimize the pH and salt concentration of your storage and conjugation buffers. Avoid pH values close to the isoelectric point of the antibody.[10]
Variable Drug-to-Antibody Ratio (DAR) Inconsistent conjugation reaction. Precisely control reaction parameters (e.g., temperature, time, reagent concentrations). Use analytical methods like UV/VIS spectroscopy, RP-HPLC, and Mass Spectrometry to accurately determine the DAR.[16]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol is for determining the cytotoxic activity of this compound ADCs against cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., MDR1-positive and MDR1-negative lines)

  • Appropriate cell culture medium and supplements

  • This compound ADC and control ADC

  • 96-well plates

  • WST-8 reagent or similar viability assay reagent

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density of 2 x 10³ cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 6% CO₂.

  • Prepare serial dilutions of the this compound ADC and control compounds in culture medium.

  • Add 100 µL of the diluted compounds to the respective wells. Include control wells with cells and medium only.

  • Incubate the plates for 4 to 6 days at 37°C.[1]

  • Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.

Protocol 2: Characterization of ADC Hydrophobicity by Reverse Phase-HPLC (RP-HPLC)

This protocol is used to assess the hydrophobicity of the ADC, which is a critical parameter related to aggregation and clearance.

Materials:

  • This compound ADC sample

  • RP-HPLC system with a suitable column (e.g., C4 or C8)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • UV detector

Procedure:

  • Equilibrate the RP-HPLC column with the initial mobile phase conditions.

  • Inject a defined amount of the ADC sample onto the column.

  • Run a linear gradient of Mobile Phase B to elute the ADC.

  • Monitor the elution profile using a UV detector at 280 nm.

  • The retention time of the ADC is indicative of its relative hydrophobicity. A longer retention time suggests higher hydrophobicity.[15]

  • This method can be used to compare the hydrophobicity of different ADC constructs (e.g., with different linkers or DARs).[15]

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding ADC_Antigen ADC-Antigen Complex Antigen->ADC_Antigen Endosome Endosome ADC_Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1_Metabolite Lys-Linker-DM1 Lysosome->DM1_Metabolite 4. Proteolytic Cleavage Microtubules Microtubules DM1_Metabolite->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: General mechanism of action for a this compound ADC.

Troubleshooting_Workflow start Suboptimal ADC Efficacy issue_vitro Low In Vitro Cytotoxicity? start->issue_vitro issue_vivo High In Vivo Toxicity? start->issue_vivo check_mdr Check MDR1 Expression issue_vitro->check_mdr Yes check_antigen Quantify Antigen Expression issue_vitro->check_antigen No check_linker Assess Linker Stability issue_vivo->check_linker Yes check_aggregation Analyze ADC Aggregation issue_vivo->check_aggregation No optimize_linker Use Hydrophilic Linker check_mdr->optimize_linker optimize_antibody Select Antibody with Higher Internalization check_antigen->optimize_antibody check_linker->optimize_linker optimize_formulation Optimize Formulation & Conjugation check_aggregation->optimize_formulation

Caption: A logical workflow for troubleshooting suboptimal this compound ADC efficacy.

References

Technical Support Center: Solutions for DM1-SMe ADC Aggregate Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for DM1-SMe Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aggregation of ADCs utilizing the this compound payload. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a potent maytansinoid cytotoxic agent used as a payload in ADCs. The "SMe" refers to a thiomethyl group, which is part of a disulfide bond that can be cleaved to allow for conjugation to a monoclonal antibody (mAb). The inherent hydrophobicity of the DM1 payload is a primary driver of ADC aggregation.[][2] Conjugation of these hydrophobic molecules to the antibody surface can expose hydrophobic patches, leading to intermolecular interactions and the formation of soluble and insoluble aggregates.[] This process can be exacerbated by factors such as a high drug-to-antibody ratio (DAR).[3]

Q2: What are the consequences of this compound ADC aggregation?

ADC aggregation can have significant negative impacts on the therapeutic product, including:

  • Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen.

  • Altered Pharmacokinetics (PK): Aggregated ADCs can be cleared from circulation more rapidly than monomeric ADCs.

  • Increased Immunogenicity: The presence of aggregates can elicit an undesirable immune response in patients.

  • Off-Target Toxicity: Aggregates can lead to uptake by non-target cells, causing toxicity to healthy tissues.[2]

Q3: How can I detect and quantify aggregation in my this compound ADC samples?

Several analytical techniques are available to detect and quantify ADC aggregation. It is recommended to use a combination of these methods for a comprehensive analysis.[4][5][6][7]

  • Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates based on hydrodynamic volume.[6]

  • Dynamic Light Scattering (DLS): DLS is used to estimate the average size and size distribution of particles in a solution, providing information on the presence of aggregates.[3][6]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates.[6]

  • Mass Spectrometry (MS): Techniques like SEC-MS can provide detailed information on the composition of aggregates.[6]

Troubleshooting Guide

Problem 1: High levels of aggregation are observed immediately after conjugation.

Possible Causes and Solutions:

  • High Drug-to-Antibody Ratio (DAR): Higher DARs increase the hydrophobicity of the ADC, promoting aggregation.

    • Solution: Optimize the conjugation reaction to target a lower average DAR. A DAR of 2-4 is often a good starting point.[3]

  • Unfavorable Buffer Conditions: The pH and ionic strength of the conjugation buffer can influence protein stability.

    • Solution: Screen a range of buffer pH values (typically between 6.0 and 7.5) and ionic strengths to find the optimal conditions for your specific ADC.

  • Presence of Organic Solvents: Solvents used to dissolve the this compound payload can denature the antibody.

    • Solution: Minimize the amount of organic solvent in the final reaction mixture. Consider using hydrophilic linkers or payload modifications to improve solubility.[]

Problem 2: Aggregation increases during purification and storage.

Possible Causes and Solutions:

  • Inappropriate Formulation Buffer: The storage buffer may not be providing adequate stabilization for the ADC.

    • Solution: Conduct a formulation screening study to identify the optimal buffer composition. Key parameters to screen include:

      • pH: Typically in the range of 5.0 to 7.0.

      • Excipients: Sugars (e.g., sucrose, trehalose) and polyols can act as stabilizers.[] Surfactants like polysorbate 20 or 80 can prevent surface-induced aggregation.[][8]

  • Temperature Stress: Freeze-thaw cycles and exposure to high temperatures can induce aggregation.[9]

    • Solution: Store ADCs at recommended temperatures (typically 2-8°C for liquid formulations). Avoid repeated freeze-thaw cycles. If freezing is necessary, use a controlled-rate freezer and appropriate cryoprotectants.

  • Mechanical Stress: Agitation or shear stress during processing can lead to aggregation.

    • Solution: Handle ADC solutions gently. Use low-shear pumps and avoid vigorous mixing.

Experimental Protocols

Protocol 1: Formulation Screening for this compound ADC Stability

This protocol outlines a high-throughput approach to screen different buffer conditions to minimize aggregation.

Materials:

  • Purified this compound ADC

  • 96-well plates

  • Buffer stock solutions (e.g., citrate, histidine, phosphate) at various pH values

  • Excipient stock solutions (e.g., sucrose, trehalose, polysorbate 20)

  • Plate reader capable of measuring turbidity (absorbance at 350 nm)

  • SEC-HPLC system

Method:

  • Prepare a 96-well plate layout to test various combinations of buffers, pH, and excipients. Include a control group with the ADC in its initial purification buffer.

  • Prepare formulation buffers by mixing stock solutions in the 96-well plate to achieve the desired final concentrations.

  • Add the this compound ADC to each well to a final concentration of 1 mg/mL.

  • Seal the plate and incubate at a stress temperature (e.g., 40°C) for a defined period (e.g., 1, 2, and 4 weeks).

  • At each time point, measure turbidity at 350 nm to assess for insoluble aggregates.

  • Analyze samples by SEC-HPLC to quantify the percentage of monomer, dimer, and higher-order aggregates.

  • Plot the percentage of monomer over time for each formulation to identify the most stable conditions.

Protocol 2: Analysis of this compound ADC Aggregates by Size Exclusion Chromatography (SEC)

This protocol provides a general method for the analysis of ADC aggregates.

Materials:

  • SEC-HPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8

  • This compound ADC sample

Method:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Inject 10-20 µg of the ADC sample onto the column.

  • Run the separation for approximately 30 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).

  • Calculate the percentage of each species by dividing the area of each peak by the total area of all peaks.

Data Presentation

Table 1: Example of Formulation Screening Data for a this compound ADC

FormulationpHExcipientsInitial % Monomer% Monomer after 4 weeks at 40°C
1 (Control)6.0None98.585.2
25.55% Sucrose99.195.8
36.05% Sucrose99.096.5
45.55% Trehalose99.296.1
56.05% Trehalose99.197.0
66.05% Sucrose, 0.02% PS2099.398.1

PS20: Polysorbate 20

Visualizations

Aggregation_Pathway cluster_0 Factors Influencing Aggregation cluster_1 Aggregation Process cluster_2 Consequences Hydrophobic_Payload Hydrophobic Payload (DM1) Monomeric_ADC Monomeric This compound ADC High_DAR High DAR Suboptimal_Formulation Suboptimal Formulation (pH, Excipients) Stress_Conditions Stress Conditions (Temp, Agitation) Partially_Unfolded Partially Unfolded Intermediate Monomeric_ADC->Partially_Unfolded Unfolding Soluble_Aggregates Soluble Aggregates Partially_Unfolded->Soluble_Aggregates Association Insoluble_Aggregates Insoluble Aggregates (Precipitate) Soluble_Aggregates->Insoluble_Aggregates Growth Reduced_Efficacy Reduced Efficacy Soluble_Aggregates->Reduced_Efficacy Altered_PK Altered PK Soluble_Aggregates->Altered_PK Insoluble_Aggregates->Reduced_Efficacy Increased_Immunogenicity Increased Immunogenicity Insoluble_Aggregates->Increased_Immunogenicity

Caption: Factors leading to this compound ADC aggregation and its consequences.

Troubleshooting_Workflow Start High Aggregation Detected Check_DAR Is DAR > 4? Start->Check_DAR Optimize_Conjugation Optimize Conjugation (Lower DAR) Check_DAR->Optimize_Conjugation Yes Check_Formulation Is Formulation Optimized? Check_DAR->Check_Formulation No Re-analyze Re-analyze Aggregation by SEC Optimize_Conjugation->Re-analyze Screen_Formulations Perform Formulation Screening (pH, Excipients) Check_Formulation->Screen_Formulations No Check_Handling Review Handling & Storage Procedures Check_Formulation->Check_Handling Yes Screen_Formulations->Re-analyze Implement_Best_Practices Implement Best Practices (Temp Control, Gentle Handling) Check_Handling->Implement_Best_Practices Implement_Best_Practices->Re-analyze

Caption: Troubleshooting workflow for high this compound ADC aggregation.

References

Technical Support Center: Addressing Off-Target Toxicity of DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DM1-SMe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating off-target toxicity associated with the use of this compound in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the unconjugated, S-methyl ether form of DM1, a potent maytansinoid derivative used as a cytotoxic payload in ADCs.[1][] Its primary mechanism of action is the inhibition of microtubule assembly.[][3] this compound binds to the tips of microtubules, suppressing their dynamic instability, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

Q2: What are the primary off-target toxicities observed with DM1-containing ADCs?

The most common dose-limiting off-target toxicities associated with DM1-containing ADCs are hepatotoxicity (elevated liver transaminases) and thrombocytopenia (low platelet count).[5][6][7] These toxicities can occur even when the target antigen is not expressed in the affected tissues.

Q3: What are the potential causes of off-target toxicity with this compound ADCs?

Off-target toxicity of this compound ADCs can arise from several factors:

  • Premature Payload Release: Instability of the linker connecting DM1 to the antibody can lead to the release of the free payload into systemic circulation, causing toxicity to healthy tissues.[8]

  • Antigen-Independent Uptake: The ADC may be taken up by normal cells through mechanisms such as Fc receptor-mediated endocytosis or pinocytosis.[9]

  • "Bystander Effect": With cleavable linkers, the released DM1 can diffuse out of the target cell and kill neighboring healthy cells.[3][5][6]

  • Specific Off-Target Binding: The DM1 payload itself has been shown to bind to cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes, leading to cytotoxicity and contributing to hepatotoxicity.[7][10]

Troubleshooting Guide

Problem 1: High cytotoxicity observed in antigen-negative control cells in vitro.

  • Possible Cause 1: Linker Instability. The linker may be cleaving prematurely in the cell culture medium, releasing free this compound which is then non-specifically taken up by the cells.

    • Troubleshooting Tip: Assess linker stability by incubating the ADC in culture medium for the duration of the experiment and then analyzing the medium for the presence of free payload using techniques like LC-MS. Consider using an ADC with a more stable, non-cleavable linker for comparison.[5][6]

  • Possible Cause 2: Bystander Effect. If using a cleavable linker, the released payload from any residual antigen-positive cells or from ADC degradation could be affecting the antigen-negative cells.[3][5]

    • Troubleshooting Tip: Perform a co-culture experiment with antigen-positive and antigen-negative cells to directly assess the bystander effect. Reduce the incubation time or ADC concentration to minimize this effect.

  • Possible Cause 3: High Drug-to-Antibody Ratio (DAR). ADCs with a high DAR can be more prone to aggregation and non-specific uptake.[5][6]

    • Troubleshooting Tip: Characterize the DAR of your ADC preparation. If it is high (e.g., >4), consider using a preparation with a lower DAR.

Problem 2: Significant in vivo toxicity (e.g., weight loss, elevated liver enzymes) at doses where anti-tumor efficacy is low.

  • Possible Cause 1: Poor Pharmacokinetics. The ADC may be clearing too rapidly from circulation, leading to high systemic exposure to the payload and insufficient accumulation in the tumor.

    • Troubleshooting Tip: Conduct a pharmacokinetic study to determine the half-life of your ADC. Modifications to the antibody or linker, such as PEGylation, can sometimes improve PK properties.[11]

  • Possible Cause 2: On-Target, Off-Tumor Toxicity. The target antigen may be expressed at low levels on healthy tissues, leading to toxicity.

    • Troubleshooting Tip: Carefully evaluate the expression profile of your target antigen in normal tissues using sensitive techniques like immunohistochemistry or flow cytometry.

  • Possible Cause 3: CKAP5-Mediated Hepatotoxicity. The observed hepatotoxicity may be due to the specific interaction of the DM1 payload with CKAP5 on hepatocytes.[7][10]

    • Troubleshooting Tip: In in vitro studies, use primary hepatocytes or liver cell lines to assess the direct toxicity of your ADC. Consider exploring modifications to the DM1 payload that might reduce its affinity for CKAP5 without compromising its anti-tubulin activity.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Multiple Human Tumor Cell LinesVarious0.003 - 0.01[12]

Table 2: Comparison of DM1-ADC Efficacy in MDR1-Positive and Negative Cell Lines

ADC ConstructCell LineMDR1 ExpressionEfficacyReference
anti-EpCAM–SMCC–DM1COLO 205NegativeHigh[13]
anti-EpCAM–SMCC–DM1COLO 205MDRPositiveLower[13]
anti-EpCAM–PEG4Mal–DM1COLO 205MDRPositiveHigher (overcomes resistance)[13]

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a guideline for assessing the cytotoxicity of a this compound ADC.

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound ADC and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only as a blank control.

  • Incubate the plate for a period determined by the cell doubling time and ADC mechanism (typically 72-120 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14]

Protocol 2: Assessment of Bystander Effect in Co-culture

Materials:

  • Antigen-positive and antigen-negative cell lines, one of which is labeled with a fluorescent marker (e.g., GFP).

  • Complete cell culture medium

  • 96-well plates

  • This compound ADC with a cleavable linker

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed a 1:1 mixture of fluorescently labeled antigen-negative cells and unlabeled antigen-positive cells in a 96-well plate.

  • Allow the cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the this compound ADC.

  • Incubate for 72-120 hours.

  • Analyze the viability of the fluorescently labeled antigen-negative cell population using flow cytometry (by gating on the fluorescent cells and analyzing a viability dye like propidium iodide) or by fluorescence microscopy.

  • Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in viability in the co-culture setting indicates a bystander effect.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) ReceptorBinding 1. Binding ADC->ReceptorBinding Targets Antigen Antigen Tumor-Specific Antigen Internalization 2. Internalization (Endocytosis) ReceptorBinding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion PayloadRelease 3. Payload Release Lysosome->PayloadRelease Linker Cleavage/ Antibody Degradation FreePayload Free this compound PayloadRelease->FreePayload Microtubules Microtubules FreePayload->Microtubules Inhibits Polymerization Apoptosis 4. Apoptosis Microtubules->Apoptosis Mitotic Arrest

Caption: General mechanism of action for a this compound antibody-drug conjugate.

Off_Target_Toxicity_Workflow cluster_systemic Systemic Circulation cluster_liver Hepatocyte (Normal Cell) AdministeredADC Administered This compound ADC PrematureRelease Premature Payload Release (Linker Instability) AdministeredADC->PrematureRelease ADC_Uptake Antigen-Independent ADC Uptake AdministeredADC->ADC_Uptake FreeDM1 Free this compound in Circulation PrematureRelease->FreeDM1 DM1_Binding DM1 Binds to CKAP5 FreeDM1->DM1_Binding ADC_Uptake->DM1_Binding CKAP5 CKAP5 Receptor CKAP5->DM1_Binding Hepatotoxicity Hepatotoxicity DM1_Binding->Hepatotoxicity

Caption: Key pathways leading to off-target hepatotoxicity of this compound ADCs.

Troubleshooting_Logic Start High Off-Target Toxicity Observed InVitro In Vitro or In Vivo? Start->InVitro InVitroToxicity High In Vitro Toxicity in Ag-Negative Cells InVitro->InVitroToxicity In Vitro InVivoToxicity High In Vivo Systemic Toxicity InVitro->InVivoToxicity In Vivo CheckLinker Assess Linker Stability InVitroToxicity->CheckLinker CheckDAR Characterize DAR InVitroToxicity->CheckDAR CheckBystander Evaluate Bystander Effect InVitroToxicity->CheckBystander CheckPK Conduct PK Study InVivoToxicity->CheckPK CheckAntigen Profile Antigen Expression in Normal Tissues InVivoToxicity->CheckAntigen CheckDirectToxicity Assess Direct Hepatotoxicity InVivoToxicity->CheckDirectToxicity

Caption: A logical workflow for troubleshooting off-target toxicity of this compound.

References

Technical Support Center: DM1-SMe Linker Instability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) utilizing DM1-SMe linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound linkers?

The primary cause of instability for this compound linkers, which are based on a thioether bond formed from a maleimide-containing reagent (like SMCC) and the thiol group of DM1, is a chemical process known as a retro-Michael reaction.[1][2][3][4] This reaction is reversible and can lead to the deconjugation of the DM1 payload from the antibody.[1][2][5] In a biological environment, the released maleimide-linker-drug can then react with other thiol-containing molecules, such as albumin or glutathione, leading to off-target toxicity and reduced efficacy of the ADC.[1][2]

Q2: What factors can influence the stability of the this compound linker?

Several factors can influence the stability of the thioether bond in this compound ADCs:

  • Presence of circulating thiols: Endogenous thiols like human serum albumin (HSA) and glutathione can facilitate the retro-Michael reaction, leading to payload exchange.[1][2]

  • pH: The pH of the environment can affect the rate of both the retro-Michael reaction and the hydrolysis of the succinimide ring.[5]

  • Steric Hindrance: The chemical structure surrounding the thioether bond can impact its stability. Increased steric hindrance can help to reduce the rate of deconjugation.

  • Conjugation Site: The specific site of conjugation on the antibody can influence the stability of the linker.[1]

Q3: What are the observable consequences of this compound linker instability in my experiments?

Instability of the this compound linker can manifest in several ways during your experiments:

  • Decreased Drug-to-Antibody Ratio (DAR): Over time, you may observe a decrease in the average number of DM1 molecules conjugated to each antibody. This can be monitored by techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

  • Presence of Free DM1 and Related Metabolites: Analysis of plasma or serum samples may reveal the presence of unconjugated DM1, DM1-linker complexes, or DM1 conjugated to other proteins like albumin.[1]

  • Reduced in vivo Efficacy: Premature release of the cytotoxic payload can lead to a decrease in the therapeutic efficacy of the ADC, as less of the drug reaches the target tumor cells.

  • Increased Off-Target Toxicity: The non-specific release of DM1 can cause damage to healthy tissues, leading to increased toxicity in animal models.[2]

Troubleshooting Guides

Problem: I am observing a rapid decrease in the DAR of my this compound ADC in plasma stability assays.

Possible Cause 1: Retro-Michael Reaction-Mediated Deconjugation

The thioether bond is susceptible to cleavage in the presence of plasma thiols.

Solution:

  • Quantify DAR Loss: Perform a time-course plasma stability assay and measure the average DAR at different time points using LC-MS. A significant decrease in DAR over 24-72 hours is indicative of linker instability.

  • Monitor for Payload Exchange: Use LC-MS/MS to detect the presence of DM1-linker adducts on other plasma proteins, such as albumin. This confirms that the deconjugation is due to thiol exchange.

  • Consider Alternative Linkers: For future ADC constructs, explore more stable linker technologies.

Possible Cause 2: Assay-Related Artifacts

Improper sample handling or analytical methods can lead to inaccurate DAR measurements.

Solution:

  • Ensure Proper Sample Preparation: Minimize freeze-thaw cycles of plasma samples. Use appropriate protease inhibitors if proteolytic degradation is a concern.

  • Optimize LC-MS Method: Validate your LC-MS method for DAR analysis to ensure accuracy and reproducibility. This includes optimizing the digestion (if applicable), chromatography, and mass spectrometry parameters.

Problem: My in vivo studies show high toxicity and lower-than-expected efficacy.

Possible Cause: Premature Payload Release

Instability of the this compound linker in circulation leads to the systemic release of the potent cytotoxin DM1.

Solution:

  • Pharmacokinetic (PK) Analysis: Conduct a PK study to measure the concentration of the intact ADC, total antibody, and free DM1 in plasma over time. A rapid clearance of the intact ADC compared to the total antibody, coupled with a high concentration of free DM1, suggests premature payload release.

  • Evaluate Alternative Linker Chemistries: The most effective long-term solution is to re-engineer the ADC with a more stable linker.

Alternative Stable Linker Technologies

For researchers seeking to overcome the inherent instability of maleimide-based linkers, several alternative technologies have been developed. These next-generation linkers aim to provide a more stable connection between the antibody and the payload in circulation, while still allowing for efficient drug release at the target site.

Linker TechnologyMechanism of Improved StabilityKey Advantages
Maleamic Methyl Ester Forms a ring-opened structure upon conjugation, which is less susceptible to the retro-Michael reaction.[6]One-step conjugation process, improved stability in the presence of thiols.[6]
Phenyloxadiazole Sulfone Forms a stable sulfone linkage with cysteine residues.Improved stability in human plasma compared to maleimide conjugates.[7]
Self-Hydrolyzing Maleimides Designed to undergo rapid hydrolysis of the succinimide ring after conjugation, creating a stable, open-ring structure that is resistant to deconjugation.[8]Increased stability leads to improved antitumor activity and reduced neutropenia in vivo.[8]
Disulfide Re-bridging Linkers These linkers re-bridge the interchain disulfide bonds of the antibody that are reduced for conjugation, thus maintaining the antibody's structural integrity and improving stability.Creates more homogeneous ADCs with defined DAR and enhanced stability.

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay using LC-MS

This protocol outlines a general procedure for assessing the stability of a this compound ADC in plasma.

Materials:

  • This compound ADC

  • Human, mouse, or rat plasma (citrate or heparin as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer)

  • Neutralization buffer (e.g., Tris buffer, pH 8.0)

  • Reducing agent (e.g., DTT or TCEP) for DAR analysis by subunit MS

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Spike the this compound ADC into pre-warmed plasma at a final concentration of approximately 100 µg/mL.

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C until analysis.

  • Immunoaffinity Capture of ADC:

    • Thaw the plasma samples on ice.

    • Add immunoaffinity capture beads to the plasma samples and incubate with gentle mixing to capture the ADC.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Intact Mass Analysis:

    • Elute the captured ADC from the beads using an elution buffer.

    • Immediately neutralize the eluate with a neutralization buffer.

    • The sample is now ready for intact mass analysis by LC-MS to determine the distribution of different drug-loaded species.

  • Sample Preparation for DAR Analysis by Subunit Mass Analysis:

    • To the neutralized eluate, add a reducing agent to separate the antibody heavy and light chains.

    • Incubate to ensure complete reduction.

    • Analyze the reduced sample by LC-MS.

  • LC-MS Analysis:

    • Perform chromatographic separation using a suitable reversed-phase column.

    • Acquire mass spectra in a positive ion mode.

    • Deconvolute the raw mass spectra to obtain the mass of the intact or reduced antibody chains.

  • Data Analysis:

    • Calculate the average DAR at each time point by analyzing the relative abundance of the different drug-loaded species.

    • Plot the average DAR as a function of time to determine the stability of the ADC.

Visualizations

Below are diagrams generated using the DOT language to illustrate key concepts related to this compound linker instability.

Figure 1. Retro-Michael Reaction Pathway ADC Antibody-S-Linker(succinimide)-DM1 Intermediate Maleimide-Linker-DM1 + Antibody-SH ADC->Intermediate Retro-Michael Reaction Intermediate->ADC Michael Addition PayloadExchange Albumin-S-Linker-DM1 Intermediate->PayloadExchange Michael Addition CirculatingThiol Circulating Thiol (e.g., Albumin-SH) CirculatingThiol->PayloadExchange

Caption: Figure 1. Retro-Michael Reaction Pathway

Figure 2. Troubleshooting Workflow for Linker Instability Observation Decreased DAR / High Toxicity Hypothesis1 Linker Instability Observation->Hypothesis1 Hypothesis2 Assay Artifact Observation->Hypothesis2 Experiment1 Plasma Stability Assay (LC-MS) Hypothesis1->Experiment1 Experiment2 PK Study (Intact ADC vs. Free Drug) Hypothesis1->Experiment2 Experiment3 Validate Analytical Method Hypothesis2->Experiment3 Result1 Confirm DAR Loss & Payload Exchange Experiment1->Result1 Result2 Rapid ADC Clearance & High Free Drug Experiment2->Result2 Result3 Method is Accurate Experiment3->Result3 Solution Consider Alternative Linker Chemistry Result1->Solution Result2->Solution

Caption: Figure 2. Troubleshooting Workflow for Linker Instability

References

Technical Support Center: Overcoming DM1-SMe Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with DM1-SMe resistance in cancer cell experiments.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and resistant cancer cell lines.

Issue 1: Decreased sensitivity to this compound or ADC-DM1 in your cell line over time.

Potential Cause Troubleshooting Steps
Selection of a resistant population 1. Verify Resistance: Perform a dose-response curve with this compound on the suspected resistant cells and compare it to the parental, sensitive cell line. A significant rightward shift in the IC50 value confirms resistance. 2. Characterize the Resistance Mechanism: * Drug Efflux: Use flow cytometry to assess the efflux of a fluorescent substrate like Rhodamine 123. Increased efflux suggests the involvement of ATP-binding cassette (ABC) transporters. * Gene/Protein Expression: Perform qPCR or Western blotting to check for the overexpression of common drug resistance pumps such as MDR1 (ABCB1) and MRP1 (ABCC1).[1] 3. Modulate Efflux Pump Activity: Co-incubate the resistant cells with known inhibitors of MDR1 (e.g., verapamil, cyclosporin A) or MRP1 (e.g., MK-571) along with this compound to see if sensitivity is restored.[2]
Reduced target antigen expression (for ADCs) 1. Quantify Antigen Expression: Use flow cytometry or Western blotting to compare the surface and total expression levels of the target antigen (e.g., HER2 for T-DM1) between your resistant and parental cell lines.[1][3] 2. Consider Alternative Delivery: If antigen expression is lost, consider using unconjugated this compound to determine if the resistance is solely due to the lack of ADC binding and internalization.
Altered lysosomal function 1. Assess Lysosomal pH: Use a lysosomotropic fluorescent probe (e.g., LysoTracker) to assess if there is an increase in lysosomal pH in the resistant cells, which can impair the degradation of the ADC and release of the cytotoxic payload.[4][5] 2. Evaluate Proteolytic Activity: Measure the activity of key lysosomal proteases (e.g., cathepsins) to determine if reduced proteolytic activity is preventing the release of DM1 from the linker.[5]

Issue 2: High variability in cytotoxicity assay results.

Potential Cause Troubleshooting Steps
Inconsistent cell seeding density 1. Standardize Seeding Protocol: Ensure a consistent number of viable cells are seeded in each well. Use an automated cell counter for accuracy. 2. Optimize Seeding Density: Determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the duration of the assay.
This compound degradation 1. Proper Storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[6] 2. Fresh Working Solutions: Prepare fresh dilutions of this compound in appropriate cell culture media for each experiment.
Edge effects in multi-well plates 1. Plate Layout: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. 2. Incubator Conditions: Ensure proper humidity and uniform temperature distribution within the incubator.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent microtubule inhibitor.[6] It is a derivative of maytansine that binds to tubulin, disrupting microtubule assembly and dynamics.[7] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (cell death).[7][8] When used in an antibody-drug conjugate (ADC), the antibody targets a specific antigen on the cancer cell surface, leading to internalization of the ADC. Inside the cell, the linker is cleaved, releasing the active DM1 payload.[7][]

Q2: What are the primary mechanisms of acquired resistance to this compound and ADCs containing DM1?

The most common mechanisms of resistance include:

  • Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) can actively pump the DM1 payload out of the cell, reducing its intracellular concentration and cytotoxic effect.[1][2]

  • Downregulation or Alteration of the Target Antigen: For ADCs, a reduction in the expression of the target antigen on the cell surface leads to decreased binding and internalization of the ADC, thereby reducing the delivery of DM1 to the cell.[1][3]

  • Impaired Lysosomal Processing: Resistance can arise from altered lysosomal function, such as an increase in lysosomal pH or reduced proteolytic activity.[4][5] These changes can hinder the degradation of the ADC and the release of the active DM1 payload into the cytoplasm.[4][5]

  • Alterations in Tubulin or Microtubule-Associated Proteins: While less common, mutations in tubulin or changes in the expression of proteins that regulate microtubule dynamics can potentially confer resistance to microtubule-targeting agents like DM1.

  • Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways. For example, in T-DM1 resistant cells, a loss of HER2 can lead to a compensatory upregulation of EGFR signaling, which can promote cell invasion and survival.[3]

Q3: How can I develop a this compound resistant cell line for my studies?

A common method is through continuous exposure to escalating concentrations of the drug.

  • Initial Dosing: Start by treating the parental cell line with a concentration of this compound or the ADC that is at or slightly below the IC50 value.[1]

  • Gradual Dose Escalation: As a sub-population of cells begins to survive and proliferate, gradually increase the concentration of the drug in the culture medium.[1]

  • Clonal Selection: Once a population of cells is able to grow steadily in a significantly higher drug concentration (e.g., 5-10 times the original IC50), you can perform single-cell cloning to isolate and expand individual resistant clones.

  • Characterization: It is crucial to characterize the resulting resistant cell lines to confirm the level of resistance (e.g., by determining the new IC50) and to investigate the underlying resistance mechanisms.

Q4: Are there strategies to overcome MDR1-mediated resistance to this compound?

Yes, several strategies are being explored:

  • MDR1 Inhibitors: Co-administration of MDR1 inhibitors (e.g., cyclosporin A) can block the efflux pump and restore sensitivity to the cytotoxic agent.[2]

  • Novel Linker Technology: The type of linker used in an ADC can influence its susceptibility to efflux pumps. For example, using more hydrophilic linkers, such as PEG4Mal, has been shown to result in metabolites that are poorer substrates for MDR1, thereby bypassing this resistance mechanism.[2][7][10] This approach can lead to better retention of the cytotoxic payload within MDR1-expressing cancer cells.[2][10]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

Cell LineCompoundIC50Reference
Multiple Human Tumor Cell LinesThis compound0.003 - 0.01 nM[11]
H69-AR (MRP1-expressing)This compoundHigh IC50[1]
UO-31 (MDR1-expressing)anti-EGFR-SMCC-DM1~7-fold less potent than PEG4Mal-linked conjugate[2]
UO-31 (MDR1-expressing)anti-EGFR-PEG4Mal-DM17-fold more potent than SMCC-linked conjugate[2]
MDA-MB-361 (Parental)T-DM1Baseline IC50[12]
MDA-MB-361 (T-DM1 Resistant - TR)T-DM15-fold increase in IC50 (MTT assay)[12]
MDA-MB-361 (T-DM1 Resistant - TCR)T-DM18-fold increase in IC50 (MTT assay)[12]

Table 2: In Vivo Efficacy of DM1 Conjugates in Xenograft Models

Tumor ModelTreatmentDose (conjugated DM1)OutcomeReference
COLO 205MDR (MDR1-positive)anti-EpCAM-PEG4Mal-DM1680 µg/kg (single dose)Complete tumor regression in all mice[2][10]
COLO 205MDR (MDR1-positive)anti-EpCAM-SMCC-DM1680 µg/kg (single dose)No complete regressions observed[2][10]
PPTP solid tumor xenograftsIMGN901 (ADC with DM1)15 mg/kg (IV, 3x/week for 6 weeks)Inhibited tumor growth[6]

Experimental Protocols

Protocol 1: Generation of a T-DM1 Resistant Cell Line

  • Cell Culture: Culture the parental HER2-positive breast cancer cell line (e.g., BT-474, SKBR3) in its recommended standard culture medium.

  • Initial Exposure: Begin by exposing the cells to T-DM1 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined by a preliminary cytotoxicity assay.

  • Continuous Culture and Monitoring: Maintain the cells in the T-DM1-containing medium, replacing the medium every 3-4 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have adapted and are growing steadily, double the concentration of T-DM1.

  • Repeat Escalation: Repeat step 4 incrementally as the cells acquire resistance and are able to proliferate at higher concentrations. This process can take several months.

  • Isolation of Resistant Clones: When the cells are able to proliferate in a significantly higher concentration of T-DM1 compared to the parental line, isolate single clones by limiting dilution or cell sorting.

  • Characterization and Banking: Expand the resistant clones and characterize their level of resistance by determining the IC50 for T-DM1. Perform molecular and cellular analyses to identify the mechanism of resistance. Cryopreserve the validated resistant cell lines for future experiments.

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound or the ADC in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualizations

DM1_Resistance_Pathways cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms ADC ADC (e.g., T-DM1) Antigen Target Antigen (e.g., HER2) ADC->Antigen Binding Antigen_Membrane Target Antigen Endosome Endosome Antigen_Membrane->Endosome Internalization MDR1 MDR1/MRP1 Efflux Pump Efflux DM1 Efflux MDR1->Efflux Pumps Out DM1 Lysosome Lysosome Endosome->Lysosome Trafficking DM1_Active Active DM1 Lysosome->DM1_Active DM1 Release Microtubules Microtubules DM1_Active->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis G2/M Arrest Antigen_Downregulation Antigen Downregulation Antigen_Downregulation->Antigen_Membrane Reduces Binding Lysosome_Dysfunction Lysosomal Dysfunction (↑pH) Lysosome_Dysfunction->Lysosome Impairs Release Troubleshooting_Workflow cluster_solutions Potential Solutions Start Start: Decreased this compound Sensitivity Observed Check_IC50 Confirm Resistance: Compare IC50 to Parental Line Start->Check_IC50 No_Resistance Re-evaluate Assay Conditions: - Cell Health - Reagent Stability - Protocol Adherence Check_IC50->No_Resistance No Significant Shift Resistance_Confirmed Investigate Mechanism Check_IC50->Resistance_Confirmed Significant Shift Check_Efflux Assess Drug Efflux: - Rhodamine Assay - Check MDR1/MRP1 Expression Resistance_Confirmed->Check_Efflux Check_Antigen For ADCs: Check Target Antigen Expression (Flow Cytometry/Western Blot) Resistance_Confirmed->Check_Antigen Check_Lysosome Assess Lysosomal Function: - LysoTracker (pH) - Protease Activity Resistance_Confirmed->Check_Lysosome Efflux_Solution Use Efflux Pump Inhibitors or Novel Linkers (PEG4Mal) Check_Efflux->Efflux_Solution Antigen_Solution Consider Unconjugated this compound or Alternative Target Check_Antigen->Antigen_Solution Lysosome_Solution Explore Agents to Modulate Lysosomal pH/Function Check_Lysosome->Lysosome_Solution

References

Technical Support Center: Improving the Solubility of DM1-SMe for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DM1-SMe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and solubilization of this compound for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the preparation of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a potent maytansinoid microtubule inhibitor. It is an unconjugated form of DM1 where the sulfhydryl group is capped with a thiomethane group, forming a mixed disulfide. This modification is relevant to its use as a cytotoxin in the development of Antibody-Drug Conjugates (ADCs).

Q2: What are the primary recommended solvents for dissolving this compound?

The most commonly recommended solvents for dissolving this compound are dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It is crucial to use high-purity, anhydrous (dry) solvents, as the presence of water can affect the stability and solubility of the compound.

Q3: What are the recommended storage conditions for this compound in solid and solution forms?

Proper storage is critical to maintain the integrity of this compound. For long-term stability, the solid powder should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized in the table below. Please note that these values are approximate and can be influenced by factors such as temperature, solvent purity, and the specific batch of the compound.

Solvent SystemConcentrationMolar EquivalentReference
DMSO12 mg/mL~15.3 mM
DMF16 mg/mL~20.4 mM
DMSO100 mg/mL~127.5 mM
DMF:PBS (pH 7.2) (1:5)0.16 mg/mL~0.20 mM
10% DMSO in Corn Oil≥ 2.5 mg/mL≥ 3.19 mM

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for common experimental applications.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution for various assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated balance and pipettes

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved.

  • If dissolution is slow, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied. Visually inspect the solution to ensure no particulates remain.

  • If sterility is required for your experiment, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use sterile tubes to minimize contamination and freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

This protocol describes the dilution of a DMSO stock solution into an aqueous cell culture medium.

Materials:

  • Concentrated this compound stock solution in DMSO

  • Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640) with serum, as required for your cell line

  • Sterile tubes for dilution

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the final desired concentrations.

  • It is critical to add the this compound stock solution to the culture medium while vortexing or gently mixing to ensure rapid dispersion and minimize precipitation.

  • The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Use the freshly prepared working solutions immediately for your experiments.

Protocol 3: Formulation for In Vivo Animal Studies

This protocol provides an example of a formulation suitable for intravenous (IV) administration in mice. Formulations should be optimized for the specific animal model and route of administration.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Corn Oil

  • Sterile tubes and syringes

Procedure for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add the PEG300 to the tube and mix thoroughly until the solution is clear.

  • Add the Tween-80 and mix again until the solution is homogeneous.

  • Finally, add the saline to the mixture and mix thoroughly.

  • This formulation should be prepared fresh on the day of use and administered immediately.

Procedure for a 10% DMSO, 90% Corn Oil formulation:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add the corn oil to the tube and mix thoroughly to form a uniform suspension or solution.

  • This formulation should also be prepared fresh on the day of use.

Troubleshooting Guide

Issue: this compound powder is difficult to dissolve in DMSO.

Possible Cause Troubleshooting Step
Low-quality or hydrated DMSOUse a fresh, unopened bottle of anhydrous, high-purity DMSO.
Insufficient mixingVortex the solution for a longer duration.
Low temperatureGently warm the solution in a water bath at 30-37°C.
High concentrationTry preparing a more dilute stock solution.
Particulate matterUse brief sonication to aid in breaking up any aggregates.

Issue: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

Possible Cause Troubleshooting Step
High final concentration of this compoundThe desired final concentration may exceed the aqueous solubility limit. Try working with lower concentrations.
Slow addition of stock solutionAdd the DMSO stock solution dropwise to the aqueous medium while vigorously vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Insufficient mixing during dilutionEnsure continuous and thorough mixing of the aqueous medium as the DMSO stock is added.
Presence of serum proteinsIn some cases, serum proteins can interact with hydrophobic compounds. Consider preparing dilutions in serum-free media first, and then adding serum if required for the experiment.
Incompatible buffer componentsAlthough less common, some buffer components may reduce solubility. If possible, test the solubility in a simpler aqueous solution (e.g., PBS) first.
Use of a co-solvent or surfactantFor particularly challenging dilutions, consider incorporating a small percentage of a biocompatible co-solvent (e.g., ethanol, PEG400) or a non-ionic surfactant (e.g., Tween-80, Pluronic F-68) into the final aqueous solution. The concentration of these additives should be optimized to be non-toxic to the cells.

Visualization of this compound's Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

DM1_SMe_Mechanism Mechanism of Action of this compound cluster_cell Cancer Cell DM1_SMe_ext This compound (extracellular) DM1_SMe_int This compound (intracellular) DM1_SMe_ext->DM1_SMe_int Cellular Uptake tubulin αβ-Tubulin Dimers DM1_SMe_int->tubulin Binds to tubulin microtubule Microtubule Polymer DM1_SMe_int->microtubule Inhibits Polymerization Suppresses Dynamics microtubule_disruption Microtubule Disruption tubulin->microtubule Polymerization (Dynamic Instability) microtubule->tubulin Depolymerization mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle Formation g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

This compound inhibits microtubule dynamics, leading to apoptosis.

This guide is intended to provide a starting point for working with this compound. Experimental conditions may need to be optimized for your specific application. Always refer to the product-specific datasheet for the most accurate information and handle all chemical reagents with appropriate safety precautions.

Technical Support Center: Strategies to Reduce Lot-to-Lot Variability of DM1-SMe ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing lot-to-lot variability during the synthesis and characterization of DM1-SMe Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide

This guide addresses common issues encountered during this compound ADC development and manufacturing that can contribute to lot-to-lot variability.

Issue ID Observed Problem Potential Root Causes Recommended Solutions & Corrective Actions
VAR-001 Inconsistent Drug-to-Antibody Ratio (DAR) between batches.- Inaccurate quantification of starting materials (antibody, this compound).- Variation in reaction conditions (temperature, pH, reaction time).[1]- Inconsistent linker-payload to antibody molar ratio.- Variability in the number of available conjugation sites on the antibody.- Quantification: Use highly accurate methods like UV-Vis spectroscopy for both antibody and this compound concentration determination.[2] Ensure consistent buffer conditions.- Reaction Control: Tightly control and document all reaction parameters. Implement automated systems for precise control.- Molar Ratio: Precisely calculate and control the molar excess of the this compound linker-payload.- Antibody Characterization: Characterize the starting antibody for post-translational modifications that may affect conjugation.
VAR-002 High levels of aggregation in the final ADC product.- Hydrophobic nature of DM1 and the linker.[3]- High DAR leading to increased hydrophobicity.[4]- Inappropriate buffer conditions (pH, ionic strength) during conjugation or purification.- Sub-optimal purification process.- DAR Optimization: Target a lower average DAR if aggregation is consistently high.[5]- Formulation: Screen different buffer formulations to identify conditions that minimize aggregation. Consider the use of stabilizers.[6]- Purification: Optimize purification methods like Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove aggregates.[7][8]
VAR-003 Presence of unconjugated antibody or free this compound in the final product.- Incomplete conjugation reaction.- Inefficient purification process.- Instability of the linker leading to premature drug release.- Reaction Optimization: Increase reaction time or adjust molar ratios to drive the conjugation to completion.- Purification: Employ robust purification techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) to separate unconjugated species.[2][8]- Linker Stability: While this compound typically uses a stable thioether linker, ensure proper linker synthesis and handling to prevent degradation.
VAR-004 Variability in charge variants between batches.- Deamidation or oxidation of the antibody during processing.- Differences in the sites of conjugation.- Inconsistent buffer conditions during purification.- Process Control: Minimize exposure to harsh conditions (extreme pH, high temperature) that can cause chemical modifications.- Analytical Monitoring: Use methods like Cation Exchange Chromatography (CEX) or Capillary Electrophoresis (CE) to monitor and control charge heterogeneity.[8]- Buffer Consistency: Maintain consistent buffer compositions and pH throughout the manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of lot-to-lot variability in this compound ADC production?

A1: The main contributors to lot-to-lot variability in this compound ADC production are:

  • Raw Material Variability: Inconsistencies in the quality of the monoclonal antibody (mAb), the this compound payload, and the linker can significantly impact the final product.[6][9] This includes variations in purity, concentration, and the presence of impurities.

  • Process Parameters: Fluctuations in critical process parameters such as temperature, pH, reaction time, and stirring speed during the conjugation reaction can lead to differences in the drug-to-antibody ratio (DAR) and the level of aggregation.[7][10]

  • Analytical Method Variability: Inconsistencies in the analytical methods used for characterization can lead to apparent variability between batches. It is crucial to have robust and validated analytical methods.[11][12]

  • Purification Process: The efficiency and consistency of the purification steps, such as tangential flow filtration (TFF) or chromatography, are critical for removing impurities and ensuring a consistent product profile.[7][10]

Q2: How can I ensure the quality and consistency of my starting materials?

A2: To ensure the quality of your starting materials, you should:

  • Monoclonal Antibody (mAb): Establish stringent quality control specifications for your mAb.[6] This includes characterization of identity, purity, concentration, aggregation levels, and post-translational modifications.

  • This compound Payload and Linker: Source high-purity this compound and linker from a reliable supplier.[] Perform identity and purity testing upon receipt. For the this compound payload, its high potency necessitates careful handling and characterization.[14][15]

  • Material Release Process: Implement a formal raw material release process where each lot is tested against predefined specifications before use in manufacturing.[10][16]

Q3: What are the critical quality attributes (CQAs) for a this compound ADC that I should monitor?

A3: Key CQAs to monitor for a this compound ADC include:

  • Drug-to-Antibody Ratio (DAR): This is a critical parameter that directly impacts the potency and therapeutic window of the ADC.[][18]

  • Distribution of Drug-Loaded Species: Understanding the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) is important for ensuring consistency.

  • Aggregation: The level of high molecular weight species should be minimized as it can impact efficacy and immunogenicity.

  • Charge Variants: Monitoring acidic and basic variants helps ensure the consistency of the molecule's structure and stability.[8]

  • Free Drug Level: The amount of unconjugated this compound should be tightly controlled to minimize off-target toxicity.[2]

  • Potency: A cell-based assay should be used to confirm the biological activity of the ADC.[12]

Q4: Which analytical techniques are most important for controlling lot-to-lot variability?

A4: A combination of analytical techniques is essential for comprehensive characterization and control:[8][19]

  • Size Exclusion Chromatography (SEC): To quantify aggregates and monitor the monomeric purity of the ADC.

  • Hydrophobic Interaction Chromatography (HIC): To determine the average DAR and the distribution of different drug-loaded species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used to quantify the amount of free drug.[2]

  • Mass Spectrometry (MS): To confirm the identity of the ADC and to determine the DAR of the intact ADC or its subunits.[11]

  • Cation Exchange Chromatography (CEX): To assess charge heterogeneity.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To evaluate the binding affinity of the ADC to its target antigen.[11]

Experimental Protocols

Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species in a this compound ADC sample.

Materials:

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • This compound ADC sample

  • Unconjugated antibody (for reference)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.

  • Inject 20 µg of the this compound ADC sample.

  • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to different DAR species (unconjugated antibody will have the longest retention time).

  • Calculate the area of each peak.

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)

Data Presentation:

DAR Species Retention Time (min) Peak Area (%)
DAR 025.210.5
DAR 222.835.2
DAR 420.145.8
DAR 618.58.5
Average DAR 3.5
Protocol 2: Quantification of High Molecular Weight Species by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of aggregates in a this compound ADC sample.

Materials:

  • SEC column (e.g., Tosoh TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • This compound ADC sample

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

  • Inject 50 µg of the this compound ADC sample.

  • Run an isocratic elution for 25 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to the monomer and high molecular weight (HMW) species (aggregates). Aggregates will elute earlier than the monomer.

  • Calculate the percentage of HMW species by dividing the peak area of the aggregates by the total peak area of all species.

Data Presentation:

Species Retention Time (min) Peak Area (%)
Aggregates (HMW)10.52.1
Monomer14.297.9

Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Conjugation Process cluster_2 Downstream Processing & QC mAb Monoclonal Antibody Production conjugation Conjugation Reaction (mAb + this compound) mAb->conjugation drug_linker This compound Linker-Payload Synthesis drug_linker->conjugation purification Purification (TFF / Chromatography) conjugation->purification qc Quality Control (DAR, Aggregation, etc.) purification->qc final_product Final ADC Product qc->final_product

Caption: High-level workflow for this compound ADC manufacturing.

troubleshooting_logic start Inconsistent Lot-to-Lot Results check_dar Is DAR variable? start->check_dar check_agg Is aggregation high? check_dar->check_agg No sol_dar Review Raw Material Quantitation & Reaction Conditions check_dar->sol_dar Yes check_free_drug High free drug? check_agg->check_free_drug No sol_agg Optimize DAR Target & Formulation Buffers check_agg->sol_agg Yes sol_free_drug Optimize Purification Process check_free_drug->sol_free_drug Yes end_node Consistent Product Quality check_free_drug->end_node No sol_dar->end_node sol_agg->end_node sol_free_drug->end_node

Caption: Troubleshooting decision tree for ADC variability.

References

Technical Support Center: DM1-SMe Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of DM1-SMe to minimize degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is crucial to adhere to the recommended storage conditions. For long-term storage, this compound powder should be stored at -20°C for up to several years in a dry and dark environment. For short-term storage, it can be kept at 0-4°C for days to weeks. Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q2: How should I prepare this compound solutions?

A2: this compound is soluble in DMSO. For optimal stability, it is recommended to prepare fresh working solutions for each experiment. If you need to store a stock solution, use anhydrous DMSO and store it in small aliquots at -20°C or -80°C, protected from light. When preparing aqueous solutions for in vivo experiments, it is best to prepare them fresh on the same day of use.

Q3: What are the potential degradation pathways for this compound during storage?

A3: Based on the structure of this compound and data from related maytansinoid compounds, the primary degradation pathways are likely to be hydrolysis, oxidation, and photodegradation. The disulfide bond and the ester linkage are susceptible to hydrolysis, especially at non-neutral pH. The aromatic rings and other functional groups can be prone to oxidation. Maytansinoids are also known to be sensitive to light, which can lead to photodegradation.

Q4: I observed a decrease in the activity of my this compound. What could be the cause?

A4: A decrease in activity is often linked to degradation of the compound. This could be due to improper storage conditions, such as exposure to light, elevated temperatures, or moisture. Repeated freeze-thaw cycles of stock solutions can also contribute to degradation. It is also possible that the solvent used for reconstitution was not of high purity or contained water, which can facilitate hydrolysis.

Q5: How can I check the purity and integrity of my this compound?

A5: The purity of this compound can be assessed using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. Mass spectrometry (MS) can be used to confirm the molecular weight of the parent compound and identify any potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate observed in stock solution after thawing. The solubility of this compound may have been exceeded, or the solvent may have absorbed moisture.Gently warm the solution and sonicate to redissolve the precipitate. Ensure you are using anhydrous DMSO for stock solutions. Consider preparing a more dilute stock solution.
Inconsistent results between experiments. Degradation of this compound stock solution due to improper storage or handling.Prepare fresh stock solutions more frequently. Aliquot stock solutions to minimize freeze-thaw cycles. Always protect solutions from light. Verify the accuracy of your pipetting and dilutions.
Appearance of new peaks in HPLC analysis. Chemical degradation of this compound.Review your storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products and assess the stability-indicating nature of your HPLC method.
Loss of cytotoxic potency in cell-based assays. Degradation of this compound leading to inactive products.Confirm the purity of your this compound using HPLC. Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure the cell culture conditions are optimal and consistent.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes
Solid (Powder)-20°CLong-term (months to years)Store in a dry, dark place.
0-4°CShort-term (days to weeks)Store in a dry, dark place.
Stock Solution in DMSO-20°CUp to 1 monthProtect from light; aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsProtect from light; aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC

This protocol outlines a general method for assessing the stability of this compound.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • Trifluoroacetic acid (TFA)
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
  • HPLC system with UV detector

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in ACN
  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

3. HPLC Method:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: 254 nm and 280 nm
  • Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 30 | | 20 | 90 | | 25 | 90 | | 26 | 30 | | 30 | 30 |

4. Stability Study Procedure:

  • Prepare several aliquots of the this compound stock solution.
  • Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
  • At specified time points (e.g., 0, 1, 2, 4 weeks), analyze one aliquot from each condition by RP-HPLC.
  • Compare the chromatograms to the initial time point (t=0) to assess for any decrease in the main peak area or the appearance of new peaks, which would indicate degradation.

Visualizations

This compound Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation DM1_SMe This compound Hydrolyzed_Ester Hydrolyzed Ester Product DM1_SMe->Hydrolyzed_Ester H₂O / pH Hydrolyzed_Disulfide Hydrolyzed Disulfide Product (DM1-SH) DM1_SMe->Hydrolyzed_Disulfide Reducing agents / H₂O Oxidized_Product Oxidized Aromatic Ring DM1_SMe->Oxidized_Product O₂ / Light Photo_Product Photodegradation Products DM1_SMe->Photo_Product UV/Visible Light

Caption: Potential degradation pathways of this compound.

Experimental Workflow for this compound Stability Assessment start Prepare this compound Stock Solution (in anhydrous DMSO) aliquot Aliquot Stock Solution start->aliquot storage Store Aliquots under Different Conditions (-20°C, 4°C, RT, Light) aliquot->storage analysis Analyze by RP-HPLC and MS at Timed Intervals storage->analysis data Compare Chromatograms and Mass Spectra to Time Zero analysis->data conclusion Assess Degradation and Determine Optimal Storage data->conclusion Troubleshooting Logic for Decreased this compound Activity start Decreased this compound Activity Observed check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (Freeze-Thaw, Solvent Purity) check_storage->check_handling Proper improper_storage Action: Optimize Storage (Store at -20°C or -80°C, protect from light) check_storage->improper_storage Improper improper_handling Action: Improve Handling (Aliquot stocks, use anhydrous DMSO) check_handling->improper_handling Improper analyze_purity Assess Purity by RP-HPLC check_handling->analyze_purity Proper degradation_detected Degradation Confirmed analyze_purity->degradation_detected Degradation Detected no_degradation Purity is High analyze_purity->no_degradation No Degradation check_assay Troubleshoot Experimental Assay (Cell health, reagents, etc.) no_degradation->check_assay

troubleshooting unexpected results in DM1-SMe assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DM1-SMe assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results and provide answers to frequently asked questions related to the use of this compound and its antibody-drug conjugates (ADCs) in experimental assays.

Troubleshooting Guide

This guide is structured to help you identify the root cause of common problems encountered during this compound assays and provides actionable solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Lower than expected potency (High IC50 value) in cytotoxicity assays 1. ADC Aggregation: The hydrophobic nature of this compound can lead to ADC aggregation, reducing the effective concentration of the active drug.[1][2][3] 2. Premature Drug Deconjugation: The linker connecting this compound to the antibody may be unstable, leading to loss of the cytotoxic payload before it reaches the target cells.[4][5] 3. Suboptimal Assay Conditions: Issues with cell health, seeding density, or incubation time can affect the cellular response to the ADC.[6] 4. Low Target Antigen Expression: The chosen cell line may not express the target antigen at sufficient levels for ADC binding and internalization.[6]1. ADC Quality Control: - Characterize ADC aggregation state using Size Exclusion Chromatography (SEC-HPLC).[7] - Consider using hydrophilic linkers or formulation excipients to improve solubility and prevent aggregation.[2][8] 2. Linker Stability Assessment: - Evaluate linker stability in relevant biological matrices (e.g., serum) using LC-MS to detect free payload.[9] - For thiol-maleimide linkages, be aware of potential retro-Michael reactions that can lead to payload loss.[4] 3. Assay Optimization: - Ensure cells are healthy and in the logarithmic growth phase.[10] - Optimize cell seeding density to ensure an adequate signal window.[10] - For tubulin inhibitors like DM1, a longer incubation time (e.g., 72-96 hours) may be necessary to observe maximal cytotoxicity.[11] 4. Target Expression Verification: - Confirm target antigen expression levels on your cell line using flow cytometry or western blotting.
High background or non-specific cytotoxicity in control wells 1. Free this compound in ADC Preparation: Residual, unconjugated this compound in the ADC solution can cause non-specific cell killing. 2. Contaminated Reagents: Buffers or media may be contaminated, leading to unexpected cell death. 3. Off-Target Toxicity: The ADC may be binding to non-target cells, or the payload could be released prematurely, causing toxicity in antigen-negative cells.[12]1. ADC Purification: - Purify the ADC preparation to remove any free drug using methods like dialysis or tangential flow filtration. 2. Reagent Quality Control: - Use fresh, sterile buffers and media. - Run a "reagent-only" control to rule out contamination. 3. Specificity Controls: - Include an antigen-negative cell line in your assay to assess off-target effects.[11] - Use an isotype control ADC to confirm that the cytotoxicity is target-mediated.
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Edge Effects: Evaporation from wells on the edge of the microplate can concentrate reagents and affect cell growth. 3. Pipetting Errors: Inaccurate or inconsistent dispensing of cells, ADC, or detection reagents.1. Proper Cell Handling: - Ensure a homogenous cell suspension before and during seeding. 2. Mitigate Edge Effects: - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media instead. 3. Pipetting Technique: - Use calibrated pipettes and proper pipetting techniques to ensure accuracy and consistency.
Unexpected peaks or artifacts in LC-MS analysis 1. DM1 Dimerization: The free thiol group on DM1 can readily form disulfide bonds, leading to dimerization.[13] 2. Linker-Related Byproducts: Incomplete reactions or side reactions during the conjugation process can result in various unconjugated linker forms.[14] 3. In-source Fragmentation: The ADC may be fragmenting within the mass spectrometer source.1. Sample Preparation for DM1 Analysis: - Pre-treat samples with a reducing agent (e.g., TCEP) followed by an alkylating agent (e.g., NEM) to block the free thiol and prevent dimerization.[13] 2. Characterize Byproducts: - Use tandem mass spectrometry (MS/MS) to identify and characterize unexpected peaks.[14] 3. Optimize MS Conditions: - Adjust instrument parameters such as source temperature and voltages to minimize in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent microtubule inhibitor.[15] It binds to tubulin, a key component of microtubules, and disrupts microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death). When used as a payload in an ADC, it is designed to be delivered specifically to cancer cells that express the target antigen of the antibody.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored at -20°C for long-term storage.[16] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[15] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[15]

Q3: What is a typical IC50 value for this compound?

A3: this compound is highly cytotoxic, with IC50 values typically in the nanomolar to picomolar range in various cancer cell lines.[15][17]

Q4: How can I improve the solubility of my this compound ADC?

A4: The hydrophobicity of this compound can contribute to poor solubility and aggregation of ADCs.[1] To improve solubility, consider using hydrophilic linkers, such as those incorporating PEG moieties.[2] Optimizing the formulation with excipients like polysorbates can also help to reduce aggregation and improve stability.[8]

Experimental Protocols

Standard Cell Viability (MTT) Assay for ADC Cytotoxicity

This protocol outlines a general procedure for assessing the cytotoxicity of a this compound ADC.

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

  • Complete cell culture medium

  • This compound ADC and control antibody

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound ADC and control antibody in complete culture medium.

  • Remove the old medium from the cells and add the ADC/antibody dilutions. Include untreated control wells.

  • Incubate the plate for a duration appropriate for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[11]

  • Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[11]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.[11]

Visualizations

This compound Mechanism of Action

DM1_SMe_Mechanism cluster_cell Target Cancer Cell ADC This compound ADC Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1_SMe Free this compound Lysosome->DM1_SMe 4. Payload Release Tubulin Tubulin Dimers DM1_SMe->Tubulin 5. Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of a this compound antibody-drug conjugate (ADC).

Troubleshooting Workflow for Low Potency

Troubleshooting_Workflow Start Problem: Low Potency (High IC50) Check_ADC Step 1: Assess ADC Quality Start->Check_ADC Aggregation Is there aggregation? Check_ADC->Aggregation Check_Assay Step 2: Review Assay Protocol Assay_Params Are assay parameters optimal? Check_Assay->Assay_Params Check_Cells Step 3: Verify Cell Line Antigen_Expression Is target expression sufficient? Check_Cells->Antigen_Expression Deconjugation Is there payload loss? Aggregation->Deconjugation No Solution_Aggregation Solution: - Use hydrophilic linkers - Optimize formulation Aggregation->Solution_Aggregation Yes Deconjugation->Check_Assay No Solution_Deconjugation Solution: - Evaluate linker stability - Use more stable linkers Deconjugation->Solution_Deconjugation Yes Assay_Params->Check_Cells Yes Solution_Assay Solution: - Optimize seeding density - Adjust incubation time - Check cell health Assay_Params->Solution_Assay No Solution_Cells Solution: - Confirm antigen expression - Choose a different cell line Antigen_Expression->Solution_Cells No

Caption: A logical workflow for troubleshooting low potency in this compound ADC assays.

References

Optimizing DM1-SMe Concentration for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of DM1-SMe in your in-vitro research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges and achieve reliable, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent anti-mitotic agent and a derivative of maytansine. It functions as a microtubule inhibitor. Its primary mechanism of action is to bind to the tips of microtubules, suppressing their dynamic instability. This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Q2: What is a typical effective concentration range for this compound in vitro?

This compound is highly potent, with effective concentrations typically in the picomolar (pM) to nanomolar (nM) range. The half-maximal inhibitory concentration (IC50) for cell proliferation can be as low as 330 pM in sensitive cell lines like MCF7. However, the optimal concentration is cell-line dependent and should be determined empirically for your specific model system.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the stock solution should be freshly diluted to the desired final concentration in your cell culture medium.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)

Q: My IC50 values for this compound are inconsistent or higher than expected.

Possible Causes & Solutions:

  • Cell Seeding Density: Inconsistent cell numbers can lead to variability. Ensure you are seeding a consistent number of cells per well and that the cells are in the logarithmic growth phase.

  • Drug Degradation: this compound, like many small molecules, can be sensitive to storage conditions. Avoid repeated freeze-thaw cycles of your stock solution. Prepare fresh dilutions from a properly stored stock for each experiment.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. If you are using a new cell line, its intrinsic resistance might be higher. Consider performing a dose-response curve over a wider concentration range.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. If you suspect this, you can run a control plate with this compound in cell-free media to check for any direct reaction with the assay reagents.

  • Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Ensure you are using a consistent incubation time across all experiments. A 72-hour incubation is a common starting point for cytotoxicity assays.

Microtubule Polymerization Assays

Q: I am not observing the expected inhibition of microtubule polymerization.

Possible Causes & Solutions:

  • Incorrect Drug Concentration: Ensure your final concentration of this compound in the assay is appropriate. For in vitro polymerization assays using purified tubulin, higher concentrations (micromolar range) may be needed to see a significant effect on polymer mass.

  • Quality of Tubulin: The polymerization competency of tubulin is critical. Use high-quality, polymerization-competent tubulin and follow the manufacturer's handling and storage instructions carefully.

  • Assay Conditions: Factors like temperature, buffer composition, and the presence of GTP are crucial for tubulin polymerization. Ensure all assay components are correctly prepared and the reaction is performed at the optimal temperature (typically 37°C).

  • Control Compound: Always include a known microtubule inhibitor (e.g., nocodazole or colchicine) as a positive control and a vehicle control (DMSO) to validate your assay setup.

Immunofluorescence Staining of Microtubules

Q: I am having trouble visualizing the disruption of microtubule networks after this compound treatment.

Possible Causes & Solutions:

  • Suboptimal Drug Concentration or Incubation Time: The effects on the microtubule network can be dose and time-dependent. You may need to perform a time-course and dose-response experiment to identify the optimal conditions for observing microtubule disruption in your specific cell line.

  • Fixation and Permeabilization: The method of cell fixation is crucial for preserving microtubule structure. Methanol fixation at -20°C is often recommended for visualizing microtubules. Ensure your permeabilization step (e.g., with Triton X-100) is sufficient for antibody penetration without disrupting the cellular architecture.

  • Antibody Quality: Use a high-quality primary antibody specific for α-tubulin or β-tubulin that is validated for immunofluorescence. Titrate your primary and secondary antibodies to optimize the signal-to-noise ratio.

  • Imaging: Use a high-resolution fluorescence microscope to capture images. Z-stack imaging can help to visualize the three-dimensional structure of the microtubule network.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MCF7Breast Cancer0.00033
Panel of Human Tumor Cell LinesVarious0.003 - 0.01
MDA-MB-361 SBreast Cancer(See original publication for T-DM1 IC50)
MDA-MB-361 TRT-DM1 Resistant Breast Cancer(See original publication for T-DM1 IC50)
MDA-MB-361 TCRT-DM1 Resistant Breast Cancer(See original publication for T-DM1 IC50)

Note: IC50 values can vary depending on the specific experimental conditions, including the cell viability assay used and the duration of drug exposure.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Immunofluorescence Staining of Microtubules
  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • Drug Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle control.

  • Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization and Blocking: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Western Blot Analysis for Cell Cycle and Apoptosis Markers
  • Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, cleaved Caspase-3, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

DM1_SMe_Mechanism DM1_SMe This compound Microtubules Microtubule Dynamics DM1_SMe->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Leads to G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of Action of this compound.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well plate Prepare_DM1 Prepare this compound Serial Dilutions Add_DM1 Add this compound to Cells Prepare_DM1->Add_DM1 Incubate Incubate for 48-72h Add_DM1->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solvent Incubate_MTT->Add_Solvent Read_Absorbance Read Absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Experimental Workflow for Cell Viability (MTT) Assay.

G2M_Arrest_Pathway DM1_SMe This compound Microtubule_Disruption Microtubule Disruption DM1_SMe->Microtubule_Disruption Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Activation Microtubule_Disruption->Spindle_Assembly_Checkpoint CyclinB1_CDK1 Cyclin B1 / CDK1 Activity Spindle_Assembly_Checkpoint->CyclinB1_CDK1 Maintains High G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest Promotes

Caption: this compound Induced G2/M Cell Cycle Arrest Pathway.

Apoptosis_Pathway G2M_Arrest Prolonged G2/M Arrest Intrinsic_Pathway Intrinsic Apoptosis Pathway Activation G2M_Arrest->Intrinsic_Pathway Caspase_9 Caspase-9 Activation Intrinsic_Pathway->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound Induced Apoptosis Signaling Pathway.

Technical Support Center: Scaling Up DM1-SMe ADC Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of DM1-SMe antibody-drug conjugate (ADC) production.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of this compound ADC production in a question-and-answer format.

Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)

  • Question: We are observing a lower than expected or highly variable Drug-to-Antibody Ratio (DAR) in our scaled-up batches. What are the potential causes and how can we troubleshoot this?

  • Answer: Low or inconsistent DAR is a common challenge in ADC production. Several factors can contribute to this issue. Here's a systematic approach to troubleshooting:

    • Molar Ratios of Reactants: The molar ratio of the linker (e.g., SMCC) to the antibody and the this compound to the antibody are critical parameters.[1] Ensure that the ratios are optimized at a small scale and are being accurately maintained during scale-up. Inconsistent ratios can lead to variable conjugation efficiency.[2]

    • Reaction Conditions:

      • pH: The pH of the conjugation buffer is crucial for both the amine-reactive step (NHS-ester reaction) and the thiol-reactive step (maleimide reaction). For SMCC-type linkers, a pH range of 7.2-7.5 is generally recommended for the initial reaction with lysine residues.[1] Deviations from the optimal pH can lead to hydrolysis of the linker or inefficient conjugation.

      • Temperature and Time: Ensure that the reaction temperature and incubation times are consistent with your validated process. An increase in temperature can sometimes lead to aggregation, while insufficient time will result in incomplete conjugation.[3][4]

    • Raw Material Quality: Variability in the quality of the antibody, linker, or this compound can significantly impact the outcome of the conjugation reaction.[5] Implement robust quality control measures for all incoming raw materials.

    • Mixing and Homogeneity: In larger reaction vessels, inefficient mixing can lead to localized concentration gradients of reactants, resulting in a heterogeneous product with a wide DAR distribution.[6] Ensure that the mixing process is scalable and provides adequate homogenization.

Issue 2: High Levels of Aggregation

  • Question: We are observing a significant increase in aggregate formation in our this compound ADC product upon scaling up. What are the likely causes and how can we mitigate this?

  • Answer: Aggregation is a major concern in ADC manufacturing, particularly with hydrophobic payloads like DM1.[6][7] High levels of aggregates can impact product safety and efficacy. Here are some troubleshooting steps:

    • Hydrophobicity: The conjugation of the hydrophobic DM1 molecule to the antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[2] ADCs with higher DARs are generally more hydrophobic and have a greater tendency to aggregate.[1][8]

    • Process Conditions:

      • pH: The pH of the buffers used during conjugation and purification should be carefully controlled to be away from the isoelectric point (pI) of the ADC, where it is most prone to aggregation.[9]

      • Temperature: Elevated temperatures can induce protein unfolding and subsequent aggregation.[7] Monitor and control the temperature throughout the process.

      • Organic Solvents: The use of organic co-solvents to dissolve the linker and payload can contribute to antibody denaturation and aggregation if not carefully controlled. Minimize the concentration of organic solvents where possible.

    • Formulation: The final formulation of the ADC is critical for its stability. The use of stabilizing excipients, such as surfactants and sugars, can help prevent aggregation during storage.[10]

Issue 3: Presence of Free Drug (Unconjugated this compound)

  • Question: Our purified this compound ADC contains unacceptable levels of free, unconjugated this compound. How can we improve its removal?

  • Answer: The presence of free cytotoxic drug is a critical quality attribute that must be controlled to ensure patient safety.[11] Efficient removal of free this compound is a key challenge in the purification process.

    • Purification Method:

      • Tangential Flow Filtration (TFF): TFF is a commonly used method for removing small molecules like free drug from large protein products.[12] Optimization of the TFF process, including the number of diafiltration volumes and the membrane molecular weight cut-off (MWCO), is crucial for efficient removal.

      • Chromatography: Techniques like Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) can also be used to separate the ADC from free drug.[7]

    • Quenching the Reaction: After the conjugation reaction is complete, adding a quenching agent can react with any remaining unreacted linker-payload, preventing further non-specific reactions and facilitating its removal during purification.

    • Process Optimization: Optimizing the conjugation reaction to drive it to completion can minimize the amount of unreacted this compound at the start of the purification process.[12]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a derivative of the potent cytotoxic agent maytansine.[4] It contains a methyl disulfide group that can be reduced to a free thiol, allowing it to be conjugated to a linker and subsequently to an antibody.[4] Once the ADC binds to its target on a cancer cell and is internalized, the DM1 is released and disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis (programmed cell death).[13]

Q2: What is the role of the SMCC linker in this compound ADCs?

A2: The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a non-cleavable linker commonly used to conjugate DM1 to an antibody.[14][15] It forms a stable thioether bond between the antibody and the drug.[4] This stability helps to prevent premature release of the cytotoxic payload in circulation, thereby minimizing off-target toxicity.[4]

Q3: What are the key analytical methods for characterizing this compound ADCs during scale-up?

A3: A panel of analytical methods is required to ensure the quality and consistency of this compound ADCs:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): Used to determine the DAR and the distribution of different drug-loaded species.[16][17]

  • Size Exclusion Chromatography (SEC-HPLC): Used to quantify the amount of aggregates, monomer, and fragments in the ADC product.[18][19]

  • Mass Spectrometry (MS): Provides information on the intact mass of the ADC, confirming the conjugation and allowing for the calculation of the average DAR.[3][13] It can also be used to identify impurities and degradation products.[3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to quantify the amount of free drug in the ADC preparation.[11]

Q4: What are the regulatory considerations for scaling up this compound ADC production?

A4: Scaling up ADC production requires careful consideration of regulatory guidelines. Key aspects include:

  • Process Validation: The manufacturing process must be validated to ensure that it consistently produces a product of the required quality.

  • Characterization: The ADC must be thoroughly characterized to demonstrate its identity, purity, potency, and stability.

  • Impurity Control: Strict control of process-related impurities, such as aggregates and free drug, is required.[10]

  • Good Manufacturing Practices (GMP): All manufacturing activities must be conducted under GMP to ensure product quality and patient safety.[20]

Data Presentation

Table 1: Typical Process Parameters for this compound Conjugation

ParameterTypical Range/ValueRationale
Antibody Concentration 5 - 20 mg/mLHigher concentrations can increase reaction efficiency but may also increase aggregation risk.
SMCC:Antibody Molar Ratio 5:1 to 20:1Needs to be optimized to achieve the desired number of activated sites on the antibody.[1]
This compound:Antibody Molar Ratio 4:1 to 16:1Directly influences the final DAR of the ADC.[21]
Reaction pH 7.2 - 8.0Optimal for both the NHS-ester reaction with lysines and the subsequent maleimide reaction.[1]
Reaction Temperature 4 - 25 °CLower temperatures can help to minimize aggregation.
Reaction Time 2 - 24 hoursSufficient time is needed for the conjugation reaction to go to completion.[6]
Organic Co-solvent < 10% (v/v)Used to dissolve the hydrophobic linker and payload, but high concentrations can denature the antibody.

Table 2: Key Quality Attributes and Typical Acceptance Criteria for this compound ADCs

Quality AttributeAnalytical MethodTypical Acceptance Criteria
Average DAR HIC-HPLC, Mass Spectrometry3.0 - 4.0
Aggregate Content SEC-HPLC< 5%
Monomer Purity SEC-HPLC> 95%
Free Drug Level RP-HPLC, LC-MS< 1% of total drug
Potency (in vitro cytotoxicity) Cell-based assayIC50 within a specified range

Experimental Protocols

1. General Protocol for this compound Conjugation to an Antibody via SMCC Linker

This protocol provides a general outline. Specific parameters such as molar ratios and reaction times should be optimized for each specific antibody and application.

  • Materials:

    • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

    • SMCC linker dissolved in a compatible organic solvent (e.g., DMSO)

    • This compound dissolved in a compatible organic solvent (e.g., DMSO)

    • Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

    • Purification system (e.g., TFF or chromatography)

  • Procedure:

    • Antibody Preparation: Exchange the antibody into the conjugation buffer to a final concentration of 10 mg/mL.

    • Linker Addition: Add the SMCC solution to the antibody solution at a molar ratio of 10:1 (SMCC:antibody). Incubate for 1-2 hours at room temperature with gentle mixing.

    • Removal of Excess Linker: Remove the unreacted SMCC linker by TFF or size exclusion chromatography.

    • This compound Conjugation: Add the this compound solution to the activated antibody solution at a molar ratio of 8:1 (this compound:antibody). Incubate for 16-24 hours at 4°C with gentle mixing.

    • Quenching: Add the quenching solution to a final concentration of 20 mM and incubate for 1 hour at room temperature.

    • Purification: Purify the this compound ADC using TFF or chromatography to remove unreacted this compound, quenching agent, and any aggregates.

2. HIC-HPLC Method for DAR Analysis

  • Column: A suitable HIC column (e.g., Butyl-NPR).[17][22]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[17]

  • Flow Rate: 0.5 - 1.0 mL/min.[17]

  • Detection: UV at 280 nm.

  • Data Analysis: The different DAR species will elute as separate peaks, with higher DAR species having longer retention times. The average DAR can be calculated from the peak areas of the different species.[16]

3. SEC-HPLC Method for Aggregate Analysis

  • Column: A suitable SEC column (e.g., TSKgel G3000SWxl).[18]

  • Mobile Phase: Phosphate buffered saline (PBS), pH 7.4.[18]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Data Analysis: Aggregates will elute first, followed by the monomer, and then any fragments. The percentage of each species is calculated from the peak areas.[19]

Mandatory Visualization

DM1_SMe_Conjugation This compound Conjugation Workflow cluster_modification Antibody Modification cluster_conjugation Conjugation cluster_purification Purification Antibody Antibody (mAb-NH2) Activated_Ab Activated Antibody (mAb-Maleimide) Antibody->Activated_Ab + SMCC (pH 7.2-7.5) SMCC SMCC Linker SMCC->Activated_Ab Crude_ADC Crude this compound ADC Activated_Ab->Crude_ADC + this compound (pH 7.5-8.0) DM1_SMe This compound DM1_SMe->Crude_ADC Purified_ADC Purified this compound ADC Crude_ADC->Purified_ADC TFF / Chromatography Impurities Impurities (Free Drug, Aggregates) Crude_ADC->Impurities

Caption: Workflow for the conjugation of this compound to an antibody.

DM1_Mechanism Mechanism of Action of DM1 cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm ADC_Binding ADC binds to target antigen Internalization Internalization via endocytosis ADC_Binding->Internalization Lysosome Lysosomal degradation Internalization->Lysosome DM1_Release DM1 release Lysosome->DM1_Release Microtubule_Disruption Microtubule disruption DM1_Release->Microtubule_Disruption Mitotic_Arrest Mitotic arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Cellular mechanism of action for a DM1-containing ADC.

Troubleshooting_DAR Troubleshooting Inconsistent DAR Start Inconsistent DAR Observed Check_Ratios Verify Molar Ratios (Linker:Ab, Drug:Ab) Start->Check_Ratios Check_Conditions Review Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Check_Materials Assess Raw Material Quality Start->Check_Materials Check_Mixing Evaluate Mixing Efficiency at Scale Start->Check_Mixing Result_Ratios Adjust Ratios Check_Ratios->Result_Ratios Incorrect Result_Conditions Optimize Conditions Check_Conditions->Result_Conditions Sub-optimal Result_Materials Implement Stricter QC Check_Materials->Result_Materials Variable Result_Mixing Improve Mixing Protocol Check_Mixing->Result_Mixing Inefficient

References

Technical Support Center: Troubleshooting Poor Cell Permeability of DM1-SMe Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM1-SMe and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell permeability, a critical factor influencing the efficacy of antibody-drug conjugates (ADCs) utilizing maytansinoid payloads.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during your experiments.

IssuePossible CauseRecommended Action
Low intracellular concentration of active DM1 metabolite despite successful ADC internalization. 1. Poor passive permeability of the metabolite: The primary active metabolite, such as lysine-SMCC-DM1, is often charged and exhibits limited ability to passively diffuse across membranes.[1][2]- Characterize metabolite properties: If possible, synthesize and test the permeability of the specific metabolite using PAMPA and Caco-2 assays. - Consider linker chemistry: For future ADC design, explore linkers that release more membrane-permeable metabolites.
2. Efflux by ABC transporters: The metabolite may be a substrate for efflux pumps like P-glycoprotein (P-gp/MDR1), which actively transport it out of the cell.[3][4]- Perform bidirectional Caco-2 assay: A high efflux ratio (Papp B-A / Papp A-B > 2) suggests active efflux.[5][6] - Use P-gp inhibitors: Co-incubate cells with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) to see if the intracellular concentration of the metabolite increases.[7][8][9]
3. Lysosomal trapping: The metabolite may become sequestered within the lysosomes, preventing it from reaching its cytosolic target (microtubules).[10][11][12]- Assess lysosomal function: Use lysosomotropic agents like chloroquine or bafilomycin A1 to disrupt lysosomal pH gradients and observe the impact on cytotoxicity.[10][11][13] An increase in potency may indicate that lysosomal trapping was limiting. - Investigate lysosomal proteolytic activity: Reduced proteolytic activity within lysosomes can lead to inefficient release of the active payload.[10]
High variability in cytotoxicity assays. 1. Inconsistent metabolite generation: Differences in lysosomal function between cell lines or even passages can lead to variable rates of ADC processing and metabolite release.[10][11]- Standardize cell culture conditions: Ensure consistent cell passage number, density, and media conditions. - Characterize lysosomal activity: If possible, assess the lysosomal pH and proteolytic enzyme activity of your cell lines.
2. Poor aqueous solubility of this compound or its metabolites. - Optimize formulation: Ensure complete solubilization of the compound in the assay medium. A small percentage of DMSO can be used, but the final concentration should be kept low (<0.5%) to avoid solvent-induced toxicity.
Discrepancy between high in vitro binding/internalization and low cellular potency. 1. Inefficient release of the active metabolite: The linker may not be efficiently cleaved within the lysosome.- Analyze intracellular metabolites: Use techniques like LC-MS/MS to identify and quantify the intracellular metabolites of the ADC to confirm the generation of the active species.[11][14]
2. The primary metabolite has inherently low permeability. - This is a known characteristic of metabolites like lysine-SMCC-DM1.[1][2] Consider this limitation when interpreting results and designing next-generation ADCs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common metabolites in the context of ADCs?

A1: this compound is a potent maytansinoid microtubule inhibitor.[15][] In the context of an antibody-drug conjugate (ADC) with a non-cleavable linker like SMCC, the antibody is degraded within the lysosome, releasing the payload conjugated to the linker and the amino acid it was attached to, most commonly lysine. This results in metabolites such as lysine-SMCC-DM1.[1][2][11] S-methyl DM1 is also considered a primary cellular metabolite.[17]

Q2: Why do this compound metabolites often exhibit poor cell permeability?

A2: Metabolites like lysine-SMCC-DM1 are often charged molecules due to the presence of the amino acid residue.[1][2] This charge significantly hinders their ability to passively diffuse across the lipid bilayer of cellular membranes, including the lysosomal and plasma membranes. In contrast, more lipophilic maytansinoids like S-methyl-DM1 show better cell permeability.[1]

Q3: How can I assess the cell permeability of my this compound metabolite?

A3: The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures passive transcellular permeability across an artificial lipid membrane.[18][19][20] It is useful for assessing the intrinsic passive diffusion potential of a compound.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[19][21][22] It provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.[6]

Q4: My Caco-2 assay shows a high efflux ratio for my this compound metabolite. What does this mean?

A4: An efflux ratio (the ratio of permeability in the basolateral-to-apical direction to the apical-to-basolateral direction) greater than 2 is a strong indicator that your metabolite is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[5][6] This means the cell is actively pumping the compound out, reducing its intracellular concentration and potentially leading to drug resistance.

Q5: What is lysosomal trapping and how does it affect the efficacy of this compound metabolites?

A5: Lysosomal trapping, or sequestration, is the accumulation of a drug within lysosomes.[23][24] For ADCs, after internalization and degradation of the antibody in the lysosome, the released metabolite must be able to exit the lysosome to reach its cytosolic target. If the metabolite has poor membrane permeability, it can become trapped within the acidic environment of the lysosome, preventing it from exerting its cytotoxic effect.[10][11][12] Impaired lysosomal function, such as an increased lysosomal pH, can also lead to reduced proteolytic activity and inefficient release of the active payload.[10]

Q6: How can I overcome poor cell permeability of this compound metabolites in my experiments?

A6: While it may not be possible to change the intrinsic properties of an existing metabolite, you can use several strategies in your experimental setup:

  • Use of Permeation Enhancers: For in vitro studies, certain non-toxic permeation enhancers can be explored, although their translatability to in vivo situations needs careful consideration.

  • Inhibition of Efflux Pumps: If your metabolite is a P-gp substrate, co-administration with a P-gp inhibitor like verapamil can increase its intracellular accumulation.[7][9]

  • Modulation of Lysosomal pH: In experimental setting, agents that alter lysosomal pH can be used to investigate the impact of lysosomal trapping.[10][25]

  • Consideration for Future ADC Design: For developing new ADCs, consider using linkers that, upon cleavage, release a more cell-permeable, neutral metabolite.

Data Presentation

Table 1: Physicochemical Properties of DM1 and a Key Metabolite

CompoundMolecular FormulaMolecular Weight ( g/mol )Charge at Physiological pHGeneral Permeability
S-Methyl DM1 C36H50ClN3O10S752.32[17]NeutralHigher
Lysine-SMCC-DM1 C51H74ClN7O15S1108.68 (approx.)Positive (Charged)Low[1][2]

Table 2: Interpreting Permeability Assay Results

AssayParameterLow PermeabilityModerate PermeabilityHigh PermeabilityIndication of Efflux
PAMPA Pe (10⁻⁶ cm/s)< 11 - 10> 10N/A
Caco-2 Papp (A-B) (10⁻⁶ cm/s)< 11 - 10> 10Efflux Ratio > 2

Note: The permeability coefficient (Pe or Papp) values are general guidelines and can vary between laboratories and specific assay conditions.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general procedure for assessing the passive permeability of this compound metabolites.

  • Preparation of the Donor Plate:

    • Dissolve the test compound in a suitable buffer (e.g., PBS) to the desired concentration. A small amount of co-solvent like DMSO may be used, but the final concentration should be kept low (<1%).

    • Add the compound solution to the wells of a 96-well filter plate (the donor plate).

  • Preparation of the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with the same buffer, which may also contain a surfactant to improve the solubility of the permeated compound.

  • Assembly and Incubation:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the incubation time and membrane area.

Protocol 2: Caco-2 Permeability Assay (Bidirectional)

This protocol outlines the steps for assessing both passive and active transport of this compound metabolites across a Caco-2 cell monolayer.

  • Cell Culture:

    • Seed Caco-2 cells on permeable filter supports in a multi-well plate (e.g., 24- or 96-well format).

    • Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Preparation for the Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare the dosing solution of the test compound in the transport buffer.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both chambers for analysis.

  • Efflux Measurement (Basolateral to Apical - B to A):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate under the same conditions as the A to B measurement.

    • Take samples from both chambers for analysis.

  • Sample Analysis and Calculation:

    • Determine the concentration of the compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both the A to B and B to A directions.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_analysis Data Analysis cluster_conclusion Conclusion & Action start Low Intracellular Concentration of This compound Metabolite passive Assess Passive Permeability (PAMPA) start->passive active Assess Active Transport (Caco-2 Bidirectional Assay) start->active lysosomal Investigate Lysosomal Trapping (e.g., Chloroquine treatment) start->lysosomal papp Calculate Papp (A->B) passive->papp active->papp efflux Calculate Efflux Ratio active->efflux potency Measure Cytotoxicity lysosomal->potency sol_passive Low Passive Permeability: Modify Linker/Payload papp->sol_passive sol_efflux High Efflux: Use P-gp Inhibitors efflux->sol_efflux sol_lyso Lysosomal Trapping: Modulate Lysosomal pH potency->sol_lyso signaling_pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_endocytosis Endocytosis & Lysosomal Pathway cluster_cytosol Cytosol ADC Antibody-DM1 Conjugate Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Lysosome->Lysosome Metabolite DM1 Metabolite (e.g., Lys-SMCC-DM1) Lysosome->Metabolite Antibody Degradation & Payload Release Tubulin Microtubules Metabolite->Tubulin Target Engagement Pgp P-glycoprotein (Efflux Pump) Metabolite->Pgp Efflux Substrate Apoptosis Mitotic Arrest & Apoptosis Tubulin->Apoptosis Inhibition of Polymerization Pgp->ADC Export logical_relationship cluster_permeability Permeability Assessment cluster_outcome Potential Outcomes compound This compound Metabolite pampa PAMPA (Passive Diffusion) compound->pampa caco2 Caco-2 (Passive + Active Transport) compound->caco2 low_passive Low Passive Permeability pampa->low_passive good_uptake Good Permeability pampa->good_uptake caco2->low_passive high_efflux High Efflux Ratio caco2->high_efflux caco2->good_uptake modify modify low_passive->modify Action: Modify Compound inhibit inhibit high_efflux->inhibit Action: Use Efflux Inhibitors proceed proceed good_uptake->proceed Action: Proceed with further studies

References

Technical Support Center: Improving the Therapeutic Index of DM1-SMe ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM1-SMe antibody-drug conjugates (ADCs). This resource provides practical answers to common questions and solutions for challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a this compound ADC?

This compound ADCs function through a targeted delivery mechanism. The monoclonal antibody (mAb) component of the ADC binds to a specific antigen on the surface of a cancer cell. The cell then internalizes the ADC-antigen complex via endocytosis.[1] Once inside the cell, the complex is trafficked to the lysosome, where the linker connecting the antibody to the DM1 payload is cleaved.[1] The released, active DM1 payload then binds to tubulin, inhibiting microtubule assembly and suppressing microtubule dynamics.[1][][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3]

This compound ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Free DM1 Payload Lysosome->DM1 4. Linker Cleavage & Payload Release Tubulin Microtubule Disruption DM1->Tubulin 5. Target Engagement Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Caption: Diagram of the this compound ADC intracellular pathway.

Q2: What are the primary factors limiting the therapeutic index of this compound ADCs?

The therapeutic index (TI) is often limited by a combination of factors, including off-target toxicity, accelerated clearance, and ADC aggregation.

  • Off-Target Toxicity: Premature cleavage of the linker in systemic circulation can release the potent DM1 payload, leading to toxicity in healthy, rapidly dividing cells. Common toxicities associated with DM1-based ADCs include thrombocytopenia (low platelet count) and hepatotoxicity (liver toxicity).[4][5][6][7]

  • ADC Aggregation: The DM1 payload is hydrophobic. Conjugating multiple DM1 molecules to an antibody increases its overall hydrophobicity, which can lead to protein aggregation.[4][8] Aggregates can be immunogenic, cause product loss, and may lead to faster clearance from circulation.[4][6]

  • Pharmacokinetics (PK): Hydrophobicity from a high drug-to-antibody ratio (DAR) can increase the ADC's clearance rate, reducing the time it has to reach the tumor site.[4]

Q3: How does the Drug-to-Antibody Ratio (DAR) impact the therapeutic index?

DAR is a critical quality attribute that represents the average number of drug molecules conjugated to one antibody. It creates a delicate balance:

  • High DAR: A higher DAR can increase potency but often enhances hydrophobicity. This can lead to faster clearance, a higher propensity for aggregation, and potentially greater off-target toxicity, thus narrowing the therapeutic index.[4][9]

  • Low DAR: A lower DAR generally results in a more favorable PK profile and less aggregation but may reduce the ADC's overall efficacy.[9] Optimizing the DAR is crucial for balancing efficacy with safety to achieve the widest possible therapeutic index.

Troubleshooting Guides

Q1: My this compound ADC shows high levels of aggregation. What are the potential causes and solutions?

High aggregation is a common issue, primarily driven by the increased hydrophobicity of the ADC after conjugation.

Potential Causes:

  • High DAR: The most significant factor is often a high number of hydrophobic DM1 molecules on the antibody surface.[4]

  • Unfavorable Formulation: Buffer conditions such as pH (especially near the antibody's isoelectric point), low salt concentration, or the presence of certain organic solvents used during conjugation can promote aggregation.[10]

  • Physical Stress: Processes like frequent freeze-thaw cycles can induce or worsen aggregation.[4]

Solutions & Experimental Approaches:

  • Analyze by Size Exclusion Chromatography (SEC): This is the standard method to quantify aggregates.[11][12] Use specialized SEC columns designed for biologics to minimize non-specific interactions that can cause peak tailing and inaccurate results.[13][14]

  • Optimize DAR: Aim for a lower, more homogeneous DAR distribution. This is the most direct way to reduce hydrophobicity-driven aggregation.

  • Formulation Screening: Systematically screen different buffers, pH levels, and salt concentrations. Adding excipients like arginine or polysorbates can help stabilize the ADC and prevent aggregation.

  • Modify Conjugation Process: If aggregation occurs during conjugation, consider alternative strategies. Immobilizing the antibody on a solid support during the reaction can prevent molecules from interacting and aggregating.[10]

Troubleshooting Workflow for ADC Aggregation Start High Aggregation Detected (e.g., via SEC) Cause Identify Potential Cause(s) Start->Cause HighDAR High or Heterogeneous DAR? Cause->HighDAR Formulation Suboptimal Formulation? Cause->Formulation Process Process-Induced Stress? Cause->Process SolutionDAR Solution: 1. Re-optimize conjugation 2. Purify lower DAR species HighDAR->SolutionDAR Verify with HIC/MS SolutionFormulation Solution: 1. Screen pH & excipients 2. Adjust salt concentration Formulation->SolutionFormulation Perform buffer screen SolutionProcess Solution: 1. Minimize freeze-thaw cycles 2. Consider solid-phase conjugation Process->SolutionProcess Review handling protocols

Caption: A logical workflow for diagnosing and solving ADC aggregation issues.

Q2: My ADC has good in vitro cytotoxicity but poor in vivo efficacy. What are the likely issues?

This discrepancy often points to problems with the ADC's stability or pharmacokinetic properties in a biological system.

Potential Causes:

  • In Vivo Instability: The linker may be unstable in plasma, leading to premature release of the DM1 payload before the ADC can reach the tumor. Thiol-maleimide linkages, for example, can undergo exchange reactions in plasma.[15]

  • Rapid Clearance: The ADC may be cleared from circulation too quickly to achieve sufficient tumor accumulation. This can be caused by high hydrophobicity (from high DAR) or aggregation.[4][9]

  • Poor Tumor Penetration: Large ADC molecules can have difficulty diffusing from blood vessels into a dense tumor mass, an issue that is exacerbated by rapid binding to the first layer of tumor cells (the "binding site barrier").[9]

Solutions & Experimental Approaches:

  • Assess Plasma Stability: Incubate the ADC in plasma ex vivo and measure the amount of deconjugated payload over time using techniques like LC-MS.

  • Re-evaluate Linker Chemistry: If stability is an issue, consider using a more stable linker technology. Non-cleavable linkers are an option, though they rely entirely on antibody catabolism for payload release.[15]

  • Optimize DAR and Formulation: As with aggregation, lowering the DAR can improve the PK profile. Ensure the ADC is monomeric and stable in its formulation buffer before injection.

  • Pharmacokinetic Studies: Conduct PK studies in relevant animal models to measure total antibody and intact ADC levels in plasma over time. This will directly reveal if the ADC is being cleared too rapidly.

Key Factors Influencing ADC Therapeutic Index cluster_params Controllable ADC Parameters cluster_outcomes Biological Outcomes TI Therapeutic Index (TI) DAR Drug-to-Antibody Ratio (DAR) Hydro Payload Hydrophobicity DAR->Hydro Efficacy Tumor Efficacy DAR->Efficacy Linker Linker Stability Linker->Efficacy Tumor Release Toxicity Systemic Toxicity Linker->Toxicity Premature Release Hydro->Toxicity Aggregation PK Pharmacokinetics (Clearance) Hydro->PK Efficacy->TI Toxicity->TI PK->TI

Caption: Relationship between ADC parameters and therapeutic index.

Data Summaries

Table 1: Comparison of Common Methods for DAR Analysis
MethodPrincipleAdvantagesDisadvantages
UV/Vis Spectroscopy Measures absorbance at 280 nm (for antibody) and the payload's λmax. Uses the Beer-Lambert law to calculate concentrations.[][17][18]Simple, rapid, and requires minimal specialized equipment.[18]Provides only an average DAR, not the distribution of species.[17] Can be inaccurate if extinction coefficients are not precise.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity under non-denaturing conditions. Species with more drugs elute later.[19][20][21]Considered the gold standard for cysteine-linked ADCs.[18] Provides DAR distribution and detects unconjugated antibody.[20]Not suitable for lysine-conjugated ADCs which often elute as a single broad peak.[18] Method development can be complex.
Reversed-Phase Liquid Chromatography (RP-LC) Separates molecules under denaturing conditions. Often used to analyze reduced ADC light and heavy chains.[18]High resolution for analyzing drug distribution on antibody subunits.Denaturing conditions break apart the native antibody structure, so it doesn't analyze the intact ADC.[18]
Mass Spectrometry (MS) Measures the precise molecular weight of the intact ADC and its different drug-loaded species.[17]Provides the most accurate mass data for each species and can confirm conjugation sites. Can be coupled with LC (LC-MS).Requires expensive instrumentation and complex data analysis (deconvolution).[17] Deglycosylation may be needed to simplify spectra.[18]
Table 2: Common Off-Target Toxicities of ADC Payloads
Payload ClassExample PayloadsCommon Grade ≥3 Toxicities
Maytansinoids DM1 , DM4Thrombocytopenia, Hepatotoxicity (e.g., elevated transaminases).[5][6][7]
Auristatins MMAE, MMAFNeutropenia, Peripheral Neuropathy (MMAE), Ocular toxicity (MMAF).[4][5][6]
Calicheamicins Gemtuzumab ozogamicinThrombocytopenia, Hepatic dysfunction.[5]
Topoisomerase I Inhibitors SN-38, DXdNeutropenia, Diarrhea, Hair loss.[7]

Key Experimental Protocols

Protocol 1: Determination of DAR by HIC-HPLC

This protocol provides a generic method for analyzing cysteine-linked ADCs. Optimization is likely required.

  • Instrumentation: A bio-inert HPLC or UHPLC system is recommended to prevent corrosion from high-salt mobile phases.[21]

  • Column: A HIC column suitable for antibodies (e.g., Butyl-NPR, TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol (optional, helps improve peak shape).[17][22]

  • Procedure: a. Equilibrate the column with 100% Mobile Phase A. b. Inject 10-20 µg of the ADC sample. c. Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[17] d. Monitor absorbance at 280 nm.

  • Data Analysis: Peaks corresponding to different drug loads (DAR0, DAR2, DAR4, etc.) will be separated. Calculate the weighted average DAR using the area of each peak.[]

Protocol 2: Analysis of Aggregation by SEC-HPLC

This protocol outlines a standard method for quantifying high molecular weight species (aggregates).

  • Instrumentation: An HPLC or UHPLC system.

  • Column: A size-exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[13][23]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH ~7.0. Adding salts (e.g., 150 mM NaCl) or a small percentage of organic solvent (e.g., acetonitrile) can help suppress secondary hydrophobic or electrostatic interactions with the column stationary phase.[12]

  • Procedure: a. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min). b. Inject 10-50 µg of the ADC sample. c. Run an isocratic elution for 15-20 minutes. d. Monitor absorbance at 280 nm.

  • Data Analysis: Aggregates, being larger, will elute first, followed by the main monomer peak, and then any fragments.[11] Integrate the peak areas to determine the percentage of aggregate in the sample.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability to determine the ADC's potency (IC50).[24][25]

  • Cell Seeding: Plate target cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C.[25][26]

  • ADC Treatment: Prepare serial dilutions of your ADC and a relevant isotype control ADC. Remove the old media from the cells and add the ADC dilutions. Include untreated cells as a 100% viability control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C.[26]

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.[25][26][27]

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[26][27]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[26][27]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the ADC concentration (on a log scale) and use a non-linear regression (four-parameter logistic fit) to determine the IC50 value.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of DM1-SMe and DM4 in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoid-based antibody-drug conjugates (ADCs) represent a potent and clinically validated class of cancer therapeutics. Among the most utilized maytansinoid payloads are DM1 and DM4, both of which exert their cytotoxic effects by targeting microtubules. This guide provides a detailed, objective comparison of the mechanisms of action of the active metabolites, DM1-SMe and DM4-SMe, supported by experimental data. We will delve into their molecular interactions with tubulin, the influence of linker chemistry on their activity, and their comparative cytotoxicity and efficacy.

Core Mechanism of Action: Microtubule Disruption

Both DM1 and DM4 are potent anti-mitotic agents that function by inhibiting the polymerization of tubulin, a critical protein for the formation of microtubules.[1][2][3] Microtubules are essential components of the cytoskeleton, playing a vital role in cell division (mitosis), intracellular transport, and the maintenance of cell shape. By disrupting microtubule dynamics, DM1 and DM4 cause cell cycle arrest, primarily in the G2/M phase, which ultimately leads to programmed cell death (apoptosis).[3][]

Upon internalization of the ADC into a target cancer cell, the linker connecting the antibody to the maytansinoid is cleaved, releasing the payload. The released DM1 or DM4 can then be metabolized within the cell to their S-methylated forms, S-methyl DM1 (this compound) and S-methyl DM4 (DM4-SMe), which are the primary active metabolites.[5][6][7]

Molecular Mechanism: A Deeper Dive into Tubulin Interaction

While both this compound and DM4-SMe target tubulin, subtle but significant differences exist in their molecular interactions, leading to distinct effects on microtubule dynamics.

A key study by Lopus et al. (2010) provides a head-to-head comparison of the effects of S-methyl DM1 and S-methyl DM4 on microtubule polymerization and dynamic instability.[5]

Key Findings:

  • Inhibition of Microtubule Polymerization: S-methyl DM1 is a weaker inhibitor of overall microtubule polymerization compared to S-methyl DM4.[5]

  • Suppression of Microtubule Dynamic Instability: Both metabolites are potent suppressors of microtubule dynamic instability, a key process for proper mitotic spindle function. Notably, at low nanomolar concentrations, S-methyl DM1 suppresses dynamic instability more strongly than S-methyl DM4.[5]

  • Tubulin Aggregate Formation: At higher concentrations (≥2 μmol/L), both S-methyl DM1 and S-methyl DM4 induce the formation of tubulin aggregates, with S-methyl DM4 showing a greater propensity for extensive aggregate formation.[5]

These findings suggest that while both are highly potent, S-methyl DM1 may exert its primary effect through the potent suppression of microtubule dynamics, whereas S-methyl DM4 has a more pronounced effect on inhibiting polymerization and inducing tubulin aggregation.

Data Presentation: Comparative Effects on Microtubule Dynamics
ParameterS-methyl DM1S-methyl DM4Reference
IC50 for Microtubule Assembly Inhibition 4 ± 0.1 µmol/L1.7 ± 0.4 µmol/L[5]
Suppression of Dynamic Instability (at 100 nmol/L) 84%73%[5]
Tubulin Aggregate Formation Few aggregatesExtensive aggregation[5][8]

The Critical Role of Linker Chemistry

The linker connecting the maytansinoid to the antibody is not merely a tether but plays a crucial role in the overall efficacy and safety of the ADC. The choice of linker influences the stability of the ADC in circulation, the mechanism of payload release, and the nature of the active metabolites.[2][9][10]

  • Cleavable vs. Non-cleavable Linkers: DM4 is typically conjugated via a cleavable disulfide linker (e.g., SPDB), which is designed to be cleaved in the reducing environment of the cell, releasing the payload.[11][12] DM1 is often used with a non-cleavable thioether linker (e.g., SMCC), where the payload is released upon lysosomal degradation of the antibody.[12][13]

  • Linker Stability and Efficacy: The stability of the linker is paramount. Premature release of the payload in circulation can lead to off-target toxicity.[14][15] Studies have shown that more stable linkers, such as hindered disulfide linkers for DM4, correlate with improved in vivo efficacy.[12][13]

  • Metabolite Generation: The linker chemistry directly impacts the metabolites generated. Cleavable linkers release the parent maytansinoid (DM1 or DM4), which is then S-methylated. Non-cleavable linkers result in the release of the maytansinoid still attached to the linker and a lysine residue from the antibody.[16]

Experimental Protocols

Tubulin Polymerization Assay

Objective: To measure the effect of this compound and DM4-SMe on the in vitro assembly of microtubules.

Methodology:

  • Preparation of Reagents:

    • Purified tubulin (porcine brain) is resuspended in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[17][18]

    • GTP is added to a final concentration of 1 mM to initiate polymerization.[17]

    • Serial dilutions of this compound and DM4-SMe are prepared in the assay buffer.

  • Assay Procedure:

    • The tubulin solution is mixed with the test compounds or vehicle control in a 96-well plate.[18]

    • The plate is incubated at 37°C to allow for microtubule polymerization.

    • The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.[17][18]

  • Data Analysis:

    • The rate of polymerization and the steady-state polymer mass are calculated for each concentration.

    • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[5][8]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of ADCs containing DM1 or DM4 on cancer cell lines.

Methodology:

  • Cell Culture:

    • Antigen-positive and antigen-negative cancer cell lines are cultured in appropriate media.[19][20][21]

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.[19][21]

    • Serial dilutions of the ADCs are added to the wells.

    • The plates are incubated for a period of 72 to 96 hours, as tubulin inhibitors often require a longer incubation time to exert their effects.[20]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours.[20][21]

    • A solubilizing agent (e.g., 10% SDS in HCl) is added to dissolve the formazan crystals.[20]

  • Data Analysis:

    • The absorbance at 570 nm is measured using a microplate reader.[20]

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[19]

Mandatory Visualizations

Signaling Pathway of Maytansinoid-Based ADCs

Maytansinoid_ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome/Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding ADC_Internalized Internalized ADC Antigen->ADC_Internalized Endocytosis Payload_Release Payload Release (DM1/DM4) ADC_Internalized->Payload_Release Linker Cleavage/ Degradation Metabolism S-methylation Payload_Release->Metabolism Active_Metabolite Active Metabolite (this compound / DM4-SMe) Metabolism->Active_Metabolite Tubulin αβ-Tubulin Dimers Active_Metabolite->Tubulin Binds to Tubulin Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited) Microtubule->Tubulin Depolymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight (37°C, 5% CO2) seed_cells->incubate1 add_adc Add Serial Dilutions of ADC incubate1->add_adc incubate2 Incubate for 72-96 hours add_adc->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 1-4 hours add_mtt->incubate3 add_solubilizer Add Solubilizing Agent incubate3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

References

A Comparative Guide to Validating the Targeted Delivery of DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DM1-SMe Antibody-Drug Conjugates (ADCs) with alternative platforms, supported by experimental data. It details methodologies for key validation experiments to assess the targeted delivery and efficacy of these potent anti-cancer agents.

Executive Summary

This compound, a maytansinoid derivative, is a highly potent microtubule inhibitor utilized as a cytotoxic payload in ADCs. Its targeted delivery to tumor cells aims to maximize efficacy while minimizing systemic toxicity. Validating this targeted delivery is crucial and involves a series of in vitro and in vivo assays. This guide compares this compound ADCs with other maytansinoid-based ADCs (e.g., those with DM4) and auristatin-based ADCs (e.g., those with MMAE and MMAF), focusing on key performance indicators such as cytotoxicity, the bystander effect, and in vivo anti-tumor activity.

Comparative Data on ADC Potency

The in vitro cytotoxicity of ADCs is a primary indicator of their potency. The half-maximal inhibitory concentration (IC50) is a standard metric used for comparison. The following table summarizes the IC50 values of various this compound ADCs and comparator ADCs across different cancer cell lines.

ADC ConstructTarget AntigenCancer Cell LineLinker TypePayloadIC50 (nmol/L)Reference
Anti-CD30-MCC-DM1 CD30Karpas 299 (Anaplastic Large Cell Lymphoma)Non-cleavable (MCC)DM10.06[1]
Anti-CD30-MCC-DM1 CD30HH (Cutaneous T-Cell Lymphoma)Non-cleavable (MCC)DM1<0.13[1]
Anti-CD30-MCC-DM1 CD30L428 (Hodgkin's Lymphoma)Non-cleavable (MCC)DM1<0.13[1]
ADCETRIS® (Brentuximab Vedotin) CD30Karpas 299 (Anaplastic Large Cell Lymphoma)Cleavable (vc)MMAE0.04[1]
Trastuzumab-DM1 (T-DM1) HER2MDA-MB-361 (Breast Cancer)Non-cleavable (SMCC)DM1~0.08 (parental)[2]
Trastuzumab-DM1 (T-DM1) HER2MDA-MB-361 (T-DM1 Resistant)Non-cleavable (SMCC)DM1~0.4 - 0.64[2]
Trastuzumab-vc-MMAE HER2Various HER2+ cell linesCleavable (vc)MMAEVaries[3]
Anti-EpCAM-sulfo-SPDB-DM4 EpCAMHCT-15 (MDR cell line)Cleavable (disulfide)DM4Cytotoxic[4]
Anti-EpCAM-SPDB-DM4 EpCAMHCT-15 (MDR cell line)Cleavable (disulfide)DM4Less cytotoxic than sulfo-SPDB-DM4[4]
Anti-EGFR-CX-DM1 EGFRHSC-2Cleavable (peptide)DM1Highly active[4]
Anti-EGFR-SMCC-DM1 EGFRHSC-2Non-cleavable (SMCC)DM1Little activity[4]

Key Experimental Protocols for ADC Validation

Accurate and reproducible experimental design is fundamental to the validation of ADC efficacy. This section provides detailed protocols for essential in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

These assays determine the concentration of an ADC required to kill 50% of a cancer cell population (IC50).

1. MTT/CCK-8 Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the diluted ADCs to the cells and incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Reagent Addition:

    • MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer.

    • CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Antibody Internalization Assay

This assay quantifies the uptake of the ADC by target cells, a prerequisite for the intracellular release of the cytotoxic payload.

2. Flow Cytometry-Based Internalization Assay Protocol:

  • Cell Preparation: Harvest target cells and resuspend them in a suitable buffer.

  • Antibody Binding: Incubate the cells with the ADC or a fluorescently labeled version on ice to allow for surface binding without internalization.

  • Internalization Induction: Transfer the cells to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours). A control group should remain on ice.

  • Surface Staining: After the desired incubation time, return the cells to ice to stop internalization. Stain the cells with a fluorescently labeled secondary antibody that recognizes the primary ADC to detect the amount of ADC remaining on the cell surface.

  • Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI).

  • Data Analysis: The percentage of internalization is calculated by comparing the MFI of the cells incubated at 37°C to the MFI of the cells kept on ice (representing 0% internalization).

Bystander Effect Assay

This assay evaluates the ability of the ADC's payload, upon release from the target cell, to kill neighboring antigen-negative cells.

3. In Vitro Co-culture Bystander Assay Protocol:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive target cell line.

  • Co-culture Seeding: Seed a mixed population of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with the ADC at various concentrations.

  • Incubation: Incubate the plate for a period sufficient to allow for ADC-mediated killing of target cells and subsequent bystander killing (typically 3-5 days).

  • Data Acquisition: Use flow cytometry or high-content imaging to quantify the viability of the fluorescently labeled antigen-negative cells.

  • Data Analysis: Determine the percentage of dead antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls. This provides a quantitative measure of the bystander effect.

In Vivo Efficacy Studies

These studies assess the anti-tumor activity of the ADC in a living organism, typically using mouse xenograft models.

4. Xenograft Tumor Model Protocol:

  • Model Establishment: Subcutaneously implant human cancer cells into immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC, comparator ADC).

  • ADC Administration: Administer the ADCs intravenously at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is used to determine the significance of the anti-tumor effect. For example, in a study with HER2-positive breast cancer, adjuvant T-DM1 showed improved invasive disease-free survival and overall survival compared to trastuzumab alone[5][6].

Visualizing Key Processes and Comparisons

Diagrams generated using Graphviz (DOT language) help to visualize complex biological pathways and experimental workflows.

G Mechanism of Action of this compound ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Free DM1 Lysosome->DM1 4. Payload Release Microtubules Microtubules DM1->Microtubules 5. Tubulin Binding Apoptosis Apoptosis Microtubules->Apoptosis 6. Mitotic Arrest

Caption: Mechanism of action of a this compound ADC.

G Experimental Workflow for ADC Validation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cytotoxicity Cytotoxicity Assays (MTT, CCK-8) Internalization Internalization Assay (Flow Cytometry) Cytotoxicity->Internalization Potency Bystander Bystander Effect Assay (Co-culture) Internalization->Bystander Mechanism Xenograft Xenograft Model Bystander->Xenograft Preclinical Candidate Selection Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Therapeutic Effect Toxicity Toxicity Assessment Efficacy->Toxicity Safety Profile G Linker Type and Bystander Effect cluster_cleavable Cleavable Linker (e.g., vc, disulfide) cluster_noncleavable Non-Cleavable Linker (e.g., SMCC) CleavableADC Cleavable ADC FreePayload Permeable Free Payload (e.g., MMAE, DM4) CleavableADC->FreePayload Intracellular Cleavage BystanderKilling Significant Bystander Killing FreePayload->BystanderKilling Diffusion to Neighboring Cells NonCleavableADC Non-Cleavable ADC (e.g., T-DM1) ChargedMetabolite Charged Payload Metabolite (e.g., Lys-SMCC-DM1) NonCleavableADC->ChargedMetabolite Lysosomal Degradation MinimalBystander Minimal/No Bystander Killing ChargedMetabolite->MinimalBystander Poor Membrane Permeability

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers for DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides an objective comparison of cleavable and non-cleavable linkers for the potent maytansinoid payload, DM1-SMe, supported by experimental data and detailed methodologies.

The efficacy and safety of an ADC are intricately linked to the stability of the connection between the antibody and the cytotoxic payload. This connection, the linker, must be stable enough to prevent premature drug release in systemic circulation, yet labile enough to release the payload at the tumor site. Here, we delve into the characteristics, performance, and underlying mechanisms of two primary linker classes used with the microtubule-inhibiting agent this compound: cleavable and non-cleavable linkers.

The Contenders: Understanding the Mechanisms

Cleavable and non-cleavable linkers employ fundamentally different strategies for payload release, which in turn dictates their therapeutic window and potential applications.

Cleavable Linkers: These are designed to be selectively cleaved by specific triggers prevalent in the tumor microenvironment or within the cancer cell.[1] Common cleavage mechanisms include:

  • Enzymatic Cleavage: Utilizing enzymes like cathepsins, which are highly expressed in the lysosomes of tumor cells, to cleave specific peptide sequences (e.g., valine-citrulline) within the linker.[1]

  • pH Sensitivity: Exploiting the acidic environment of endosomes and lysosomes (pH 4.8-6.0) compared to the physiological pH of blood (pH 7.4) to hydrolyze acid-labile groups like hydrazones.[1]

  • Reductive Cleavage: Taking advantage of the higher intracellular concentration of reducing agents like glutathione to break disulfide bonds.[1]

A key advantage of cleavable linkers is the potential for a "bystander effect."[1] Upon cleavage, the released, often cell-permeable payload can diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells, thereby enhancing the overall anti-tumor activity.[1]

Non-Cleavable Linkers: These form a highly stable bond, typically a thioether linkage, between the antibody and the payload.[2] The payload is released only after the entire ADC is internalized by the target cell and the antibody component is degraded by lysosomal proteases.[2][3] This results in the release of the payload still attached to the linker and a single amino acid residue (e.g., lysine-MCC-DM1).[3]

The primary advantage of non-cleavable linkers is their superior plasma stability, which can lead to a lower risk of off-target toxicity and a wider therapeutic window.[3][4] However, the charged nature of the released payload-linker-amino acid complex generally limits its ability to cross cell membranes, thus diminishing the bystander effect.[5]

Performance Showdown: Quantitative Data

Direct head-to-head comparative studies for this compound with both linker types on the same antibody are limited in publicly available literature. However, by examining studies on maytansinoid ADCs, including those with DM1 and its derivatives like DM4, we can draw valuable comparisons.

In Vitro Cytotoxicity

The potency of an ADC is initially assessed through in vitro cytotoxicity assays, which determine the concentration of the ADC required to kill 50% of the target cancer cells (IC50).

Linker TypeAntibody-PayloadTarget Cell LineIC50 (nmol/L)Reference
Non-Cleavable Anti-CD30-MCC-DM1Karpas 2990.06[6]
Cleavable ADCETRIS® (Anti-CD30-vc-MMAE)Karpas 2990.04[6]
Non-Cleavable T-DM1 (Anti-HER2-MCC-DM1)Karpas 299 (HER2-negative control)31.02[6]

In this study, the non-cleavable DM1 conjugate showed comparable in vitro potency to the cleavable MMAE conjugate against the target-positive cell line.

In Vivo Efficacy

The ultimate test of an ADC's effectiveness is its ability to control tumor growth in vivo.

Linker TypeAntibody-PayloadXenograft ModelKey FindingReference
Cleavable huC242-SPDB-DM4 (disulfide)Human colon cancerDisplayed the best efficacy.[4]
Non-Cleavable huC242-SMCC-DM1Human colon cancerShowed only marginal activity.[4]

This study highlights that in vitro potency does not always predict in vivo efficacy, and the cleavable disulfide-linked DM4 ADC was superior to the non-cleavable DM1 ADC in this model.

Plasma Stability

Linker stability in plasma is a critical parameter that influences both safety and efficacy.

Linker TypeAntibody-PayloadSpeciesHalf-lifeKey FindingReference
Non-Cleavable T-DM1 (Anti-HER2-MCC-DM1)Rat4.56 daysDemonstrates high stability.[7]
Cleavable Hydrazone-linked ADCHuman Plasma~2 daysLower stability compared to non-cleavable linkers.[8]
Cleavable Disulfide-linked ADCMouse PlasmaDependent on steric hindranceStability can be modulated.[4]

Non-cleavable linkers generally exhibit greater plasma stability, as exemplified by T-DM1.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

cleavable_linker_mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment / Intracellular cluster_cell Target Cancer Cell cluster_bystander Bystander Effect ADC_circ ADC (Stable) ADC_bound ADC Binds to Antigen ADC_circ->ADC_bound Internalization Internalization (Endosome/Lysosome) ADC_bound->Internalization Cleavage Linker Cleavage (Low pH, Enzymes, Glutathione) Internalization->Cleavage Payload_release Free this compound Released Cleavage->Payload_release Payload_diffusion Payload Diffusion Payload_release->Payload_diffusion Cell Permeable Apoptosis Apoptosis Payload_release->Apoptosis Apoptosis Bystander_cell Neighboring Antigen-Negative Cancer Cell Bystander_apoptosis Apoptosis Bystander_cell->Bystander_apoptosis Payload_diffusion->Bystander_cell

Caption: Mechanism of a cleavable linker ADC.

non_cleavable_linker_mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_circ ADC (Highly Stable) ADC_bound ADC Binds to Antigen ADC_circ->ADC_bound Internalization Internalization ADC_bound->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Payload_release Release of Lys-Linker-DM1-SMe Lysosome->Payload_release Apoptosis Apoptosis Payload_release->Apoptosis Cell Impermeable (No Bystander Effect)

Caption: Mechanism of a non-cleavable linker ADC.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_pk Pharmacokinetics start ADC Development (Cleavable vs. Non-cleavable this compound) in_vitro In Vitro Evaluation start->in_vitro in_vivo In Vivo Evaluation start->in_vivo pk Pharmacokinetic Analysis start->pk cytotoxicity Cytotoxicity Assay (IC50) in_vitro->cytotoxicity bystander Bystander Killing Assay in_vitro->bystander efficacy Xenograft Tumor Model (Tumor Growth Inhibition) in_vivo->efficacy toxicity Toxicity Assessment in_vivo->toxicity stability Plasma Stability Assay (Half-life) pk->stability conclusion Select Optimal Linker cytotoxicity->conclusion bystander->conclusion efficacy->conclusion toxicity->conclusion stability->conclusion

Caption: General experimental workflow for ADC evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable this compound ADCs. Remove the culture medium from the wells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.

In Vivo Efficacy in Xenograft Mouse Models

This experiment evaluates the anti-tumor activity of the ADCs in a living organism.

  • Cell Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC).

  • ADC Administration: Administer the ADCs intravenously at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight of the mice 2-3 times per week.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Plasma Stability Assay (LC-MS/MS)

This assay determines the stability of the ADC and quantifies the premature release of the payload in plasma.

  • Incubation: Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins (e.g., with acetonitrile) to separate the ADC and released payload from the bulk of the plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the intact ADC and the free payload.

  • Data Analysis: Plot the concentration of the intact ADC over time and calculate the half-life (t1/2) of the ADC in plasma.

Conclusion: Selecting the Optimal Linker

The choice between a cleavable and a non-cleavable linker for a this compound ADC is not a one-size-fits-all decision and depends on several factors, including the target antigen, tumor characteristics, and the desired therapeutic window.

Cleavable linkers may be advantageous when:

  • The target antigen expression is heterogeneous, and a bystander effect is desired to eliminate surrounding antigen-negative tumor cells.

  • The tumor microenvironment provides a robust trigger for cleavage.

Non-cleavable linkers are often preferred when:

  • High plasma stability is paramount to minimize off-target toxicity.

  • The target antigen is highly and homogeneously expressed on the tumor cells.

  • A bystander effect is not critical for efficacy or may be a safety concern.

Ultimately, the optimal linker must be determined empirically through rigorous preclinical evaluation. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the development of next-generation this compound ADCs.

References

A Head-to-Head Comparison of DM1-SMe with Other Tubulin Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the maytansinoid derivative DM1-SMe with other prominent tubulin inhibitors. By summarizing key quantitative data and detailing experimental methodologies, this document serves as a valuable resource for evaluating tubulin-targeting agents in oncology research and development.

Tubulin inhibitors are a cornerstone of cancer chemotherapy, disrupting the dynamics of microtubules essential for cell division and other vital cellular functions. These agents are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents. This compound, a potent maytansinoid, falls into the latter category, alongside vinca alkaloids. In contrast, taxanes represent the most well-known class of microtubule-stabilizing agents. This guide will delve into a head-to-head comparison of this compound with representatives from these major classes of tubulin inhibitors, providing a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used to evaluate them.

Mechanism of Action: A Tale of Two Opposing Forces

Tubulin inhibitors exert their cytotoxic effects by interfering with the dynamic instability of microtubules, a process of continuous polymerization and depolymerization crucial for the formation of the mitotic spindle during cell division. However, they achieve this through opposing mechanisms.

Microtubule-Destabilizing Agents:

  • Maytansinoids (e.g., this compound, Maytansine): These agents bind to the maytansine-binding site on β-tubulin, which is at or near the vinca alkaloid binding site[1][2]. This binding inhibits tubulin polymerization, leading to microtubule depolymerization and suppression of microtubule dynamics[1][2][3]. This compound, a derivative of maytansine, is a potent inhibitor of microtubule assembly[1]. It strongly suppresses the dynamic instability of microtubules, including the rates of growth and shortening, and the frequencies of catastrophe (the switch from growth to shortening) and rescue (the switch from shortening to growth)[1]. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[4]. This compound is often utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) due to its high potency[5][6].

  • Vinca Alkaloids (e.g., Vincristine, Vinblastine): Similar to maytansinoids, vinca alkaloids bind to the vinca binding site on β-tubulin and inhibit tubulin polymerization[7]. This leads to the disassembly of microtubules and the formation of paracrystalline aggregates of tubulin in the cytoplasm[7]. The ultimate result is mitotic arrest and apoptosis.

Microtubule-Stabilizing Agents:

  • Taxanes (e.g., Paclitaxel, Docetaxel): In stark contrast to maytansinoids and vinca alkaloids, taxanes bind to a distinct site on the interior of the microtubule polymer[7]. This binding stabilizes the microtubule, preventing its depolymerization[7]. The resulting hyper-stable microtubules are dysfunctional and cannot form a proper mitotic spindle, leading to a prolonged mitotic block and eventual cell death.

Quantitative Comparison of Tubulin Inhibitor Activity

The following tables summarize key quantitative data for this compound and other tubulin inhibitors, providing a basis for direct comparison of their potency and binding affinities.

Inhibitor Cell Line IC50 (nM) Reference
This compound Panel of human tumor cell lines0.003 - 0.01[5]
Multiple cancer cell linesNanomolar levels[6]
COLO 205~1[8]
COLO 205 MDR~8[8]
HCT-15~1[8]
UO-31~1[8]
Maytansine COLO 205~0.5[8]
COLO 205 MDR~4[8]
Paclitaxel COLO 205~5[8]
COLO 205 MDR~65[8]
Vincristine SK-N-AS~2[9]
VCR-SK-N-AS~200[9]
Vinblastine COLO 205~2[8]
COLO 205 MDR~34[8]

Table 1: In Vitro Cytotoxicity (IC50) of Tubulin Inhibitors in Various Cancer Cell Lines. IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Inhibitor Target Dissociation Constant (Kd) Reference
This compound Soluble Tubulin0.93 µM[1][2][3][10]
High-affinity sites on microtubules0.1 µM[1][2][3][11]
Maytansine Soluble Tubulin0.86 µM[1][2][10]
Microtubules (in living cells)3 nM (Kb)[12]
Paclitaxel Microtubules~10 nM[13]
Polymerized Tubulin8.7 x 10⁻⁷ M (Kapp)[14]
Microtubules (in living cells)22 nM (Ki)[12]
Vincristine Tubulin HeterodimersLarger for purified isotypes[15]
Vinblastine High-affinity sites on tubulin0.54 µM[16]
Low-affinity sites on tubulin14 µM[16]
Microtubules (in living cells)7 nM (Kb)[12]

Table 2: Binding Affinity (Kd, Ki, Kb, Kapp) of Tubulin Inhibitors. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and its target; a lower Kd indicates a higher affinity. Ki, Kb, and Kapp are related measures of binding affinity.

Inhibitor Effect on Microtubule Polymerization IC50 for Polymerization Inhibition Reference
This compound Inhibition4 µM[1]
Maytansine Inhibition1 µM[1]
Paclitaxel EnhancementNot Applicable[17]
Vincristine InhibitionPotent inhibitor[7]
Nocodazole Inhibition2.292 µM[18]

Table 3: Effect of Tubulin Inhibitors on in Vitro Microtubule Polymerization. IC50 for polymerization inhibition is the concentration of the inhibitor that reduces the maximum rate of tubulin assembly by 50%.

Experimental Protocols

A variety of in vitro and cell-based assays are employed to characterize and compare the activity of tubulin inhibitors. Below are detailed methodologies for key experiments.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase, while stabilizers will enhance it. A fluorescent-based alternative utilizes a reporter dye like DAPI, which fluoresces more intensely when bound to polymerized microtubules[18][19].

Protocol (Absorbance-based):

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[20][21].

    • Prepare a GTP stock solution (e.g., 100 mM).

    • Prepare test compounds at various concentrations in the same buffer.

  • Assay Setup:

    • Pre-warm a spectrophotometer or plate reader to 37°C[20][21].

    • In a 96-well plate, add the diluted compounds or vehicle control[20].

    • Prepare a tubulin reaction mix containing tubulin (e.g., 3 mg/mL), GTP (e.g., 1 mM), and glycerol (e.g., 10%) in the general tubulin buffer[18][21].

  • Initiation and Measurement:

    • Initiate polymerization by adding the tubulin reaction mix to each well[20].

    • Immediately place the plate in the pre-warmed spectrophotometer and begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for at least 60 minutes[20][21].

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) and the steady-state absorbance for each concentration of the test compound.

    • Calculate the IC50 for polymerization inhibition as the concentration that reduces the Vmax by 50% compared to the vehicle control[22].

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases[23]. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight[24].

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours)[24]. Include a vehicle control.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for a further 4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals[25]. The plate may be incubated overnight to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader[23].

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Cell Cycle Analysis

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Tubulin inhibitors that disrupt microtubule dynamics typically cause cells to arrest in the G2/M phase of the cell cycle. This can be quantified by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and analyzing the DNA content of individual cells using flow cytometry. Cells in G2/M have twice the DNA content of cells in G0/G1.

Protocol:

  • Cell Treatment:

    • Treat cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold ethanol (e.g., 70%) to permeabilize the cell membrane[26].

  • Staining:

    • Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA)[26].

    • Incubate for a sufficient time to allow for stoichiometric DNA staining[26].

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is measured for each cell.

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates cell cycle arrest at this phase.

Visualizing the Impact of Tubulin Inhibitors

The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways affected by tubulin inhibitors and the workflows of key experimental assays.

cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers cluster_tubulin Tubulin Dynamics cluster_cellular_effects Cellular Effects DM1_SMe This compound Tubulin αβ-Tubulin Dimers DM1_SMe->Tubulin Binds to β-tubulin Microtubule Microtubule Polymer DM1_SMe->Microtubule Inhibit Polymerization & Promote Depolymerization Vinca Vinca Alkaloids Vinca->Tubulin Binds to β-tubulin Vinca->Microtubule Inhibit Polymerization & Promote Depolymerization Taxanes Taxanes Taxanes->Microtubule Binds to β-tubulin within polymer Taxanes->Microtubule Promote Polymerization & Inhibit Depolymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle_Disruption Mitotic Spindle Disruption Microtubule->Spindle_Disruption G2M_Arrest G2/M Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of Action of Tubulin Inhibitors.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purified_Tubulin Prepare Purified Tubulin Reaction_Mix Mix Tubulin, GTP, and Compound Purified_Tubulin->Reaction_Mix Compound_Dilutions Prepare Compound Dilutions Compound_Dilutions->Reaction_Mix Incubate_37C Incubate at 37°C Reaction_Mix->Incubate_37C Measure_Absorbance Measure Absorbance (340 nm) Incubate_37C->Measure_Absorbance Plot_Curves Plot Polymerization Curves Measure_Absorbance->Plot_Curves Calculate_Vmax Calculate Vmax Plot_Curves->Calculate_Vmax Determine_IC50 Determine IC50 Calculate_Vmax->Determine_IC50

Caption: Tubulin Polymerization Assay Workflow.

cluster_cell_culture Cell Culture cluster_staining Staining cluster_readout Readout & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Measure_Absorbance_570nm Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance_570nm Calculate_Viability Calculate % Viability Measure_Absorbance_570nm->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Cytotoxicity (MTT) Assay Workflow.

cluster_sample_prep Sample Preparation cluster_staining_analysis Staining & Analysis cluster_data_interpretation Data Interpretation Treat_Cells Treat Cells with Compound Harvest_Fix Harvest and Fix Cells Treat_Cells->Harvest_Fix Stain_DNA Stain with PI and RNase A Harvest_Fix->Stain_DNA Flow_Cytometry Analyze by Flow Cytometry Stain_DNA->Flow_Cytometry Generate_Histogram Generate DNA Content Histogram Flow_Cytometry->Generate_Histogram Quantify_Phases Quantify Cell Cycle Phases Generate_Histogram->Quantify_Phases

Caption: Cell Cycle Analysis Workflow.

References

Validating the Specificity of DM1-SMe ADC Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Ensuring that the cytotoxic payload is delivered preferentially to target cells while minimizing effects on healthy tissues is paramount. This guide provides a comparative analysis of the binding specificity of ADCs utilizing the maytansinoid payload DM1, linked via a thioether bond (DM1-SMe), against other ADC formats. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to aid researchers in their evaluation of ADC candidates.

Quantitative Comparison of ADC Performance

To objectively assess the binding and cytotoxic specificity of a this compound ADC, it is essential to compare its performance against relevant alternatives. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Binding Affinity of HER2-Targeted Affibody Conjugates

ConjugatePayloadTargetDissociation Constant (Kd) (nM)
Affibody-DM1DM1HER20.56[1]
Affibody-MMAEMMAEHER20.44[1]
Affibody-MMAFMMAFHER20.41[1]

This data demonstrates that while all three conjugates exhibit high affinity for the HER2 target, the DM1-conjugated affibody has a slightly higher Kd, indicating a marginally lower binding affinity in this specific context compared to the MMAE and MMAF conjugates.

Table 2: In Vitro Cytotoxicity of a DM1-ADC vs. an MMAE-ADC

ADCTargetCell LinePayloadIC50 (nmol/L)
anti-CD30-MCC-DM1CD30Karpas 299 (CD30+)DM10.06
ADCETRIS® (Brentuximab Vedotin)CD30Karpas 299 (CD30+)MMAE0.04
T-DM1 (Trastuzumab Emtansine)HER2Karpas 299 (CD30+)DM131.02

This table showcases the potent and specific cytotoxicity of the anti-CD30-DM1 ADC against target-positive cells, with an IC50 comparable to an MMAE-containing ADC. The significantly higher IC50 of the non-binding control ADC (T-DM1) in these CD30-positive cells highlights the target-dependent nature of the cytotoxicity.

Table 3: In Vitro Cytotoxicity of T-DM1 in HER2-Positive Cell Lines

ADCTargetCell LineIC50 (pmol/L)
T-DM1HER2NCI-N8782 ± 10[2]
T-DM1HER2HCC195433 ± 20[2]

This data further illustrates the potent cytotoxicity of a DM1-containing ADC in cell lines overexpressing the target antigen.

Experimental Protocols

Accurate and reproducible experimental design is crucial for validating ADC specificity. Below are detailed methodologies for key assays.

Cell-Based Binding Affinity Assay (Flow Cytometry)

This protocol outlines a method to determine the binding affinity (Kd) of a this compound ADC to target cells.

Materials:

  • Target-positive and target-negative cell lines

  • This compound ADC and a non-binding isotype control ADC

  • Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)

  • Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • 96-well V-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash twice with ice-cold flow cytometry buffer. Resuspend cells to a concentration of 1 x 10^6 cells/mL.

  • ADC Incubation: Add 100 µL of the cell suspension to each well of a 96-well plate. Add serial dilutions of the this compound ADC and the isotype control ADC to the wells. Incubate on ice for 1-2 hours.

  • Washing: Wash the cells three times with 200 µL of ice-cold flow cytometry buffer by centrifuging the plate at 300 x g for 3 minutes and decanting the supernatant.

  • Secondary Antibody Incubation: Resuspend the cell pellets in 100 µL of flow cytometry buffer containing the fluorescently labeled secondary antibody at the manufacturer's recommended concentration. Incubate on ice in the dark for 30-60 minutes.

  • Final Wash: Wash the cells three times with ice-cold flow cytometry buffer.

  • Data Acquisition: Resuspend the final cell pellet in 200-500 µL of flow cytometry buffer and acquire data on a flow cytometer.

  • Data Analysis: Determine the median fluorescence intensity (MFI) for each ADC concentration. Subtract the MFI of the isotype control from the MFI of the this compound ADC at each concentration. Plot the specific MFI against the ADC concentration and fit the data to a one-site binding (hyperbola) equation to determine the Kd.

ADC Internalization Assay (pH-Sensitive Dye)

This protocol describes a method to quantify the internalization of a this compound ADC using a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes.

Materials:

  • Target-positive cell line

  • This compound ADC

  • pH-sensitive dye labeling kit (e.g., pHrodo™ Red AM Intracellular pH Indicator)

  • Live-cell imaging system or flow cytometer

  • Complete cell culture medium

Procedure:

  • ADC Labeling: Label the this compound ADC with the pH-sensitive dye according to the manufacturer's instructions.

  • Cell Seeding: Seed target-positive cells in a suitable format for imaging or flow cytometry (e.g., 96-well black-walled, clear-bottom plate for microscopy). Allow cells to adhere overnight.

  • ADC Incubation: Replace the culture medium with fresh medium containing the labeled this compound ADC at various concentrations. Include a negative control of unlabeled ADC.

  • Time-Lapse Imaging or Endpoint Analysis:

    • Live-cell imaging: Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2) and acquire images at regular intervals (e.g., every 15-30 minutes) for several hours.

    • Flow cytometry: After a defined incubation period (e.g., 4, 8, 24 hours), wash the cells, detach them if adherent, and analyze the fluorescence intensity by flow cytometry.

  • Data Analysis: Quantify the increase in fluorescence intensity over time or at the endpoint. A higher fluorescence signal indicates a greater degree of ADC internalization.

Off-Target Binding Assay (Cell Microarray)

This protocol utilizes a cell microarray platform to screen for off-target binding of a this compound ADC against a large panel of human membrane proteins.

Materials:

  • This compound ADC and a naked (unconjugated) antibody control

  • Human plasma membrane protein microarray slide

  • Fluorescently labeled secondary antibody

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microarray scanner

Procedure:

  • Array Blocking: Block the microarray slide with blocking buffer for 1 hour at room temperature.

  • ADC Incubation: Incubate the slide with the this compound ADC and the naked antibody control (at a suitable concentration, e.g., 10 µg/mL) overnight at 4°C.

  • Washing: Wash the slide extensively with wash buffer.

  • Secondary Antibody Incubation: Incubate the slide with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Final Wash: Wash the slide with wash buffer and then with deionized water.

  • Scanning and Analysis: Dry the slide and scan it using a microarray scanner. Analyze the fluorescence intensity of each spot. A significant signal for the this compound ADC but not the naked antibody on a particular protein spot may indicate payload-mediated off-target binding. It is important to note that some studies suggest that the DM1 payload can mediate off-target binding to proteins such as cytoskeleton-associated protein 5 (CKAP5), which could contribute to off-target toxicities[3].

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_binding Binding Affinity cluster_internalization Internalization cluster_off_target Off-Target Binding start_binding Prepare Target Cells incubate_adc Incubate with this compound ADC & Control start_binding->incubate_adc wash_cells_1 Wash Unbound ADC incubate_adc->wash_cells_1 secondary_ab Incubate with Labeled 2° Ab wash_cells_1->secondary_ab wash_cells_2 Final Wash secondary_ab->wash_cells_2 flow_cytometry Flow Cytometry Analysis wash_cells_2->flow_cytometry kd_determination Determine Kd flow_cytometry->kd_determination start_internalization Label ADC with pH-sensitive Dye seed_cells Seed Target Cells start_internalization->seed_cells incubate_labeled_adc Incubate Cells with Labeled ADC seed_cells->incubate_labeled_adc live_imaging Live-Cell Imaging / Flow Cytometry incubate_labeled_adc->live_imaging quantify_fluorescence Quantify Fluorescence live_imaging->quantify_fluorescence start_off_target Block Microarray incubate_array Incubate with ADC & Naked Ab start_off_target->incubate_array wash_array_1 Wash incubate_array->wash_array_1 secondary_ab_array Incubate with Labeled 2° Ab wash_array_1->secondary_ab_array wash_array_2 Final Wash secondary_ab_array->wash_array_2 scan_array Scan & Analyze wash_array_2->scan_array

Caption: Experimental workflow for validating this compound ADC binding specificity.

adc_mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Target Target Antigen ADC->Target Binding Endosome Endosome Target->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation DM1_release DM1 Release Degradation->DM1_release Microtubules Microtubules DM1_release->Microtubules Binding & Inhibition Cell_cycle_arrest Cell Cycle Arrest & Apoptosis Microtubules->Cell_cycle_arrest

Caption: Mechanism of action for a this compound ADC.

References

Comparative Analysis of DM1-SMe and Maytansine Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the anti-mitotic agents DM1-SMe and maytansine, focusing on their mechanisms of action, cytotoxic activity, and effects on microtubule dynamics. It is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Introduction

Maytansine is a naturally occurring ansa macrolide that demonstrates potent anti-mitotic activity by targeting microtubules.[1][] However, its clinical development as a standalone agent was hampered by significant systemic toxicity and a narrow therapeutic window.[][3] This led to the development of synthetic derivatives, known as maytansinoids, designed for targeted delivery as payloads in Antibody-Drug Conjugates (ADCs).[4]

DM1 (mertansine) is a thiol-containing maytansinoid derivative created for this purpose.[5] this compound is a stable, unconjugated methyl thioether derivative of DM1 that is often used in comparative and mechanistic studies due to its stability in aqueous solutions and cell culture media.[6][] This guide compares the activity of the parent compound, maytansine, with its clinically relevant derivative, this compound.

Mechanism of Action: Targeting Microtubule Dynamics

Both maytansine and this compound exert their cytotoxic effects through a shared mechanism: the disruption of microtubule function, which is critical for mitotic spindle formation and cell division.[3][8]

  • Tubulin Binding: Both compounds bind to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site.[1][][3]

  • Inhibition of Polymerization: At micromolar concentrations, both agents inhibit the assembly of tubulin into microtubules.[1]

  • Suppression of Dynamic Instability: At lower, sub-nanomolar concentrations, their primary mechanism is the potent suppression of microtubule dynamic instability.[1][4] This involves inhibiting the alternating phases of microtubule growth and shortening, effectively freezing the microtubule network.[4] This disruption leads to a failure in mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death).[4][9]

While the overall mechanism is similar, studies indicate that this compound is significantly more potent than maytansine in suppressing dynamic instability.[1] this compound achieves this by binding with high affinity to a small number of sites at the microtubule ends, acting as a "microtubule end poison".[1][4]

cluster_drug Cytotoxic Agent Maytansine Maytansine Tubulin Soluble Tubulin Dimers Maytansine->Tubulin Binds at Vinca Site MT Microtubules (MT) Maytansine->MT Binds to MT Ends (High Affinity) DM1_SMe DM1_SMe DM1_SMe->Tubulin Binds at Vinca Site DM1_SMe->MT Binds to MT Ends (High Affinity) Tubulin->MT Polymerization Dynamics Suppression of Microtubule Dynamics (Growth & Shortening) MT->Dynamics Arrest Mitotic Arrest (G2/M Phase) Dynamics->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Fig 1. Shared mechanism of action for maytansine and this compound.

Comparative Quantitative Data

Experimental data reveals key differences in the potency and binding affinities of this compound and maytansine.

Table 1: In Vitro Cytotoxicity and Mitotic Arrest

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) for cell proliferation and mitotic arrest in MCF7 human breast cancer cells. This compound consistently demonstrates higher potency (lower IC₅₀) than maytansine.

CompoundInhibition of Proliferation (IC₅₀)Mitotic Arrest (IC₅₀)Reference
Maytansine 710 pM310 pM[4][6]
This compound 330 pM340 pM[4][6]
Table 2: Effects on Microtubule Polymerization and Tubulin Binding

This table compares the compounds' effects on purified tubulin. While they have similar binding affinities to soluble tubulin, this compound is a weaker inhibitor of bulk polymerization but binds with significantly higher affinity to assembled microtubules, underpinning its potent effect on dynamics.

ParameterMaytansineThis compoundReference
Inhibition of MT Assembly (IC₅₀) 1.0 ± 0.02 µM4.0 ± 0.1 µM[1]
Binding to Soluble Tubulin (Kᴅ) 0.86 ± 0.2 µM0.93 ± 0.2 µM[1][10]
High-Affinity Binding to Microtubules (Kᴅ) Not Reported0.1 ± 0.05 µM[1][4]
High-Affinity Sites per Microtubule Not Reported~37[1][4]
Table 3: Suppression of Microtubule Dynamic Instability

At a concentration of 100 nM, both compounds suppress all parameters of dynamic instability, but the effect of this compound is markedly stronger.

Dynamic Instability ParameterControl (No Drug)Maytansine (100 nM)This compound (100 nM)Reference
Growth Rate (µm/min) 1.250.830.38[1]
Shortening Rate (µm/min) 17.510.65.1[1]
Catastrophe Frequency (/s) 0.0190.0090.002[1]
Rescue Frequency (/s) 0.0110.0020.000[1]
Overall Dynamicity 100%~55%~16%[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

Cytotoxicity Assay (Sulforhodamine B - SRB)

This protocol measures drug-induced inhibition of cell proliferation.

  • Cell Plating: Seed cells (e.g., MCF7) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight at 37°C in a humidified CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and maytansine. Add the compounds to the wells and incubate for the desired period (e.g., 72 hours).[6] Include vehicle-only controls.

  • Cell Fixation: Gently remove the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. Calculate the IC₅₀ values by plotting the percentage of cell survival against the drug concentration.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This biochemical assay measures the direct effect of a compound on microtubule assembly.

  • Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[11][12] Prepare a GTP stock solution (e.g., 10 mM). Keep all reagents on ice.

  • Reaction Setup: In a pre-chilled 96-well plate, add the test compounds (this compound or maytansine) at various concentrations. Add the tubulin protein (final concentration typically 2-3 mg/mL) and buffer.[1][11]

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Initiate the polymerization reaction by adding GTP (final concentration 1 mM).[11]

  • Data Acquisition: Immediately begin monitoring the change in absorbance (turbidity) at 340 nm every 30-60 seconds for at least 60 minutes.[11] The increase in absorbance is proportional to the mass of microtubule polymer formed.

  • Analysis: Plot absorbance versus time. The half-maximal inhibitory concentration (IC₅₀) can be determined by comparing the maximum rate of polymerization or the final steady-state absorbance across different compound concentrations.

cluster_prep Preparation (on Ice) cluster_run Assay Execution (37°C) cluster_analysis Data Analysis A Prepare Tubulin, Buffer, GTP, and Test Compounds B Add all reagents (except GTP) to a pre-chilled 96-well plate A->B C Place plate in spectrophotometer at 37°C B->C D Initiate polymerization by adding GTP C->D E Measure absorbance (340 nm) kinetically for 60 min D->E F Plot Absorbance vs. Time E->F G Determine IC₅₀ from polymerization rates or steady-state levels F->G

Fig 2. Workflow for a tubulin polymerization assay.

Summary and Conclusion

The comparative analysis of this compound and maytansine reveals important structure-activity relationships and highlights the evolution of maytansinoids for therapeutic applications.

  • Shared Mechanism: Both are potent anti-mitotic agents that function by disrupting microtubule integrity.

  • Potency Difference: this compound is more potent than maytansine in cellular cytotoxicity assays.[4][6]

  • Underlying Cause of Potency: While both bind to soluble tubulin with similar affinity, the superior potency of this compound stems from its much stronger suppression of microtubule dynamics, which is driven by its high-affinity binding to the ends of assembled microtubules.[1][4] This allows it to be effective at sub-nanomolar concentrations that are insufficient to cause bulk depolymerization.

The enhanced potency and suitability for conjugation have made DM1 a highly successful payload for ADCs, exemplified by the clinical success of drugs like Trastuzumab Emtansine (Kadcyla®). This analysis underscores the principle that subtle molecular modifications can lead to significant improvements in therapeutic activity, primarily by refining the specific mechanism of interaction with the molecular target.

References

In Vivo Therapeutic Window of DM1-SMe Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. Among the various payloads utilized, the maytansinoid derivative DM1 has been extensively studied and validated. This guide provides a comparative analysis of the in vivo therapeutic window of ADCs utilizing DM1, with a focus on the active metabolite S-methyl-DM1 (DM1-SMe). We will delve into preclinical data, comparing efficacy and tolerability with alternative ADC platforms, and provide detailed experimental methodologies to support these findings.

Comparative Efficacy and Tolerability of DM1-Based ADCs

The therapeutic window of an ADC is determined by its ability to eradicate tumor cells (efficacy) while minimizing toxicity to healthy tissues (tolerability). This is influenced by multiple factors, including the choice of antibody, linker technology, and the potency of the cytotoxic payload. Preclinical xenograft models are crucial for evaluating these parameters.

Below is a summary of in vivo data from studies investigating DM1-based ADCs, comparing different linker technologies that influence the formation and activity of metabolites like this compound.

ADC ConfigurationAnimal ModelDosing RegimenEfficacy (Tumor Growth Inhibition)Tolerability (e.g., Body Weight Change, MTD)Reference
anti-CanAg–SMCC–DM1 COLO 205MDR Xenograft (mice)Single i.v. dose (300 and 600 µg/kg of conjugated DM1)Significant tumor growth inhibition.Maximum Tolerated Dose (MTD) ~2.2 mg/kg. Some mortality at high doses.[1][2]
anti-CanAg–PEG4Mal–DM1 COLO 205MDR Xenograft (mice)Single i.v. dose (300 and 600 µg/kg of conjugated DM1)Markedly more effective in eradicating MDR1-expressing tumors compared to SMCC-linked conjugate.Similar MTD to SMCC-linked conjugate (~2.2 mg/kg). Improved therapeutic index due to higher efficacy.[1][2]
anti-EpCAM–SMCC–DM1 HCT-15, COLO 205MDR, COLO 205 Xenografts (mice)Single i.v. dose (170, 340, 680 µg/kg of conjugated DM1)Dose-dependent tumor growth inhibition.Not explicitly detailed but implied to be well-tolerated at efficacious doses.[1]
anti-EpCAM–PEG4Mal–DM1 HCT-15, COLO 205MDR, COLO 205 Xenografts (mice)Single i.v. dose (170, 340, 680 µg/kg of conjugated DM1)More potent against MDR1-expressing cells and tumors compared to SMCC-linked conjugate. Complete regressions observed at 680 µg/kg in an MDR1-positive model.Not explicitly detailed but implied to be well-tolerated at efficacious doses.[1][2]
Trastuzumab-MCC-DM1 (T-DM1) MMTV-HER2 Fo5 Mammary Tumor Model (mice)Single i.v. dose (10 mg/kg)Statistically significant improvement in antitumor activity compared to disulfide-linked ADCs.Not explicitly detailed in this comparison.[3]
IMGN901 PPTP Solid Tumor Xenograft (mice)15 mg/kg, i.v., three times a week for 6 weeksInhibited tumor growth.Not explicitly detailed.[4]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. Below are representative protocols for key experiments in the in vivo assessment of an ADC's therapeutic window.

In Vivo Efficacy Study in Xenograft Models
  • Cell Lines and Animal Models:

    • Human cancer cell lines (e.g., COLO 205, HCT-15) are cultured under standard conditions.

    • Female immunodeficient mice (e.g., CD-1 nude, SCID) aged 6-8 weeks are used. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[5]

  • Tumor Implantation:

    • Tumor cells (e.g., 5 x 106 cells in 0.1 mL of saline) are subcutaneously injected into the flank of each mouse.

    • Tumor growth is monitored, and animals are randomized into treatment groups when tumors reach a specified volume (e.g., 100-200 mm³).

  • ADC Administration:

    • ADCs are formulated in a sterile vehicle (e.g., phosphate-buffered saline).

    • A single intravenous (i.v.) bolus dose is administered via the tail vein.[1][2] Dosing may also be repeated depending on the study design.[4]

  • Efficacy Assessment:

    • Tumor volumes are measured 2-3 times per week using calipers (Volume = (length x width²)/2).

    • The study is terminated when tumors in the control group reach a predetermined size or show signs of ulceration.

    • Efficacy is reported as mean tumor volume ± SEM for each group over time.

Tolerability Assessment
  • Animal Monitoring:

    • Mice are monitored daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).

    • Body weight is measured 2-3 times per week as an indicator of systemic toxicity.[1][2]

  • Maximum Tolerated Dose (MTD) Determination:

    • Groups of non-tumor-bearing mice are treated with escalating doses of the ADC.

    • The MTD is defined as the highest dose that does not cause significant morbidity (e.g., >20% body weight loss) or mortality.

  • Pathological Evaluation:

    • At the end of the study, major organs and tissues can be collected for macroscopic and microscopic pathological examination to identify any ADC-related toxicities.[5]

Visualizing the Science: Diagrams and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preclinical_model Preclinical Model Development cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis and Endpoint cell_culture Cell Line Culture tumor_implantation Tumor Implantation cell_culture->tumor_implantation randomization Animal Randomization tumor_implantation->randomization adc_admin ADC Administration randomization->adc_admin efficacy_monitoring Efficacy Monitoring (Tumor Volume) adc_admin->efficacy_monitoring tolerability_monitoring Tolerability Monitoring (Body Weight) adc_admin->tolerability_monitoring data_analysis Data Analysis efficacy_monitoring->data_analysis tolerability_monitoring->data_analysis endpoint Study Endpoint data_analysis->endpoint pathology Pathological Evaluation endpoint->pathology mechanism_of_action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1_SMe Released this compound Lysosome->DM1_SMe Linker Cleavage & Payload Release Microtubules Microtubule Disruption DM1_SMe->Microtubules Inhibition of Tubulin Polymerization CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Navigating Cross-Resistance: A Comparative Analysis of DM1-SMe and Other Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance is paramount in the strategic development of next-generation cancer therapies. This guide provides an objective comparison of the microtubule inhibitor DM1-SMe with other widely used chemotherapeutic agents, supported by experimental data on their cytotoxic activity in sensitive and resistant cancer cell lines. Detailed methodologies for key experiments are provided to ensure reproducibility and further investigation.

This compound, a potent maytansinoid derivative, functions as a microtubule inhibitor and is a critical cytotoxic payload in antibody-drug conjugates (ADCs).[1][] Its efficacy, however, can be compromised by the development of drug resistance, a phenomenon that may also confer resistance to other chemotherapeutic agents. This guide delves into the cross-resistance profiles of this compound, offering a comparative landscape against other microtubule-targeting agents and drugs with distinct mechanisms of action.

Quantitative Analysis of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other chemotherapeutics in various cancer cell lines, including those with acquired resistance. This data provides a quantitative comparison of their potencies and cross-resistance patterns.

Cell LineDrugIC50 (nM)Fold ResistanceReference
COLO 205 This compound0.15 ± 0.02-[3]
Paclitaxel3.0 ± 0.4-[3]
Vinblastine1.2 ± 0.2-[3]
COLO 205-MDR This compound1.2 ± 0.28.0[3]
Paclitaxel180 ± 2060.0[3]
Vinblastine90 ± 1075.0[3]
HCT-15 This compound0.8 ± 0.1-[3]
Paclitaxel120 ± 15-[3]
Vinblastine60 ± 8-[3]
UO-31 This compound0.6 ± 0.1-[3]
Paclitaxel90 ± 12-[3]
Vinblastine45 ± 6-[3]
MDA-MB-231 Paclitaxel5.2-[4]
Doxorubicin48.5-[4]
Carboplatin28,600-[4]
ZR75-1 Paclitaxel1.9-[4]
Doxorubicin20.3-[4]
Carboplatin18,300-[4]
A2780 Cisplatin1,000-[5]
Paclitaxel2.5-[5]
MCF-7 (Sensitive) Doxorubicin400-[6]
MCF-7/DOX (Resistant) Doxorubicin7001.75[6]

Experimental Protocols

Generation of Drug-Resistant Cell Lines

The development of drug-resistant cell lines is a cornerstone for studying resistance mechanisms and evaluating the efficacy of novel therapeutic strategies.[7][8][9] A common and effective method involves the continuous exposure of a parental cancer cell line to gradually increasing concentrations of the selective drug over an extended period.[10][11]

Principle: This process mimics the clinical scenario where cancer cells adapt and survive under the pressure of chemotherapy, leading to the selection and proliferation of a resistant population.

Detailed Protocol:

  • Initial Seeding and IC50 Determination:

    • Culture the parental cancer cell line in appropriate complete medium until it reaches approximately 80% confluency.

    • Perform a baseline cytotoxicity assay (e.g., MTT assay) to determine the initial IC50 value of the drug for the parental cell line.

  • Stepwise Drug Exposure:

    • Begin by treating the cells with the drug at a concentration equal to or slightly below the IC10 or IC20 value for a defined period (e.g., 48-72 hours).

    • Remove the drug-containing medium and replace it with fresh, drug-free medium.

    • Allow the surviving cells to recover and proliferate until they reach approximately 80% confluency.

    • Passage the cells and re-expose them to a slightly higher concentration of the drug (e.g., 1.5 to 2-fold increase).

    • Repeat this cycle of treatment, recovery, and dose escalation.

  • Monitoring and Confirmation of Resistance:

    • At regular intervals (e.g., after several cycles of selection), perform a cytotoxicity assay to determine the IC50 of the drug on the treated cell population.

    • A significant increase in the IC50 value (typically 5 to 10-fold or higher) compared to the parental cell line indicates the successful generation of a drug-resistant cell line.

    • Once a stable resistant phenotype is achieved, the resistant cell line can be maintained in a culture medium containing a maintenance dose of the drug to preserve the resistant phenotype.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the chemotherapeutic agents (this compound, paclitaxel, doxorubicin, etc.) in the appropriate culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations to the respective wells. Include wells with drug-free medium as a negative control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software program.

Signaling Pathways and Resistance Mechanisms

Cross-resistance to this compound and other chemotherapeutics is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1).[14][15] These transporters function as efflux pumps, actively removing a wide range of drugs from the cell, thereby reducing their intracellular concentration and cytotoxic effect. The expression and activity of these transporters can be regulated by various intracellular signaling pathways.

ABC Transporter-Mediated Drug Efflux

The following diagram illustrates the general mechanism of ABC transporter-mediated drug efflux, a common pathway for cross-resistance.

cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space ABC_transporter ABC Transporter (e.g., P-gp/MDR1, MRP1) Drug_out Chemotherapeutic Drug (e.g., this compound) ABC_transporter->Drug_out Efflux ADP ADP + Pi ABC_transporter->ADP Drug_in Chemotherapeutic Drug Drug_in->ABC_transporter Binding ATP ATP ATP->ABC_transporter Hydrolysis

Caption: ABC transporter-mediated drug efflux from a cancer cell.

Regulation of ABC Transporter Expression

The expression of ABC transporters is a complex process regulated by a network of signaling pathways that can be activated in response to cellular stress, including exposure to chemotherapeutic agents. Key pathways involved include the PI3K/Akt and MAPK/ERK pathways.

cluster_signal Signal Transduction cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K MAPK_cascade RAS/RAF/MEK/ERK Cascade Receptor->MAPK_cascade Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription_Factors Activation MAPK_cascade->Transcription_Factors Activation MDR1_Gene MDR1/MRP1 Gene Transcription_Factors->MDR1_Gene Transcription ABC_Transporter_Protein ABC Transporter Protein Synthesis MDR1_Gene->ABC_Transporter_Protein Translation

References

A Comparative Guide to the Stability of DM1-SMe Linker Chemistries in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. For ADCs utilizing the potent microtubule inhibitor DM1, derived from maytansine, the choice of linker chemistry dictates the payload's fate in circulation and within the target cell. This guide provides an objective comparison of the stability of different linker chemistries used to conjugate DM1, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation ADCs.

Introduction to DM1-SMe and Linker Chemistries

DM1 is a highly potent cytotoxic agent that inhibits tubulin polymerization.[1] To be used in an ADC, its thiol group is often temporarily protected with a methyl disulfide group, forming this compound. This allows for controlled conjugation to a linker, which is then attached to the antibody. The linker itself can be broadly categorized as either non-cleavable or cleavable .

  • Non-cleavable linkers , such as those forming a stable thioether bond, are designed to release the payload only after the complete lysosomal degradation of the antibody.[2]

  • Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as changes in pH, redox potential, or the presence of specific enzymes.[3]

The stability of these linkers is paramount; premature release of DM1 in systemic circulation can lead to off-target toxicity, while insufficient or slow release at the tumor site can compromise therapeutic efficacy.[4]

Comparative Stability Data

The following table summarizes quantitative data on the stability of different DM1 linker chemistries from various studies. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions.

Linker TypeSpecific Linker ExampleStability ParameterValueExperimental ConditionsReference
Non-Cleavable SMCC (Thioether)ADC Clearance (in vivo, rat)Slower than disulfide-linked ADCPharmacokinetic study in rats[5]
SMCC (Thioether)Maytansinoid Loss (ex vivo, plasma)Slower rate of lossIncubation in human plasma[6]
Cleavable SPP (Disulfide)ADC Clearance (in vivo, rat)Faster than thioether-linked ADCPharmacokinetic study in rats[5]
SPDB (Hindered Disulfide)In vivo EfficacySuperior to less hindered disulfide linkersHuman colon cancer xenograft models in SCID mice[7]
Val-Cit (Peptide)Payload Release (in vitro, lysosomes)Near complete cleavage after 24 hoursIncubation in human liver lysosomes[8]
pH-Sensitive (Hydrazone)Payload Release (in vitro, acidic pH)Stable at pH 7.4, release at pH 5.5Incubation in buffers of varying pH[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of payload deconjugation in plasma.

Materials:

  • Purified ADC (e.g., SMCC-DM1 ADC, Disulfide-DM1 ADC)

  • Human or mouse plasma (sodium heparin as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.

  • Immediately freeze the collected aliquots at -80°C to stop any further reaction.

  • For analysis, thaw the samples and perform immuno-affinity capture of the ADC.

  • Elute the captured ADC and analyze by LC-MS/MS to quantify the amount of intact ADC and released DM1 payload.[4][9]

  • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

Protocol 2: Lysosomal Stability and Payload Release Assay

Objective: To assess the ability of the linker to be cleaved and release the DM1 payload in a simulated lysosomal environment.

Materials:

  • Purified ADC

  • Isolated rat liver lysosomes (commercially available or prepared using a lysosome isolation kit)

  • Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Dilute the ADC to a final concentration in the pre-warmed lysosomal assay buffer.

  • Add the isolated lysosomes to the ADC solution.

  • Incubate the mixture at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots and quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).

  • Centrifuge to pellet the precipitated proteins and lysosomes.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released DM1 payload.[8][10]

  • Plot the concentration of released payload over time to determine the release kinetics.

Protocol 3: In Vitro Bystander Killing Assay

Objective: To evaluate the ability of the released DM1 payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cancer cell line (e.g., HER2-positive)

  • Antigen-negative cancer cell line (e.g., HER2-negative), engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Cell culture medium and supplements

  • ADC with a cleavable linker

  • ADC with a non-cleavable linker (as a negative control)

  • Plate reader or flow cytometer

Procedure:

  • Seed the antigen-positive and GFP-expressing antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).

  • Allow the cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the ADCs.

  • Incubate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

  • Assess the viability of the GFP-expressing antigen-negative cells using a plate reader (measuring fluorescence) or by flow cytometry.[11][12]

  • Calculate the IC50 value for the killing of the antigen-negative cells to quantify the bystander effect.

Visualization of Key Concepts

This compound Conjugation and Payload Release Mechanisms

G cluster_0 ADC in Circulation cluster_1 Target Cell cluster_2 Payload Release cluster_3 Cellular Effect ADC Antibody-Linker-DM1 Internalization Internalization ADC->Internalization Lysosome Lysosome Internalization->Lysosome Cleavable_Release Cleavable Linker Payload Release Lysosome->Cleavable_Release Enzymes, pH, Redox NonCleavable_Release Non-Cleavable Linker Payload Release Lysosome->NonCleavable_Release Degradation Tubulin_Inhibition Tubulin Inhibition & Cell Death Cleavable_Release->Tubulin_Inhibition Bystander_Effect Bystander Killing (for permeable payloads) Cleavable_Release->Bystander_Effect NonCleavable_Release->Tubulin_Inhibition

Caption: Mechanisms of DM1 payload release from ADCs.

Experimental Workflow for Plasma Stability Analysis

G start Start: ADC in Plasma incubation Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling storage Freeze at -80°C sampling->storage analysis Immuno-affinity Capture & LC-MS/MS Analysis storage->analysis quantification Quantify Intact ADC & Free Payload analysis->quantification end End: Stability Profile quantification->end

Caption: Workflow for assessing ADC stability in plasma.

Conclusion

The stability of the linker is a critical attribute of a DM1-containing ADC that must be carefully optimized. Non-cleavable linkers, such as SMCC, generally offer superior plasma stability, which can translate to a wider therapeutic window. However, this comes at the cost of a limited bystander effect, as the released payload is a charged amino acid-linker-drug complex with poor membrane permeability.[2]

Cleavable linkers, including disulfide, peptide, and pH-sensitive variants, enable the release of a membrane-permeable payload, which can induce bystander killing of neighboring antigen-negative tumor cells—a significant advantage in treating heterogeneous tumors.[11][12] The trade-off is often a degree of instability in circulation, which must be carefully managed through linker design, for instance, by introducing steric hindrance around a disulfide bond.[7]

Ultimately, the optimal linker chemistry for a this compound ADC will depend on the specific target, the tumor microenvironment, and the desired mechanism of action. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of linker technologies to develop safer and more effective antibody-drug conjugates.

References

Assessing the Immunogenicity of DM1-SMe Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of antibody-drug conjugates (ADCs) is a critical factor influencing their safety and efficacy. This guide provides a comparative assessment of the immunogenicity of ADCs utilizing the DM1-SMe payload technology. By examining experimental data and outlining detailed methodologies, this document serves as a valuable resource for researchers in the field of ADC development.

Comparative Immunogenicity of this compound ADCs and Alternatives

The immunogenic potential of an ADC is influenced by multiple factors, including the monoclonal antibody (mAb) backbone, the linker, and the cytotoxic payload. The this compound payload, a maytansinoid derivative, is a key component of several ADCs. Understanding its immunogenic profile in comparison to other payload classes, such as auristatins, is crucial for informed drug design.

A comprehensive analysis of clinical trial data for various ADCs provides insights into their relative immunogenicity. The incidence of anti-drug antibodies (ADAs) is a key metric in these assessments. While direct head-to-head comparative studies are limited, data from individual trials can be compiled to draw informative comparisons.

ADC PlatformPayload ClassTargetADA Incidence (%)Notes
This compound ADC (Example: Ado-trastuzumab emtansine, T-DM1) MaytansinoidHER25.3 - 13.5ADAs can be directed against the antibody, linker, or neoepitopes.
vc-MMAE ADCs (Various) AuristatinVarious0 - 35.8Incidence varies significantly across different ADCs and patient populations.[1][2][3]
Other Novel ADCs VariousHER2Not specifiedNovel ADCs are continually being developed with different payloads and linkers, and their immunogenicity profiles are under evaluation.[4][5][6]

Note: ADA incidence rates can be influenced by various factors including the patient population, assay methodology, and duration of treatment. Therefore, cross-trial comparisons should be interpreted with caution.

Experimental Protocols for Immunogenicity Assessment

A tiered approach is the standard for evaluating the immunogenicity of ADCs.[7][8] This involves screening for ADAs, confirming their specificity, and characterizing their neutralizing potential.

Anti-Drug Antibody (ADA) Screening and Confirmatory Assays (ELISA-based)

This protocol outlines a common method for detecting and confirming the presence of ADAs in patient samples.

Objective: To detect and confirm the presence of antibodies directed against the this compound ADC.

Principle: A bridging enzyme-linked immunosorbent assay (ELISA) is used to detect bivalent ADAs that can bind to two molecules of the ADC simultaneously.

Materials:

  • This compound ADC

  • Biotinylated this compound ADC (for capture)

  • Horseradish peroxidase (HRP)-conjugated this compound ADC (for detection)

  • Streptavidin-coated microplates

  • Patient serum samples

  • Positive and negative control sera

  • Wash buffers, substrate, and stop solution

Protocol:

  • Coating: Coat streptavidin-coated microplates with biotinylated this compound ADC.

  • Sample Incubation: Add patient serum samples, positive controls, and negative controls to the wells and incubate.

  • Washing: Wash the plates to remove unbound components.

  • Detection: Add HRP-conjugated this compound ADC and incubate.

  • Substrate Addition: Add a suitable HRP substrate to develop a colorimetric signal.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Confirmation: For samples that screen positive, a confirmatory assay is performed by pre-incubating the sample with an excess of the non-conjugated this compound ADC. A significant reduction in the signal confirms the presence of specific ADAs.

Cell-Based Neutralizing Antibody (NAb) Assay

This protocol is designed to assess the ability of ADAs to inhibit the biological activity of the this compound ADC.

Objective: To determine if ADAs present in patient samples can neutralize the cytotoxic effect of the this compound ADC.

Principle: A cell-based assay is used to measure the ability of the ADC to induce cell death in a target cell line. The presence of NAbs will inhibit this cytotoxic activity.

Materials:

  • Target cancer cell line expressing the antigen recognized by the ADC's antibody component.

  • This compound ADC

  • Patient serum samples

  • Positive and negative control sera

  • Cell culture medium and reagents

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere.

  • Sample Pre-incubation: Pre-incubate the this compound ADC with patient serum samples, positive NAb controls, and negative controls.

  • Treatment: Add the pre-incubated ADC-serum mixtures to the cells and incubate for a period sufficient to induce cytotoxicity.

  • Cell Viability Assessment: Measure cell viability using a suitable assay kit.

  • Data Analysis: A reduction in the cytotoxic effect of the ADC in the presence of patient serum, as compared to the negative control, indicates the presence of neutralizing antibodies.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in immunogenicity can aid in understanding and troubleshooting experimental results.

T-Cell Dependent Immune Response to ADCs

The induction of an anti-drug antibody response to an ADC is often a T-cell dependent process. The following diagram illustrates the key steps in this pathway.

T_Cell_Dependent_Immune_Response cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell cluster_BCell B-Cell APC APC ADC_Uptake ADC Uptake & Processing APC->ADC_Uptake MHC_Presentation Peptide Presentation on MHC-II ADC_Uptake->MHC_Presentation T_Cell Naive T-Helper Cell MHC_Presentation->T_Cell TCR Engagement T_Cell_Activation T-Cell Activation T_Cell->T_Cell_Activation B_Cell B-Cell T_Cell_Activation->B_Cell B-Cell Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell ADA_Production ADA Production Plasma_Cell->ADA_Production ADC This compound ADC ADC->APC Internalization Immunogenicity_Workflow Start Patient Sample Collection Screening ADA Screening Assay (e.g., ELISA) Start->Screening Confirmation Confirmatory Assay Screening->Confirmation Screen Positive Negative ADA Negative Screening->Negative Screen Negative Characterization ADA Characterization (Titer, Isotype) Confirmation->Characterization Confirmed Positive Confirmation->Negative Not Confirmed NAb_Assay Neutralizing Antibody Assay (Cell-based) Characterization->NAb_Assay Positive ADA Positive Characterization->Positive NAb_Positive NAb Positive NAb_Assay->NAb_Positive NAb_Negative NAb Negative NAb_Assay->NAb_Negative

References

Navigating Sensitivity: A Guide to Biomarker Validation for DM1-SMe ADC Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key biomarkers influencing sensitivity to DM1-SMe antibody-drug conjugates (ADCs). It offers a synthesis of experimental data and detailed methodologies to aid in the validation and clinical application of these predictive markers.

The efficacy of antibody-drug conjugates (ADCs) carrying the potent microtubule inhibitor this compound is critically dependent on a series of cellular events, from target antigen binding to intracellular payload release. Consequently, identifying and validating biomarkers that predict patient response is paramount for the successful clinical development and application of these targeted therapies. This guide summarizes the current understanding of prominent biomarkers, presents comparative data on their impact on ADC sensitivity, and details the experimental protocols required for their validation.

Key Biomarkers for this compound ADC Sensitivity

Several biomarkers have emerged as significant predictors of sensitivity to this compound ADCs. These can be broadly categorized into three groups: target antigen expression, intracellular trafficking machinery, and lysosomal function.

  • Target Antigen Expression (e.g., HER2): The density of the target antigen on the tumor cell surface is a primary determinant of ADC efficacy. For trastuzumab emtansine (T-DM1), a HER2-targeted ADC, higher levels of HER2 expression have been consistently associated with improved clinical outcomes.

  • Intracellular Trafficking (e.g., RAB5A): The efficiency of ADC internalization and trafficking to the lysosome is crucial for payload release. RAB5A, a key regulator of early endosomes, has been identified as a critical factor in the cytotoxic efficacy of T-DM1.

  • Lysosomal Transport (e.g., SLC46A3): Following lysosomal degradation of the ADC, the cytotoxic payload must be transported into the cytoplasm to exert its effect. The lysosomal transporter SLC46A3 has been implicated as a key facilitator of this process for maytansinoid payloads from ADCs with non-cleavable linkers.

Comparative Analysis of Biomarker Impact on ADC Sensitivity

The following tables summarize quantitative data from preclinical and clinical studies, illustrating the correlation between biomarker expression and sensitivity to this compound ADCs.

Table 1: Correlation of HER2 Expression with Trastuzumab Emtansine (T-DM1) Efficacy in Metastatic Breast Cancer

Clinical TrialPatient PopulationHER2 Expression LevelOutcome MeasureT-DM1 BenefitReference
EMILIAHER2+ Metastatic Breast CancerHigh mRNA levelsMedian Progression-Free Survival (PFS)34.1 months (vs. 24.8 months with capecitabine/lapatinib)[1][2]
KATHERINEHER2+ Early Breast Cancer with Residual Invasive DiseaseIHC 3+3-year Invasive Disease-Free Survival (IDFS)89% (vs. 76% with trastuzumab)[3]
KATHERINEHER2+ Early Breast Cancer with Residual Invasive DiseaseIHC 2+3-year Invasive Disease-Free Survival (IDFS)85% (vs. 81% with trastuzumab)[3]
TDM4450gPreviously Untreated HER2+ Metastatic Breast Cancer≥ Median mRNA expressionMedian Progression-Free Survival (PFS)Not reached (vs. 8.8 months with trastuzumab + docetaxel)[4]
TDM4450gPreviously Untreated HER2+ Metastatic Breast Cancer< Median mRNA expressionMedian Progression-Free Survival (PFS)10.6 months (vs. 9.8 months with trastuzumab + docetaxel)[4]

Table 2: In Vitro Correlation of RAB5A Expression with T-DM1 Sensitivity in HER2-Positive Cancer Cell Lines

Cell LineT-DM1 IC50 (ng/mL)Relative RAB5A Protein ExpressionCorrelation (R²)Reference
SK-BR-3~1High0.934[5][6]
AU-565~10Moderate-High[7]
HCC1954~100Moderate-Low[7]
SKOV-3~1000Low[7]
MDA-MB-453~10000Very Low[7]

Table 3: SLC46A3 Expression and Sensitivity to Maytansinoid ADCs in Multiple Myeloma Cell Lines

Cell LineSLC46A3 ExpressionSensitivity to anti-BCMA-DM1 ADCReference
NCI-H929DetectableSensitive[8]
JJN-3DetectableSensitive[8]
5 of 9 other MM cell linesUndetectableResistant[8]

Experimental Protocols for Biomarker Validation

Accurate and reproducible measurement of these biomarkers is essential for their clinical utility. The following sections provide detailed methodologies for key validation experiments.

Cell Viability (IC50) Assay for ADC Sensitivity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a this compound ADC in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound ADC

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC in complete culture medium. Remove the existing medium from the cells and add the diluted ADC. Include a vehicle control (medium without ADC).

  • Incubation: Incubate the plate for a period determined by the cell doubling time (typically 72-96 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the ADC concentration and determine the IC50 value using non-linear regression analysis.

Immunohistochemistry (IHC) for HER2 Protein Expression

This protocol describes the semi-quantitative assessment of HER2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

  • FFPE tumor sections on charged slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibody against HER2

  • HRP-conjugated secondary antibody

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the slides with the primary anti-HER2 antibody at a predetermined optimal concentration and duration.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.

  • Detection: Add the DAB chromogen substrate to visualize the antibody binding (brown precipitate).

  • Counterstaining: Counterstain the nuclei with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.

  • Scoring: Evaluate the staining intensity and percentage of positive cells according to established guidelines (e.g., ASCO/CAP guidelines for HER2 testing in breast cancer).[9][10]

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis (e.g., SLC46A3, RAB5A)

This protocol details the measurement of target gene mRNA levels in cell lines or tumor tissue.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • RT-qPCR master mix (e.g., containing SYBR Green or TaqMan probes)

  • Primers specific for the target gene and a reference gene

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissue using a suitable RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity if necessary.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • RT-qPCR Reaction Setup: Prepare the RT-qPCR reaction mix containing the master mix, primers, and cDNA template.

  • RT-qPCR Run: Perform the RT-qPCR on a compatible instrument using an appropriate cycling program.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.

Visualizing the Pathways to ADC Efficacy

The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular processes and relationships influencing this compound ADC sensitivity.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC This compound ADC Antigen Target Antigen (e.g., HER2) ADC->Antigen Binding Receptor Antigen-ADC Complex Antigen->Receptor Endosome Early Endosome (RAB5A mediated) Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking SLC46A3 SLC46A3 Transporter Lysosome->SLC46A3 ADC Degradation DM1 Free DM1 Microtubules Microtubule Disruption DM1->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis SLC46A3->DM1 Payload Transport

Caption: Mechanism of action of a this compound ADC.

Biomarker_Validation_Workflow cluster_discovery Biomarker Discovery cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Genomic Genomic/Proteomic Screening CellLines Resistant vs. Sensitive Cell Lines Genomic->CellLines InVitro In Vitro Assays (IC50, IHC, RT-qPCR) CellLines->InVitro InVivo Xenograft Models InVitro->InVivo ClinicalTrials Correlative Studies in Clinical Trials InVivo->ClinicalTrials PatientStratification Patient Stratification Strategy ClinicalTrials->PatientStratification

Caption: Workflow for ADC biomarker validation.

Logical_Relationship Biomarker_High High Biomarker Expression (HER2, RAB5A, SLC46A3) ADC_Uptake Increased ADC Internalization & Trafficking Biomarker_High->ADC_Uptake Payload_Release Efficient Payload Release & Transport Biomarker_High->Payload_Release Sensitivity Increased Sensitivity to This compound ADC ADC_Uptake->Sensitivity Payload_Release->Sensitivity Biomarker_Low Low Biomarker Expression Reduced_Uptake Decreased ADC Internalization & Trafficking Biomarker_Low->Reduced_Uptake Reduced_Release Inefficient Payload Release & Transport Biomarker_Low->Reduced_Release Resistance Resistance to This compound ADC Reduced_Uptake->Resistance Reduced_Release->Resistance

Caption: Biomarker expression and ADC sensitivity.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the proper handling and disposal of DM1-SMe, a potent maytansinoid microtubule inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals actively working with this compound.

Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 138148-68-2[1]
Molecular Formula C₃₆H₅₀ClN₃O₁₀S₂[2]
Molecular Weight 784.4 g/mol [2]
Appearance Off-white to light yellow solid[3]
Solubility DMSO: 100 mg/mL (127.49 mM) DMF: 16 mg/mL DMF:PBS (pH 7.2) (1:5): 0.16 mg/mL[1][3]
Storage Temperature -20°C (long-term)[]
Stability ≥ 4 years when stored at -20°C[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the mandatory steps for the safe disposal of this compound and all contaminated materials. This procedure is designed to minimize exposure and prevent environmental contamination.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the following PPE:

  • Gloves: Two pairs of nitrile gloves.

  • Lab Coat: A disposable, fluid-resistant lab coat.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the solid form of the compound.

Waste Segregation and Collection

All materials that have come into contact with this compound must be treated as hazardous waste. This includes, but is not limited to:

  • Unused or expired this compound: Both in solid form and in solution.

  • Contaminated Labware: Pipette tips, centrifuge tubes, vials, and any other disposable labware.

  • Contaminated PPE: Gloves, disposable lab coats, and any other contaminated protective gear.

  • Spill Cleanup Materials: Absorbent pads, wipes, and any other materials used to clean a this compound spill.

Procedure:

  • Designated Waste Container: All this compound waste must be collected in a dedicated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container. The container must be marked with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."

  • Solid Waste: Carefully place all solid waste, including contaminated PPE and labware, into the designated hazardous waste container.

  • Liquid Waste:

    • Aspirate or carefully pour liquid waste containing this compound into a sealable, chemical-resistant container.

    • This container must also be clearly labeled as "Hazardous Waste," "Cytotoxic," and "this compound."

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Decontamination of Work Surfaces

Following the completion of any work with this compound and the initial disposal of contaminated materials, all work surfaces must be thoroughly decontaminated.

Procedure:

  • Initial Wipe: Using absorbent pads soaked in 70% ethanol or a freshly prepared 10% bleach solution, wipe down all potentially contaminated surfaces.

  • Second Wipe: Follow with a second wipe using a clean absorbent pad soaked in sterile, deionized water to remove any residual cleaning agents.

  • Disposal of Wipes: All wipes and absorbent pads used for decontamination must be disposed of as hazardous waste in the designated this compound waste container.

Final Disposal

The final disposal of this compound hazardous waste must be conducted through your institution's certified hazardous waste management program.

Procedure:

  • Secure Storage: Securely seal the hazardous waste container and store it in a designated, secure area until it is collected by the EHS department or a licensed hazardous waste disposal vendor.

  • Documentation: Complete all required hazardous waste disposal forms as per your institution's protocols.

  • Professional Disposal: The standard and required method for the final disposal of cytotoxic waste is incineration at a licensed hazardous waste facility.

This compound Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from the point of waste generation to its final disposition.

DM1_SMe_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Decontamination cluster_2 Final Disposal A This compound Waste Generated (Solid & Liquid) B Wear Full PPE A->B C Segregate into Labeled, Leak-Proof Hazardous Waste Container B->C D Decontaminate Work Surfaces (e.g., 70% Ethanol) C->D Proceed to Decontamination E Dispose of Cleaning Materials as Hazardous Waste D->E F Securely Store Waste Container E->F Proceed to Final Disposal G Arrange for Pickup by Certified Hazardous Waste Vendor F->G H Incineration at Licensed Facility G->H

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Researchers must always consult and adhere to their institution's specific safety and waste disposal protocols and comply with all local, state, and federal regulations. In case of a spill or exposure, follow your institution's emergency procedures immediately.

References

Personal protective equipment for handling DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of DM1-SMe, a potent maytansinoid derivative. Adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination.

This compound is a highly potent cytotoxic agent used as a payload in antibody-drug conjugates (ADCs).[] Its primary mechanism of action is the inhibition of microtubule assembly, leading to cell death.[][2] Due to its cytotoxic nature, stringent safety precautions must be observed during handling, storage, and disposal.

Hazard Identification and Classification

Different sources may provide conflicting hazard classifications for this compound. While some safety data sheets (SDS) may not classify it as hazardous under the Globally Harmonized System (GHS)[3], others categorize it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Given that maytansinoids are highly potent active pharmaceutical ingredients, it is imperative to handle this compound with the highest degree of caution, treating it as a potent toxin. Maytansinoids are considered 100 to 1000 times more potent than doxorubicin.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various handling procedures.

ProcedureRequired Personal Protective Equipment
Weighing and Reconstituting Powder - Two pairs of chemotherapy-tested nitrile gloves - Disposable, fluid-resistant gown with knit cuffs - Full-face shield and a NIOSH-approved respirator (e.g., N95 or higher)
Handling Solutions - Two pairs of chemotherapy-tested nitrile gloves - Disposable, fluid-resistant gown with knit cuffs - Safety goggles with side shields
Administering to Animals - Two pairs of chemotherapy-tested nitrile gloves - Disposable, fluid-resistant gown with knit cuffs - Safety goggles with side shields or a face shield
Cleaning and Decontamination - Two pairs of heavy-duty nitrile or neoprene gloves - Impervious disposable gown - Safety goggles with side shields and a face shield
Waste Disposal - Two pairs of chemotherapy-tested nitrile gloves - Disposable, fluid-resistant gown with knit cuffs - Safety goggles with side shields

Key PPE Practices:

  • Gloves: Always wear two pairs of chemotherapy-rated nitrile gloves.[5][6] The outer glove should be worn over the cuff of the gown and changed immediately upon contamination or every 30-60 minutes of continuous use. The inner glove should be worn under the gown cuff.

  • Gowns: Use disposable, lint-free gowns made of a material demonstrated to be resistant to chemotherapy drugs.[5] Gowns should have long sleeves and tight-fitting cuffs.

  • Eye and Face Protection: Safety goggles with side shields are the minimum requirement.[][4] A full-face shield should be used when there is a risk of splashes or aerosols.[7][8]

  • Respiratory Protection: A NIOSH-approved respirator is strongly recommended when handling the powdered form of this compound or when there is a potential for aerosol generation.[9]

Operational and Disposal Plans

A clear and concise workflow is critical to ensure the safe handling of this compound from receipt to disposal. The following diagram outlines the recommended operational workflow.

Caption: Workflow for the safe handling of this compound.
Decontamination and Spill Management

In the event of a spill, immediately evacuate the area and alert others. Only trained personnel with appropriate PPE should perform the cleanup.

Spill Cleanup Protocol:

  • Containment: Cover the spill with absorbent pads from a chemotherapy spill kit.

  • Deactivation (if applicable): Use a freshly prepared solution of 10% sodium hypochlorite to decontaminate the area. Allow a contact time of at least 15 minutes. Be aware of the potential for reaction with other chemicals and ensure proper ventilation.

  • Cleaning: After deactivation, clean the area with a detergent solution, followed by a rinse with clean water.

  • Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous cytotoxic waste.

Disposal

All materials that have come into contact with this compound, including unused product, empty vials, contaminated labware, and PPE, must be disposed of as hazardous cytotoxic waste.[4] Follow all local, state, and federal regulations for the disposal of hazardous materials. Do not release this compound into the environment.[4]

First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

By implementing these safety measures, researchers and scientists can minimize the risks associated with handling the potent cytotoxic agent this compound and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.